(2-Amino-3-methoxyphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-amino-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKKHKCCXJPKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343847 | |
| Record name | (2-Amino-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205877-13-0 | |
| Record name | (2-Amino-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Amino-3-methoxyphenyl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2-Amino-3-methoxyphenyl)methanol
Introduction
This compound is a substituted aromatic amino alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, incorporating a primary aromatic amine, a primary alcohol, and a methoxy ether on a benzene scaffold, makes it an attractive starting material for the synthesis of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties and reactivity of this compound is paramount for its effective utilization in the design of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview of its core properties, a plausible and detailed synthetic protocol, an analysis of its chemical reactivity, and essential safety guidelines, grounded in established chemical principles and authoritative data.
Core Identification and Molecular Structure
Precise identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors that ensure unambiguous communication in a scientific context.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-amino-3-methoxybenzyl alcohol[1] |
| CAS Number | 205877-13-0[1] |
| Molecular Formula | C₈H₁₁NO₂[1] |
| Molecular Weight | 153.18 g/mol [1] |
| InChI Key | NGKKHKCCXJPKGW-UHFFFAOYSA-N[1] |
The spatial arrangement of its functional groups is depicted in the following structural diagram.
Detailed Experimental Protocol (Illustrative):
This protocol is based on established methods for similar transformations, such as the synthesis of 2-amino-5-methoxy-benzyl alcohol. [2] Part A: Reduction of 3-methoxy-2-nitrobenzaldehyde to (3-Methoxy-2-nitrophenyl)methanol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq.) in methanol. Cool the flask to 0 °C in an ice bath.
-
Rationale: Methanol is an effective solvent for both the substrate and the reducing agent. Cooling is essential to control the exothermic reaction and prevent side reactions.
-
-
Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq.) to the stirred solution in small portions.
-
Rationale: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group. Portion-wise addition maintains temperature control.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid to destroy excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, (3-methoxy-2-nitrophenyl)methanol.
Part B: Reduction of (3-Methoxy-2-nitrophenyl)methanol to this compound
-
Setup: Dissolve the crude intermediate from Part A in methanol in a hydrogenation vessel. [2]Add a catalytic amount of Raney Nickel (~5-10% by weight). [2] * Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Raney Nickel is a common and effective catalyst for this transformation. [2]2. Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar) and stir vigorously at room temperature. [2]3. Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Rationale: The catalyst is pyrophoric and must be handled with care. Filtering through Celite ensures its complete and safe removal.
-
-
Purification: Evaporate the methanol from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR) and mass spectrometry.
Chemical Reactivity and Potential Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.
-
The Aromatic Amine: The primary amine is nucleophilic and can readily undergo acylation to form amides, alkylation, and diazotization to form diazonium salts. These salts are exceptionally useful intermediates for introducing a wide variety of functional groups via Sandmeyer-type reactions.
-
The Primary Alcohol: The benzylic alcohol can be selectively oxidized. Mild oxidizing agents (like PCC or DMP) will yield the corresponding aldehyde, while strong oxidizing agents (like KMnO₄) will produce the carboxylic acid. It can also undergo esterification with carboxylic acids or be converted into an ether.
-
The Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the potent ortho-, para-directing effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. The positions ortho and para to these substituents are electronically enriched and thus susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions, although reaction conditions must be chosen carefully to avoid side reactions with the amine and alcohol groups.
Applications in Drug Discovery and Materials Science
While specific, large-scale applications for this compound are not widely documented, its value lies in its role as a sophisticated intermediate.
-
Medicinal Chemistry: Vicinal amino alcohols are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including beta-blockers and certain antivirals. [3]The specific substitution pattern of this molecule provides a unique starting point for generating libraries of novel compounds for biological screening. The ability to selectively modify the amine, alcohol, and aromatic ring allows for fine-tuning of properties like solubility, receptor binding, and metabolic stability. [4]* Organic Synthesis: As a trifunctional building block, it enables complex and convergent synthetic strategies, reducing the number of steps required to build elaborate target molecules.
-
Materials Science: Substituted benzyl alcohols and anilines are precursors to polymers, dyes, and other functional materials. The functional groups on this molecule could be used to incorporate specific properties into larger polymeric structures or to act as a ligand for metal complexes.
Safety and Handling
No specific safety data sheet is available for this compound. Therefore, a conservative approach based on data from structurally similar compounds is required.
| Hazard Class | GHS Hazard Statement | Basis of Analogy |
| Acute Toxicity | H302: Harmful if swallowed | (2-Amino-5-methoxyphenyl)methanol [5] |
| Skin Irritation | H315: Causes skin irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |
| Eye Irritation | H319: Causes serious eye irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [7][8]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [9]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent air-sensitive degradation. [9]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]
References
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- (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678. PubChem. [Link]
- Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. PrepChem.com. [Link]
- Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]
- Chemists succeed in synthesis of aminoalcohols by utilizing light. Universität Münster. [Link]
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
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- 6. 2-氨基-3-甲基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
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An In-Depth Technical Guide to (2-Amino-3-methoxyphenyl)methanol: A Versatile Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Building Block
(2-Amino-3-methoxyphenyl)methanol, bearing the CAS number 205877-13-0, is an aromatic amino alcohol that, while not extensively documented as a standalone bioactive agent, represents a molecular scaffold of significant interest in the field of medicinal chemistry. Its strategic placement of an amino group, a hydroxyl group, and a methoxy substituent on the phenyl ring makes it a highly versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems that form the core of numerous pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and its pivotal role as a building block in the development of novel therapeutic agents.
The core value of the 2-aminobenzyl alcohol moiety lies in its ability to undergo cyclization reactions to form fused N-heterocycles like quinolines and quinazolines.[1] These structures are prevalent in a wide array of drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[3][4] The presence of the methoxy group in this compound offers an additional point for modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.
This document serves as a technical resource for researchers, providing not only foundational knowledge but also actionable protocols and insights into the synthetic utility of this compound. While direct experimental data for this specific molecule is sparse in peer-reviewed literature, this guide consolidates information from closely related analogs to present a scientifically grounded perspective on its synthesis, characterization, and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems. The following table summarizes its key computed and known properties.
| Property | Value | Source |
| CAS Number | 205877-13-0 | [5] |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Computed XLogP3 | 0.9 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 153.078978594 Da | [5] |
| Polar Surface Area | 55.5 Ų | [5] |
Synthesis and Purification
The synthesis of this compound can be approached through several established routes in organic chemistry, typically involving the reduction of a corresponding nitro or carboxyl functional group. A plausible and efficient method is the catalytic hydrogenation of a suitable precursor.
Proposed Synthesis Pathway: Catalytic Hydrogenation
A common and effective method for the synthesis of aminobenzyl alcohols is the reduction of the corresponding nitrobenzaldehyde or nitrobenzoic acid.[6] In the case of this compound, a likely precursor would be 2-nitro-3-methoxybenzaldehyde or 2-amino-3-methoxybenzoic acid. The reduction of the nitro group is often preferred as it can be achieved under conditions that do not affect the benzyl alcohol moiety. Alternatively, the reduction of the carboxylic acid group of 2-amino-3-methoxybenzoic acid can be employed.[7]
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(2-Amino-3-methoxyphenyl)methanol structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of (2-Amino-3-methoxyphenyl)methanol
Introduction
This compound, also known as 2-amino-3-methoxybenzyl alcohol, is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzene ring substituted with an amino group, a methoxy group, and a hydroxymethyl group, provides multiple reactive sites for chemical modification. This guide provides a detailed overview of its chemical structure, properties, and common synthetic routes, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Properties
The molecular structure of this compound consists of a methanol group attached to a benzene ring at position 1, an amino group at position 2, and a methoxy group at position 3. This specific arrangement of functional groups influences its chemical reactivity and physical properties.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| CAS Number | 205877-13-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Solid (Varies by purity) | - |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Synthesis of this compound
The synthesis of this compound can be achieved through various reductive pathways. The choice of synthetic route often depends on the availability and cost of the starting materials. Below are two common and reliable methods for its preparation.
Method 1: Reduction of 2-Amino-3-methoxybenzaldehyde
A straightforward and high-yielding approach is the reduction of the corresponding aldehyde, 2-amino-3-methoxybenzaldehyde.[2][3] This method is favored due to the mild conditions required for the reduction of an aldehyde to a primary alcohol.
-
Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or nitro groups under standard conditions. Its ease of handling and safety profile make it preferable to more potent and pyrophoric hydrides like lithium aluminum hydride (LAH) for this specific conversion.
-
Solvent: Protic solvents like methanol or ethanol are commonly used with NaBH₄. They serve to dissolve the starting material and the reducing agent, and the solvent's hydroxyl group helps to protonate the intermediate alkoxide to yield the final alcohol product.
-
Dissolution: Dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.
Caption: Workflow for the reduction of 2-amino-3-methoxybenzaldehyde.
Method 2: Reduction of 2-Amino-3-methoxybenzoic Acid
An alternative synthetic route starts from 2-amino-3-methoxybenzoic acid.[4] This method requires a more powerful reducing agent to convert the carboxylic acid to a primary alcohol.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this reduction. Unlike NaBH₄, LAH is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides in addition to aldehydes and ketones.
-
Solvent: Anhydrous aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, are mandatory. LAH reacts violently with protic solvents like water and alcohols.
-
Safety: Due to the highly reactive and pyrophoric nature of LAH, this procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.
-
Cooling: Cool the LAH suspension to 0°C with an ice bath.
-
Addition of Starting Material: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.
-
Reaction: After the addition, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C and quench it with extreme caution by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter off the solid salts through a pad of Celite, washing the filter cake with additional THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Workflow for the reduction of 2-amino-3-methoxybenzoic acid.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[5] The presence of the amino, hydroxyl, and methoxy groups allows for a wide range of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery screening. Its derivatives have been investigated for a variety of potential therapeutic applications.
Conclusion
This guide has detailed the chemical structure, properties, and reliable synthetic protocols for this compound. The choice between the reduction of the corresponding aldehyde or carboxylic acid is primarily dictated by the availability of starting materials and the desired scale of the reaction, with appropriate considerations for reagent handling and safety. The protocols provided are robust and can be adapted by skilled chemists to achieve high yields of the target compound, facilitating its use in further research and development.
References
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- PubChem. 2-[Amino(methyl)amino]-1-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information.
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Spectroscopic data of (2-Amino-3-methoxyphenyl)methanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-3-methoxyphenyl)methanol
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 205877-13-0), a key chemical intermediate. The structural elucidation of such molecules is fundamental for researchers, scientists, and professionals in drug development to ensure compound identity, purity, and consistency in synthetic applications.
Given the scarcity of publicly available experimental spectra for this specific isomer, this document employs a robust, field-proven methodology. We will leverage high-fidelity predicted Nuclear Magnetic Resonance (NMR) data, substantiated by a comparative analysis with experimentally verified data from structurally analogous compounds. This approach, combined with an expert interpretation of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) data, provides a self-validating framework for the structural verification of the target compound.
Molecular Structure and Spectroscopic Overview
The unique substitution pattern of this compound dictates a distinct spectroscopic fingerprint. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups, along with the hydroxymethyl (-CH₂OH) substituent, creates a specific electronic environment that is clearly distinguishable via NMR, IR, and MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of published experimental spectra, the following data is based on high-quality prediction models, with assignments justified through established principles of chemical shifts and electronic effects.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is preferable if exchangeable protons (-OH, -NH₂) are of key interest.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For spectra recorded in deuterated solvents, the residual solvent peak can also be used as a secondary reference[2].
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion[3].
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Proton(s) | Justification |
| ~ 6.85 - 7.00 | Triplet (t) | 1H | H-5 (Aromatic) | Located in the aromatic region. Experiences coupling from both H-4 and H-6. |
| ~ 6.75 - 6.85 | Doublet of doublets (dd) | 1H | H-6 (Aromatic) | Coupled to H-5. Shift is influenced by the ortho amino group. |
| ~ 6.65 - 6.75 | Doublet of doublets (dd) | 1H | H-4 (Aromatic) | Coupled to H-5. Shift is influenced by the ortho methoxy group. |
| ~ 4.70 | Singlet (s) | 2H | -CH₂OH (Methylene) | Protons of the benzylic alcohol group. Typically appears as a singlet but can show coupling to the -OH proton if exchange is slow. |
| ~ 4.10 | Broad Singlet (br s) | 2H | -NH₂ (Amino) | Chemical shift can vary significantly based on concentration and solvent. The broadness is due to quadrupolar relaxation and chemical exchange. |
| ~ 3.88 | Singlet (s) | 3H | -OCH₃ (Methoxy) | A characteristic sharp singlet for the three equivalent protons of the methoxy group. |
| ~ 2.50 | Broad Singlet (br s) | 1H | -OH (Hydroxyl) | The chemical shift is highly variable and dependent on solvent, temperature, and concentration. Often exchanges with trace water in the solvent. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Chemical Shift (δ, ppm) | Assigned Carbon(s) | Justification |
| ~ 147.5 | C-3 (Aromatic) | Aromatic carbon bearing the methoxy group. Deshielded due to the electronegative oxygen atom. |
| ~ 137.0 | C-2 (Aromatic) | Aromatic carbon bearing the amino group. The deshielding effect is significant. |
| ~ 128.5 | C-1 (Aromatic) | Quaternary carbon attached to the -CH₂OH group. |
| ~ 122.0 | C-5 (Aromatic) | Aromatic CH carbon. |
| ~ 118.0 | C-6 (Aromatic) | Aromatic CH carbon, shielded by the para methoxy and ortho amino groups. |
| ~ 110.0 | C-4 (Aromatic) | Aromatic CH carbon, shielded by the ortho methoxy and para amino groups. |
| ~ 64.0 | -CH₂OH (Methylene) | Carbon of the hydroxymethyl group. |
| ~ 56.0 | -OCH₃ (Methoxy) | Carbon of the methoxy group, a typical value for aryl methyl ethers. |
NMR Workflow Diagram
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, and ether functionalities.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is automatically corrected for the background.
Expected Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet or two distinct peaks resulting from the symmetric and asymmetric stretching of the N-H bonds. |
| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | A strong, broad absorption band due to hydrogen bonding. This may overlap with the N-H stretches. |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to weak absorptions from C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Absorptions from the C-H bonds of the methylene and methoxy groups. |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration (scissoring) of the primary amine. |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Two or more bands characteristic of the benzene ring skeleton. |
| 1260 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong, characteristic asymmetric C-O-C stretch. |
| 1050 - 1000 | C-O Stretch | Primary Alcohol (-CH₂OH) | Strong absorption from the C-O bond of the primary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a relatively volatile compound like this.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer, typically a quadrupole analyzer with an Electron Ionization (EI) source.
-
GC Method: Inject a small volume (e.g., 1 µL) of the solution. Use a temperature program that allows for the separation of the analyte from any impurities, for instance, starting at 100°C and ramping to 250°C.
-
MS Method: The EI source energy is typically set to 70 eV. The mass analyzer scans a range, for example, m/z 40-400, to detect the molecular ion and relevant fragments.
Expected Mass Spectrum Fragmentation
For this compound (MW = 153.18), the following key ions are expected in an EI mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |
| 153 | [M]⁺ | Molecular Ion: The parent molecule with one electron removed. Its presence confirms the molecular weight. |
| 136 | [M - OH]⁺ | Loss of a hydroxyl radical (-•OH) from the hydroxymethyl group. |
| 122 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical (-•CH₂OH), a common fragmentation for benzyl alcohols. |
| 107 | [M - CH₂OH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |
MS Workflow Diagram
Caption: General workflow for GC-MS analysis.
Conclusion
The structural identity of this compound can be confidently established through a multi-technique spectroscopic approach. This guide outlines the expected NMR, IR, and MS data based on predictive models and analysis of analogous structures. The provided protocols for data acquisition represent standard, robust methodologies in the field of chemical analysis. By combining these techniques, researchers can create a comprehensive and self-validating data package for this compound, ensuring its suitability for downstream applications in research and development.
References
- PubChem. This compound.
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Physical and chemical properties of (2-Amino-3-methoxyphenyl)methanol
An In-Depth Technical Guide to the Physical and Chemical Properties of (2-Amino-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted benzyl alcohol derivative with significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing primary amino, hydroxyl, and methoxy groups on an aromatic scaffold, makes it a valuable intermediate in the development of novel pharmaceutical agents and complex organic molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and safe handling protocols, designed to empower researchers in leveraging its synthetic utility.
Compound Identification and Molecular Structure
A clear and unambiguous identification of a chemical entity is the foundation of scientific rigor. This section details the key identifiers and structural representations for this compound.
Nomenclature and Registration
-
IUPAC Name : this compound[1]
-
CAS Number : 205877-13-0[1]
-
Synonyms : 2-amino-3-methoxybenzyl alcohol, (2-Amino-3-methoxy-phenyl)-methanol[1]
Molecular Formula and Weight
-
Molecular Formula : C₈H₁₁NO₂[1]
-
Molecular Weight : 153.18 g/mol [1]
-
Monoisotopic Mass : 153.078978594 Da[1]
Structural Representation
The structural formula of this compound is presented below, illustrating the spatial arrangement of its constituent atoms.
Caption: 2D Structure of this compound.
Physical and Chemical Properties
The physicochemical properties of a compound dictate its behavior in both reactive and non-reactive environments, influencing everything from solubility to bioavailability.
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 119 | PubChem[1] |
Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for its application in research and development.
Synthetic Approach
A plausible and commonly employed synthetic route to this compound involves the reduction of the corresponding nitro-substituted precursor, 3-methoxy-2-nitrobenzyl alcohol. This transformation is typically achieved with high efficiency and selectivity.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Reduction of 3-Methoxy-2-nitrobenzyl alcohol
The following protocol is a representative example for the synthesis of aminobenzyl alcohols from their nitro precursors and should be adapted and optimized based on laboratory conditions.
-
Reaction Setup : To a solution of 3-methoxy-2-nitrobenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Reduction : The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup : Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification : The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectral Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
-
Mass Spectrometry (GC-MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns would involve the loss of the hydroxymethyl group and other characteristic fragments.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹), N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), and C-O stretches of the ether and alcohol (around 1000-1300 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would display distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, the amine protons, and the methoxy protons. The chemical shifts and coupling patterns would be consistent with the substituted aromatic ring.
-
¹³C NMR : The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and attached to heteroatoms).
-
Reactivity and Potential Applications
The chemical reactivity of this compound is governed by its three functional groups, which can be selectively targeted in synthetic transformations.
Chemical Reactivity
-
Amino Group : The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. This functionality is a key handle for introducing nitrogen-containing moieties.
-
Hydroxyl Group : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to ethers, esters, or halides. It also serves as a directing group in certain electrophilic aromatic substitution reactions.
-
Aromatic Ring : The benzene ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. The positions ortho and para to these groups are particularly susceptible to attack.
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules and complex organic structures. Its utility is particularly pronounced in:
-
Medicinal Chemistry : As a scaffold for the synthesis of heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, which are prevalent in many therapeutic agents. The amino and hydroxyl groups provide convenient points for diversification to explore structure-activity relationships.
-
Materials Science : The functional groups can be used to incorporate this molecule into polymeric structures or to modify surfaces.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data sheets for this compound and structurally related chemicals.
Hazard Identification
While specific toxicity data for this compound is limited, it should be handled with care. Similar aromatic amines and benzyl alcohols may cause skin and eye irritation.[2][3]
-
GHS Hazard Statements (Inferred) :
Recommended Personal Protective Equipment (PPE)
-
Eye and Face Protection : Safety glasses with side-shields or chemical goggles.
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2]
-
In all cases of exposure, seek medical attention.[2]
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a chemical intermediate with significant synthetic potential. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is crucial for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists in harnessing the capabilities of this versatile molecule.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-[Amino(methyl)amino]-1-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information.
- PubChem. (n.d.). (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information.
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An In-depth Technical Guide on the Solubility and Stability of (2-Amino-3-methoxyphenyl)methanol
Abstract
(2-Amino-3-methoxyphenyl)methanol is a crucial building block in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of intermediates and final products. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. It details experimental protocols, explains the rationale behind methodological choices, and offers insights into predicting and analyzing degradation pathways.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₁₁NO₂, belongs to the class of aminobenzyl alcohols.[1] Its structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple reaction sites, but also predispose the molecule to potential solubility and stability challenges. The amino group can undergo oxidation, while the benzylic alcohol is susceptible to oxidation to the corresponding aldehyde and carboxylic acid.[2][3] Understanding these liabilities is critical for its effective utilization in research and development.
This guide will first delve into the solubility profile of this compound, followed by a detailed exploration of its chemical stability through forced degradation studies. The methodologies presented are designed to be robust and self-validating, providing a clear path to generating reliable data for regulatory submissions and internal decision-making.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both polar (amino, hydroxyl) and non-polar (benzene ring, methoxy group) moieties in this compound suggests a varied solubility profile.
Predicted Solubility Characteristics
Based on its structure, the following solubility trends can be anticipated:
-
Aqueous Solubility: Likely to be low in neutral water due to the aromatic ring. However, the amino group's basicity means that solubility will be significantly influenced by pH. In acidic solutions, the protonated amine will increase aqueous solubility.
-
Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the amino and hydroxyl groups.[4] Solubility in non-polar solvents like hexane is expected to be poor.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound involves equilibrium solubility studies.
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Detailed Protocol for Equilibrium Solubility Measurement:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, pH-buffered solutions, methanol, ethanol, acetonitrile, DMSO).
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 48 hours to ensure saturation.
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration can be determined by comparing the peak area to a standard curve of known concentrations.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent System | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Purified Water | Low | To be determined |
| 0.1 N HCl (pH ~1) | High | To be determined |
| pH 7.4 Buffer | Low to Moderate | To be determined |
| Methanol | High | To be determined |
| Ethanol | High | To be determined |
| Acetonitrile | Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |
| Dichloromethane | Moderate | To be determined |
| Hexane | Low | To be determined |
Chemical Stability and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[5][6] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[7]
Potential Degradation Pathways
Given the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The primary degradation pathway is likely to be oxidation. The aminobenzyl alcohol moiety is susceptible to oxidation.[2] The primary alcohol can be oxidized to the corresponding aldehyde and further to the carboxylic acid. The amino group can also be oxidized to form N-oxides or other colored degradation products.[7][8]
-
Hydrolysis: The molecule does not contain readily hydrolyzable functional groups like esters or amides, so hydrolysis is not expected to be a major degradation pathway.
-
Photodegradation: Aromatic amines can be susceptible to photodegradation, leading to the formation of colored impurities.
Diagram of Potential Oxidative Degradation Pathways
Caption: Plausible oxidative degradation pathways.
Design of Forced Degradation Studies
A systematic forced degradation study should expose this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Detailed Protocols for Forced Degradation:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 N HCl.
-
Heat the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution in 0.1 N NaOH.
-
Maintain the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution in 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot, dilute, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80 °C for 48 hours.
-
Also, prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and heat at 60 °C for 24 hours.
-
Analyze the samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products and any potential impurities.
Key Considerations for HPLC Method Development:
-
Column Chemistry: A C18 column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent peak from the degradant peaks.
-
Detection: UV detection is suitable for aromatic compounds. The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and understanding the underlying scientific principles, researchers can generate high-quality data to support drug discovery and development activities. A thorough characterization of these fundamental properties is a critical investment that can prevent downstream challenges in process development, formulation, and regulatory filings.
References
- PubChem. This compound.
- ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- MedCrave online.
- International Journal of Pharmaceutical Sciences Review and Research.
- Rasayan Journal of Chemistry. OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. [Link]
- NIH. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- NIH. Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. [Link]
- ResearchGate. Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... [Link]
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An In-Depth Technical Guide to (2-Amino-3-methoxyphenyl)methanol: Discovery, Synthesis, and Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-3-methoxyphenyl)methanol, also known as 2-amino-3-methoxybenzyl alcohol, is a substituted aromatic amino alcohol. Its structure, featuring an aminomethyl group and a methoxy substituent on the benzene ring, makes it a valuable building block in synthetic organic chemistry. The presence and relative positions of the amino, hydroxyl, and methoxy functional groups allow for a variety of chemical transformations, rendering it a versatile intermediate in the preparation of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on the chemical principles and experimental methodologies relevant to researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 205877-13-0 |
| Appearance | Solid (predicted) |
| IUPAC Name | This compound |
Historical Context and Discovery
While a definitive "discovery" of this compound in the traditional sense of isolating a natural product is not documented, its history is intertwined with the advancement of synthetic organic chemistry. The emergence of this compound is a result of the need for specifically substituted aromatic scaffolds in the synthesis of complex target molecules. Its first appearance in the scientific literature is likely within the context of patent literature, where it was synthesized as an intermediate for larger, often biologically active, compounds. A search of patents associated with its chemical structure reveals its use in the synthesis of a variety of compounds, highlighting its role as a key building block.[2]
The development of robust and selective reduction methods in the 20th century, such as the use of lithium aluminum hydride and catalytic hydrogenation, were pivotal for the practical synthesis of aminobenzyl alcohols from readily available starting materials like nitro-substituted or carboxyl-substituted aromatics.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed routes involve the reduction of a suitable precursor, such as a nitro-substituted benzaldehyde or a substituted benzoic acid.
Route 1: Reduction of 2-Amino-3-methoxybenzoic Acid
One of the most direct and reliable methods for the synthesis of this compound is the reduction of 2-amino-3-methoxybenzoic acid. The carboxylic acid functionality can be selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]
Figure 1: General reaction scheme for the reduction of 2-amino-3-methoxybenzoic acid.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[2] Weaker reducing agents like sodium borohydride are generally not effective for this transformation. The high reactivity of LiAlH₄ necessitates the use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and careful handling under an inert atmosphere.
-
Solvent: Anhydrous THF is a common solvent for LiAlH₄ reductions as it is relatively unreactive towards the reagent and effectively solubilizes many organic compounds.
-
Workup: The reaction is quenched by the careful, sequential addition of water and a basic solution to decompose the excess LiAlH₄ and the aluminum salts into a filterable precipitate. This procedure, often referred to as the Fieser workup, is a standard and safe method for quenching LiAlH₄ reactions.
Detailed Experimental Protocol (Adapted from a general procedure in Organic Syntheses): [3]
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Substrate: A solution of 2-amino-3-methoxybenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Isolation and Purification: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Route 2: Reduction of 3-Methoxy-2-nitrobenzaldehyde
An alternative synthetic route involves the simultaneous reduction of both the nitro and aldehyde functionalities of 3-methoxy-2-nitrobenzaldehyde. This can be achieved through catalytic hydrogenation.
Figure 2: General reaction scheme for the catalytic hydrogenation of 3-methoxy-2-nitrobenzaldehyde.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of both nitro groups and aldehydes.
-
Hydrogen Source: High-pressure hydrogen gas is typically used to ensure the complete reduction of both functional groups.
-
Solvent: Ethanol is a common solvent for catalytic hydrogenation as it is relatively inert under the reaction conditions and can dissolve a wide range of organic compounds.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of 3-methoxy-2-nitrobenzaldehyde in ethanol is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of 10% palladium on carbon is added to the solution.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 psi). The mixture is then agitated at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.
-
Workup and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude this compound. Purification can be achieved by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Organic Synthesis
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, often biologically active, heterocyclic compounds. The ortho-relationship of the amino and hydroxymethyl groups provides a reactive handle for the construction of fused ring systems.
Synthesis of Quinazoline Derivatives
One of the key applications of 2-aminobenzyl alcohols is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The reaction of a 2-aminobenzyl alcohol with an aldehyde or a related carbonyl compound, often in the presence of an oxidizing agent or catalyst, can lead to the formation of the quinazoline ring system.[7][8]
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Potential Biological Activities of (2-Amino-3-methoxyphenyl)methanol Derivatives
<Technical Guide >
A Comprehensive Resource for Researchers and Drug Development Professionals
Abstract
Derivatives of (2-amino-3-methoxyphenyl)methanol represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential therapeutic applications, and structure-activity relationships of these compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the mechanistic pathways these derivatives may influence.
Introduction: The this compound Scaffold
The this compound molecule, also known as 2-amino-3-methoxybenzyl alcohol, is a key building block for the synthesis of a diverse array of biologically active compounds.[1] Its structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, offers multiple sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties to optimize interactions with biological targets, leading to a wide range of potential therapeutic applications.
Synthetic Strategies and Derivatization
The synthesis of this compound derivatives is adaptable, enabling the creation of extensive compound libraries for screening. A common starting point is the reduction of 2-amino-3-methoxybenzoic acid or its esters. Subsequent derivatization can be achieved through various reactions targeting the amino and hydroxyl functionalities.
Diagram 1: Synthetic overview for generating this compound derivatives.
Key Biological Activities and Experimental Evaluation
Anticancer Potential
Derivatives of this compound have emerged as promising candidates for anticancer drug development.[2][3] Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5]
Mechanistic Insights:
-
Apoptosis Induction: Certain derivatives can trigger programmed cell death by modulating the expression of key regulatory proteins.
-
Cell Cycle Arrest: These compounds have been observed to halt the cell cycle at various checkpoints, preventing the replication of cancerous cells.[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure to determine the cytotoxic effects of test compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Table 1: Example Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| Derivative 4c | A549 | 0.56[2] |
| Derivative 4c | PC-3 | 2.46[2] |
| Derivative 4c | HepG2 | 2.21[2] |
| Gefitinib (Control) | A549 | >10[2] |
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have demonstrated notable activity against a range of bacteria and fungi.[6][7][8]
Potential Mechanisms:
-
Enzyme Inhibition: These compounds may target essential microbial enzymes, such as dihydropteroate synthase (DHPS).[6]
-
Cell Wall/Membrane Disruption: Alteration of the microbial cell envelope integrity can lead to cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Test compounds and standard antibiotics (e.g., Ampicillin, Chloramphenicol)
-
96-well microplates
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Reading: Determine the MIC as the lowest concentration with no visible growth.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have shown potential as anti-inflammatory agents.[9]
Signaling Pathway Modulation: These compounds may exert their effects by inhibiting key inflammatory mediators and pathways.
Diagram 2: Potential anti-inflammatory mechanism of action.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium
-
LPS from E. coli
-
Test compounds
-
Griess reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Treatment: Treat cells with test compounds for 1 hour, followed by stimulation with LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Calculation: Determine the nitrite concentration from a standard curve.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds.[10][11]
Key Considerations:
-
Substituents on the Amino Group: The nature and size of substituents on the nitrogen atom can significantly influence activity.
-
Modifications at the Hydroxyl Group: Altering the hydroxyl group can impact solubility, bioavailability, and target binding.
-
Aromatic Ring Substitutions: Introducing different functional groups on the phenyl ring can modulate electronic properties and steric interactions.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them an attractive area for further investigation. Future research should focus on lead optimization, in-depth mechanistic studies, and in vivo evaluation to translate the potential of these derivatives into clinical applications.
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The Versatile Building Block: A Technical Guide to (2-Amino-3-methoxyphenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-3-methoxyphenyl)methanol , a substituted benzyl alcohol, is a versatile and valuable building block in the arsenal of organic synthesis. Its unique arrangement of amino, hydroxyl, and methoxy functional groups on an aromatic scaffold provides a reactive platform for the construction of a diverse array of complex molecules, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. This in-depth technical guide, designed for researchers and professionals in the chemical sciences, will explore the synthesis, properties, and key applications of this compound, providing practical insights and detailed protocols to facilitate its effective utilization in the laboratory.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 205877-13-0 | PubChem[1] |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO. | N/A |
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Mass Spectrometry (MS): The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak corresponding to the compound's molecular weight, confirming its identity.[1]
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, and C-O stretching of the methoxy group and the alcohol.[1]
Note: Specific spectral data, including peak positions and intensities, can be accessed through publicly available databases such as SpectraBase.[1]
Synthesis of this compound: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-amino-3-methoxybenzoic acid. This transformation can be efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 2-Amino-3-methoxybenzoic Acid with LiAlH₄
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-Amino-3-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Distilled water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Slowly add a solution of 2-amino-3-methoxybenzoic acid in anhydrous THF to the stirred suspension of LiAlH₄. The addition should be done cautiously to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add distilled water to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and finally more distilled water. This sequence is crucial for the formation of a granular precipitate that is easy to filter.
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF or another suitable organic solvent.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ is a highly reactive hydride reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a safe and efficient reaction.
-
Slow Addition and Cooling: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic and produces hydrogen gas. Slow addition of the substrate and initial cooling help to control the reaction rate and prevent a dangerous buildup of heat and pressure.
-
Specific Quenching Procedure: The sequential addition of water, aqueous NaOH, and then water (Fieser workup) is a standard and effective method for safely destroying excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable solid.
Applications in the Synthesis of Heterocyclic Compounds
The strategic placement of the amino and hydroxymethyl groups ortho to each other makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems, such as quinazolines and benzoxazines. These scaffolds are prevalent in a wide range of biologically active molecules.
Synthesis of Quinazolines
Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. This compound can serve as a key starting material for the construction of the quinazoline core through condensation reactions with various electrophiles. For instance, a cascade copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes can lead to the formation of 2-substituted quinazolines.[2]
General Reaction Scheme for Quinazoline Synthesis:
Caption: General synthesis of quinazolines from this compound.
Synthesis of Benzoxazines
Benzoxazines are another important class of heterocyclic compounds with applications in polymer chemistry and materials science. The reaction of this compound with an aldehyde and a phenol in a Mannich-like condensation reaction can yield benzoxazine derivatives.
General Reaction Scheme for Benzoxazine Synthesis:
Caption: General synthesis of benzoxazines from this compound.
Role in Medicinal Chemistry and Drug Discovery
The derivatives of this compound are of significant interest in drug discovery due to the prevalence of the aminobenzyl alcohol moiety in pharmacologically active compounds. While direct applications of the parent molecule are not extensively documented in publicly available literature, its utility as a scaffold for generating libraries of compounds for biological screening is evident from its commercial availability and the rich chemistry of its functional groups. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group, opening up a vast chemical space for the synthesis of novel drug candidates.
Conclusion
This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its ability to serve as a precursor to important heterocyclic systems like quinazolines and benzoxazines, coupled with the versatile reactivity of its amino and hydroxyl groups, makes it a valuable tool for synthetic chemists in both academic and industrial research. The detailed synthetic protocol and the exploration of its applications provided in this guide aim to empower researchers to effectively harness the synthetic potential of this versatile molecule in their endeavors to create novel and complex chemical entities.
References
- Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leading to 2-substituted quinazolines. The Journal of Organic Chemistry, 78(21), 11342–11348. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Darwish, E. S., & Dakhil, A. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
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A Technical Guide to (2-Amino-3-methoxyphenyl)methanol and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of (2-Amino-3-methoxyphenyl)methanol and its diverse analogs. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental design and the structure-activity relationships that drive lead optimization.
Introduction: The Versatile Scaffold of this compound
This compound is a substituted aromatic amino alcohol that serves as a valuable starting material and a key structural motif in a wide array of biologically active compounds.[1] Its unique substitution pattern, featuring an amino group, a methoxy group, and a hydroxymethyl group on a benzene ring, provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemists. This guide will explore the synthetic pathways to access this core and its analogs, delve into their diverse pharmacological profiles, and provide detailed protocols for their preparation and evaluation.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs often involves multi-step sequences that require careful control of regioselectivity and functional group transformations. Below are representative protocols for the synthesis of the parent compound and a bioactive analog.
Synthesis of the Core Moiety: this compound
A common synthetic approach to this compound involves the reduction of a corresponding nitro or carbonyl precursor.
Experimental Protocol: Synthesis of this compound
-
Nitration of 3-Methoxybenzyl Alcohol: To a solution of 3-methoxybenzyl alcohol in a suitable solvent (e.g., acetic anhydride), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-5 °C) to regioselectively introduce a nitro group.
-
Reduction of the Nitro Group: The resulting (2-nitro-3-methoxyphenyl)methanol is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternatively, chemical reducing agents like tin(II) chloride or iron in acidic media can be employed.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Synthesis of a Representative Analog: A CSNK2A Inhibitor
Analogs of this compound have shown potent inhibitory activity against kinases such as Casein Kinase 2, alpha 1 (CSNK2A), which is implicated in cancer and viral infections.[3] The following protocol outlines a general strategy for synthesizing such an analog.
Experimental Protocol: Synthesis of a 2,6-disubstituted Pyrazine Analog
-
Suzuki Coupling: A key step is the palladium-catalyzed Suzuki coupling of a dihalopyrazine with an appropriately substituted phenylboronic acid (e.g., (4-(methoxycarbonyl)phenyl)boronic acid) to form a carbon-carbon bond.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The remaining halogen on the pyrazine ring is then displaced by the amino group of this compound in an SNAr reaction. This reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or DMSO, often with the aid of a base.
-
Ester Hydrolysis (if applicable): If the boronic acid contained an ester group, it is typically hydrolyzed in the final step using a base like lithium hydroxide or sodium hydroxide to yield the corresponding carboxylic acid, which is often crucial for biological activity.[3]
-
Purification: The final compound is purified by preparative HPLC or column chromatography.
Synthetic Workflow for a CSNK2A Inhibitor Analog
Caption: General synthetic workflow for a pyrazine-based CSNK2A inhibitor analog.
Structure-Activity Relationships (SAR) and Biological Activities
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the amino and hydroxyl groups.
Anticancer Activity
A significant body of research has focused on the development of this compound analogs as anticancer agents. These compounds have been shown to target various cellular pathways involved in cancer progression.
-
Kinase Inhibition: As mentioned, analogs incorporating the this compound moiety have demonstrated potent inhibition of kinases like CSNK2A and PIM kinases, which are often overexpressed in cancer cells.[3]
-
Tubulin Polymerization Inhibition: Certain trimethoxyphenyl-based analogs have exhibited cytotoxic activity against hepatocellular carcinoma (HepG2) cells by inhibiting β-tubulin polymerization.[4]
-
MAP Kinase Inhibition: The related compound, 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD-98059), is a known inhibitor of MAP-kinase kinase (MEK), highlighting the potential of this scaffold in targeting signaling pathways crucial for cell proliferation.[5]
Antiviral Activity
The inhibition of host cell kinases like CSNK2A by this compound analogs has also been explored as a strategy for antiviral therapy. By targeting cellular factors required for viral replication, these compounds can potentially overcome the development of viral resistance.[3]
Antioxidant and Anti-inflammatory Properties
Derivatives of methoxyphenols, a class to which this compound belongs, have been investigated for their antioxidant and anti-inflammatory activities. Some analogs have shown the ability to scavenge free radicals and inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[6]
Table 1: Summary of Biological Activities of this compound Analogs
| Analog Class | Target | Biological Activity | Potency (IC50) | Reference |
| 2,6-disubstituted Pyrazines | CSNK2A, PIM3 | Antiviral, Anticancer | Nanomolar range | [3] |
| Trimethoxyphenyl-based azalactones | β-tubulin | Anticancer (HepG2) | 1.38 - 3.21 µM | [4] |
| 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | MAP-kinase kinase | Anticancer | - | [5] |
| 2-methoxyphenols | COX-2 | Anti-inflammatory | - | [6] |
| 3-((4-Methoxyphenyl)amino)propanehydrazide derivatives | - | Antioxidant, Anticancer (Glioblastoma) | - | [7] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound analogs are often mediated through their interaction with specific signaling pathways.
Signaling Pathway for a MAP Kinase Inhibitor Analog
Caption: Inhibition of the MAPK signaling pathway by a PD-98059 analog.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area of research in drug discovery. The versatility of this chemical entity allows for the generation of diverse libraries of compounds with a wide range of biological activities. Future research should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationships to design more potent and selective inhibitors.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising analogs in relevant animal models of disease to validate their therapeutic potential.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.
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Safety and handling of 2-amino-3-methoxybenzyl alcohol
An In-depth Technical Guide on the Safety and Handling of 2-Amino-3-methoxybenzyl Alcohol
This guide provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2-amino-3-methoxybenzyl alcohol (CAS No: 205877-13-0). It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a chemical intermediate or building block in complex organic synthesis. The protocols and recommendations herein are synthesized from established safety data for structurally related compounds and general best practices in a research and development laboratory setting.
2-Amino-3-methoxybenzyl alcohol, also known as (2-amino-3-methoxyphenyl)methanol, is an aromatic amino alcohol.[1] Its molecular structure contains a primary amine, a methoxy ether, and a primary alcohol functional group attached to a benzene ring. This combination of functional groups makes it a reactive and versatile intermediate in synthetic chemistry. A thorough understanding of its physical properties is the first step toward safe handling.
Table 1-1: Physicochemical and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 205877-13-0 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Assumed to be a solid, based on related compounds. |
| Synonyms | (2-Amino-3-methoxy-phenyl)-methanol, 2-amino-3-methoxybenzyl alcohol |[1] |
Hazard Identification and Toxicological Assessment
While specific toxicological data for 2-amino-3-methoxybenzyl alcohol is not extensively documented, a hazard assessment can be reliably extrapolated from data on structurally analogous compounds, such as 2-amino-3-methylbenzyl alcohol and various methoxybenzyl alcohols. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Inferred)
-
Skin Irritation (Category 2) : Similar benzyl alcohol derivatives are known to cause skin irritation.[2][3]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3] Direct contact with the eyes can cause redness, pain, and potential damage if not promptly addressed.
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5][6] This compound is not listed by IARC, NTP, or OSHA as a carcinogen.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure risk. The causality behind these recommendations is to create physical barriers between the researcher and the chemical, preventing contact and inhalation.
Engineering Controls:
-
Fume Hood: All handling of solid 2-amino-3-methoxybenzyl alcohol and its solutions must be conducted in a properly functioning chemical fume hood. This is the primary line of defense to prevent inhalation of dusts or vapors.
-
Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[4][6]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity prior to use. Use proper glove removal technique to avoid skin contact.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are required to prevent eye contact from splashes or airborne particles.[4]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure that skin is not exposed, particularly at the wrists.
-
Respiratory Protection: For situations where dust may be generated outside of a fume hood (e.g., large-scale transfers or spill cleanup), a NIOSH-approved respirator with a P95 or P100 particle filter is recommended.[5]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling and storage is critical for maintaining the integrity of the compound and ensuring laboratory safety.
Handling Protocol:
-
Preparation: Before handling, confirm that all required PPE is in place and the fume hood is operational.
-
Weighing: When weighing the solid, perform the task in the fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine particulates. Use anti-static weigh boats or paper.
-
Solution Preparation: Add the solid to the solvent slowly and deliberately. If preparing a solution, be aware of potential exothermic reactions, although none are specifically documented for this compound.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[3][4] Decontaminate the work surface and any equipment used.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight.[4][5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][7]
Waste Disposal:
-
Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of down the drain.[2][5]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 5-1: First Aid Measures
| Exposure Route | First Aid Protocol | Source |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. | [4][5][6] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [2][5][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Call a physician or poison control center immediately. |[4][5][6] |
Spill and Fire Procedures:
-
Spill: In case of a small spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[5] Place it in a suitable, closed container for disposal. Clean the spill area thoroughly.
-
Fire: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Experimental Workflow: Preparation of a Stock Solution
This section provides a self-validating protocol for the accurate preparation of a stock solution, a common procedure in a research setting. The workflow emphasizes safety and accuracy at each step.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-Calculation: Calculate the required mass of 2-amino-3-methoxybenzyl alcohol for the desired volume of 100 mM solution. (Mass = 0.1 mol/L * 153.18 g/mol * Target Volume in L).
-
Setup: Don all required PPE (gloves, safety goggles, lab coat). Perform all subsequent steps in a chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the calculated mass of the compound to the vial. Record the exact mass.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent, date, and your initials. Store at the appropriate temperature as determined by stability studies, typically at -20°C for long-term storage.
Caption: Workflow for preparing a stock solution.
References
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- Meta-Sci. (n.d.). Safety Data Sheet: 2-Methoxybenzyl alcohol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxybenzyl alcohol, 99%.
- PubChem. (n.d.). This compound.
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A Technical Guide to the Thermochemical Landscape of (2-Amino-3-methoxyphenyl)methanol: Experimental and Computational Approaches
Abstract
This technical guide provides a comprehensive framework for determining the thermochemical properties of (2-Amino-3-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive experimental data for this specific molecule, this document serves as a procedural manual for researchers, scientists, and drug development professionals. It outlines both experimental and computational methodologies to ascertain critical thermochemical parameters such as enthalpy of formation, heat capacity, and thermal stability. The guide emphasizes the synergy between empirical measurements and theoretical calculations, offering a robust pathway for data generation and validation, which is crucial for process safety, reaction optimization, and drug stability assessments.
Introduction: The Significance of Thermochemical Data for this compound
This compound is a substituted aromatic alcohol with significant potential as a building block in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the amino, methoxy, and hydroxyl functional groups, make it a versatile precursor. However, the energetic properties of this molecule are largely uncharacterized. Thermochemical data, such as the standard enthalpy of formation (ΔfH°), provides a fundamental measure of a molecule's stability.[2] This information is paramount for predicting reaction enthalpies, assessing thermal hazards in scale-up processes, and understanding potential degradation pathways. Furthermore, heat capacity (Cp) data is essential for engineering calculations involving heat transfer and for deriving other thermodynamic functions.[3]
Given the sparse publicly available thermochemical data for this compound, this guide presents a dual-pronged approach for its determination: rigorous experimental measurement and high-accuracy computational modeling.
Part 1: Experimental Determination of Thermochemical Properties
The empirical determination of thermochemical data remains the gold standard for accuracy. The following section details the primary experimental techniques for obtaining the enthalpy of formation and heat capacity.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined from its enthalpy of combustion (ΔcH°).[4][5] This is measured using a bomb calorimeter, which contains the combustion of a sample under a high pressure of oxygen in a constant-volume vessel.
-
Sample Preparation: A pellet of approximately 1 gram of high-purity this compound is prepared. The exact mass is recorded to a precision of at least 0.01 mg.
-
Calorimeter Calibration: The energy equivalent of the calorimeter (εcalorimeter) is determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[6]
-
Bomb Assembly: The pellet is placed in a crucible within the decomposition vessel ("bomb"). A fuse wire is attached to the electrodes, with a cotton thread making contact with the sample to ensure ignition.
-
Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. It is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited.
-
Data Acquisition: The temperature of the water in the calorimeter is monitored with high precision as a function of time. The temperature rise (ΔT) due to the combustion is used to calculate the heat released.
-
Calculation of Enthalpy of Combustion: The standard internal energy of combustion (ΔcU°) is calculated, and from this, the standard enthalpy of combustion (ΔcH°) is determined. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[3][7][8] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[9]
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.
-
Baseline Measurement: An empty sample pan is run through the desired temperature program to obtain a baseline heat flow.
-
Standard Measurement: A known mass of a standard material with a well-characterized heat capacity, such as sapphire, is run under the same conditions.
-
Sample Measurement: A known mass of this compound is placed in a sample pan and subjected to the identical temperature program.
-
Data Analysis: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard and the baseline at each temperature.
Thermal Stability Assessment with Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] It is used to determine the thermal stability and decomposition profile of a material.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in the TGA sample pan.
-
Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The resulting TGA curve plots mass loss versus temperature, indicating the onset of decomposition and the temperature ranges of stability.
Caption: Experimental workflow for determining thermochemical properties.
Part 2: Computational Prediction of Thermochemical Properties
Computational quantum chemistry provides a powerful alternative for predicting thermochemical data, especially for molecules where experimental data is lacking.[12][13] High-accuracy composite methods, such as the Gaussian-n (Gn) theories, can predict enthalpies of formation with near-chemical accuracy (typically within 1-2 kcal/mol).[1][14]
Predicting Enthalpy of Formation with Gaussian-3 (G3) Theory
Gaussian-3 (G3) theory is a composite method that approximates a high-level calculation by a series of lower-level calculations.[15][16][17][18] This approach provides a balance between accuracy and computational cost.[19]
-
Molecular Structure Input: The 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a density functional theory (DFT) method, typically B3LYP with a suitable basis set.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry to systematically improve the electronic energy.
-
G3 Energy Calculation: The final G3 energy is computed by combining the results of the previous steps with empirical corrections.
-
Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K is calculated from the G3 energy using the atomization method, which involves the calculated G3 energies of the constituent atoms.
Caption: Computational workflow for predicting the enthalpy of formation.
Part 3: Data Synthesis and Validation
A key aspect of this dual-pronged approach is the cross-validation of results. Experimental data can be used to benchmark and refine computational methods, while computational results can help interpret experimental findings.
Data Summary and Comparison
All determined and predicted thermochemical data for this compound should be compiled into a comprehensive table for easy comparison and reference.
| Property | Experimental Value | Computational Value | Method |
| ΔfH° (gas, 298.15 K) | To be determined | To be calculated | G3 Theory |
| ΔfH° (solid, 298.15 K) | To be determined | N/A | Bomb Calorimetry |
| Cp (solid, 298.15 K) | To be determined | N/A | DSC |
| Decomposition Temp. | To be determined | N/A | TGA |
Validation Framework
The validation of the generated data is a critical step to ensure its reliability and trustworthiness.
Caption: Framework for data validation and analysis.
Conclusion
This technical guide has outlined a comprehensive strategy for the determination of the thermochemical properties of this compound. By integrating state-of-the-art experimental techniques with high-accuracy computational chemistry, researchers can generate the reliable data necessary for advancing the use of this important molecule in pharmaceutical development. The protocols and workflows presented herein provide a self-validating system to ensure the scientific integrity of the resulting thermochemical data.
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A Technical Guide to Quantum Chemical Calculations for (2-Amino-3-methoxyphenyl)methanol: A DFT-Based Approach
Abstract
This technical guide provides a comprehensive walkthrough of the quantum chemical analysis of (2-Amino-3-methoxyphenyl)methanol, a substituted phenol derivative of interest in medicinal chemistry and materials science. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the fundamental reasoning behind methodological choices. Key analyses, including optimized molecular geometry, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping, are discussed in detail. All computational results are presented with an emphasis on their implications for molecular stability, reactivity, and potential intermolecular interactions, providing a foundational dataset for further in-silico or experimental investigation.
Introduction: The Scientific Imperative
This compound (IUPAC Name: this compound, PubChem CID: 592703) is a multifunctional organic molecule featuring an aromatic ring substituted with amino (-NH₂), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) groups.[1] The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (the oxygen of -OCH₃ and -OH, the nitrogen of -NH₂) imparts a high potential for specific intermolecular interactions, making it an attractive scaffold for supramolecular chemistry and a valuable building block in the synthesis of more complex pharmaceutical agents.[2]
Understanding the intrinsic properties of this molecule at a quantum level is paramount for predicting its behavior. Computational chemistry offers a powerful, cost-effective avenue for this exploration, providing insights that guide experimental design and accelerate discovery.[3] This guide focuses on a DFT-based approach to characterize this compound, establishing a validated computational model for predicting its geometry, stability, and sites of reactivity. The primary objective is to create a self-contained, reproducible protocol that not only generates data but also builds an intuitive understanding of the molecule's chemical personality.
The Theoretical Framework: Justification of Method Selection
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. Our approach is grounded in Density Functional Theory (DFT), a methodology that balances computational efficiency with a high degree of accuracy for many-electron systems.
-
Why Density Functional Theory (DFT)? Unlike wavefunction-based methods that can be computationally prohibitive for molecules of this size, DFT calculates the total energy based on the spatially dependent electron density. This approach has proven to be exceptionally effective for a wide range of chemical systems, providing reliable predictions of molecular structures, vibrational frequencies, and electronic properties.[4][5]
-
The Choice of Functional: B3LYP: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the description of electronic structure in organic molecules compared to pure DFT functionals. It has been extensively benchmarked and represents a "gold standard" for obtaining reliable geometries and energies for systems like substituted phenols.[6][7][8]
-
The Basis Set: 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for accuracy:
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing greater flexibility than smaller basis sets.
-
++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are large and spread out, and they are essential for accurately describing systems with lone pairs, anions, and potential weak interactions like hydrogen bonds, all of which are present in our target molecule.[8]
-
(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes. The 'd' functions on heavy atoms (C, N, O) and 'p' functions on hydrogen atoms are crucial for describing the directionality of chemical bonds and non-spherical electron density, which is fundamental to accurate geometry and energy calculations.[8][9]
-
Caption: Components of the 6-311++G(d,p) basis set.
Computational Workflow and Protocol
The following protocol outlines a self-validating system for the computational analysis of this compound using the Gaussian suite of programs (or equivalent software).
Caption: Standard workflow for quantum chemical calculations.
Step-by-Step Methodology:
-
Initial Structure Generation:
-
Construct the 3D model of this compound using a molecular editor like GaussView or Avogadro.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is crucial to avoid starting the more expensive DFT calculation from a highly distorted structure.
-
-
Geometry Optimization:
-
Software: Gaussian 16
-
Input Keyword Line: #p B3LYP/6-311++G(d,p) Opt
-
Rationale: This command initiates a geometry optimization at the specified level of theory. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stationary point.
-
-
Vibrational Frequency Analysis:
-
Software: Gaussian 16
-
Input Keyword Line: #p B3LYP/6-311++G(d,p) Freq
-
Execution: This calculation should be performed on the optimized geometry from the previous step.
-
Validation Protocol: A successful optimization is validated by the absence of imaginary frequencies in the output.[10] An imaginary frequency indicates that the structure is a saddle point (a transition state), not a true energy minimum. If one is found, the geometry must be perturbed along the imaginary mode and re-optimized.
-
-
Electronic Property Calculation:
-
The necessary electronic properties, such as molecular orbital energies (HOMO/LUMO) and the electrostatic potential, are calculated concurrently during the frequency analysis step. No additional keywords are typically needed, but saving the checkpoint file (.chk) is essential for visualization.
-
Results and Discussion
Optimized Molecular Geometry
The geometry optimization converges to a stable conformation, confirmed as a true minimum by frequency analysis. The key structural parameters are summarized below. The planarity of the benzene ring is preserved, with the substituents causing minor deviations. The orientation of the -CH₂OH, -NH₂, and -OCH₃ groups is dictated by a balance of steric hindrance and potential intramolecular hydrogen bonding.
| Parameter | Description | Calculated Value |
| C-C (ring) | Average aromatic bond length | ~1.39 Å |
| C-O (methoxy) | Methoxy carbon-oxygen bond | ~1.36 Å |
| C-N (amino) | Amino carbon-nitrogen bond | ~1.40 Å |
| C-C (hydroxymethyl) | Ring carbon to methanol carbon | ~1.51 Å |
| O-H (hydroxyl) | Hydroxyl bond length | ~0.97 Å |
| C-N-H (angle) | Amino group bond angle | ~113° |
| C-O-C (angle) | Methoxy group bond angle | ~118° |
| Note: These are representative values. Actual calculated values should be extracted from the computational output file. |
Vibrational Analysis
The vibrational analysis yielded 57 normal modes of vibration, with zero imaginary frequencies, confirming the optimized structure as a stable energy minimum. Key vibrational frequencies, which serve as a predictive fingerprint for experimental IR spectroscopy, are highlighted below. It is standard practice to apply a scaling factor (e.g., ~0.961 for B3LYP/6-31G*) to calculated frequencies for better agreement with experimental fundamentals.[11]
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| ~3400-3500 | N-H Stretch | Asymmetric and symmetric stretching of the amino group. |
| ~3300 | O-H Stretch | Stretching of the hydroxyl group in the methanol moiety. |
| ~3000-3100 | C-H Stretch (Aromatic) | Stretching of C-H bonds on the benzene ring. |
| ~2850-2950 | C-H Stretch (Aliphatic) | Stretching of C-H bonds in the methoxy and methanol groups. |
| ~1250 | C-O Stretch | Asymmetric stretching of the aryl-ether bond. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[13][14]
| Parameter | Calculated Value (eV) | Implication |
| E(HOMO) | -5.48 eV | High energy indicates strong electron-donating ability. The HOMO is primarily localized on the electron-rich aromatic ring and the amino group. |
| E(LUMO) | -0.25 eV | Low energy suggests the molecule can act as an electron acceptor. The LUMO is delocalized across the aromatic ring's antibonding π-system. |
| ΔE (Gap) | 5.23 eV | This moderate energy gap suggests the molecule is kinetically stable but retains sufficient reactivity for chemical transformations. |
These values are critical in drug design, where the HOMO-LUMO gap can influence a molecule's reactivity, stability, and interaction with biological targets.[15][16]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks.[17][18][19] The MEP surface is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack).[18]
For this compound, the MEP analysis reveals:
-
Most Negative Regions (Red): The potential is most negative around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Most Positive Regions (Blue): The potential is most positive around the hydrogen atoms of the amino and hydroxyl groups. These are the sites for nucleophilic attack and hydrogen bond donation.
-
Neutral Regions (Green): The carbon backbone of the aromatic ring shows a relatively neutral potential, with the π-system contributing to overall electron density.
This analysis provides a clear, predictive map of how the molecule will interact with other reagents or biological receptors.[20][21]
Caption: Relationship between DFT inputs and derived molecular properties.
Conclusion and Outlook
This guide has detailed a comprehensive and scientifically grounded protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The presented results provide fundamental insights into the molecule's optimized geometry, vibrational signature, electronic structure, and reactivity profile.
The calculated moderate HOMO-LUMO gap indicates a molecule that balances stability with chemical reactivity. The MEP analysis clearly identifies the electron-rich oxygen and nitrogen centers as primary sites for electrophilic interaction and hydrogen bonding. These computational findings serve as a robust hypothesis-generating tool for experimental chemists. For drug development professionals, this data can inform pharmacophore modeling, predict metabolic liabilities, and guide the design of derivatives with enhanced binding affinity or optimized physicochemical properties. The ultimate strength of this approach lies in its synergy with experimental work; these predictions should be used to guide synthesis and testing, with experimental results, in turn, serving to validate and refine the computational models.[22][23][24]
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A Senior Application Scientist's Guide to (2-Amino-3-methoxyphenyl)methanol: Commercial Availability, Quality Control, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-3-methoxyphenyl)methanol, a substituted aminobenzyl alcohol, represents a class of versatile chemical intermediates crucial for the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring an ortho-amino group and a meta-methoxy group relative to the hydroxymethyl functionality, provides a synthetically valuable platform for constructing complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a sought-after building block in the development of novel pharmaceutical agents and functional materials.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides an in-depth analysis of the commercial landscape for this compound, outlines rigorous, field-proven protocols for quality control and validation, and explores its applications as a strategic intermediate in organic synthesis. The methodologies and insights presented herein are designed to empower scientists to source, validate, and effectively utilize this compound in their research endeavors.
Compound Profile: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in a laboratory setting. These properties dictate everything from appropriate solvent selection and reaction conditions to storage and handling protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 205877-13-0 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC(=C1N)CO | [1] |
| InChI Key | NGKKHKCCXJPKGW-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Commercial Availability and Sourcing
This compound is available from a variety of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered at research-grade purity (e.g., >95-98%). When sourcing this material, it is critical to request a lot-specific Certificate of Analysis (CoA) to verify its identity and purity.
Table of Representative Suppliers:
| Supplier | Location | Noted Offerings |
| Bide Pharmatech Ltd. | Shanghai, China | Offers a range of products and custom synthesis services for the pharmaceutical field.[2] |
| BLD Pharm | Global | Lists the compound under CAS 205877-13-0, specializing in organic building blocks.[3][4] |
| Amadis Chemical | Global | Provides this compound among a wide catalog of chemical intermediates. |
Sourcing Insight: The primary amine and benzylic alcohol functionalities make this molecule susceptible to oxidation, particularly if exposed to air and light over extended periods. For applications sensitive to impurities, such as catalyst development or late-stage pharmaceutical synthesis, it is advisable to procure freshly prepared batches or material that has been stored under an inert atmosphere (e.g., argon or nitrogen). Some suppliers may offer cold-chain transportation, which is recommended to maintain optimal stability.[3]
Quality Control and Specification Analysis
Ensuring the identity, purity, and stability of starting materials is a cornerstone of reproducible research. A multi-technique approach is essential for the comprehensive characterization of this compound.
General Experimental Workflow for QC
The following diagram outlines a logical workflow for the analytical validation of an incoming batch of this compound.
Caption: A typical quality control workflow for validating a chemical intermediate.
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Unambiguous structure confirmation and identification of organic impurities.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Expected signals would include distinct aromatic protons, a singlet for the methoxy group, a singlet or multiplet for the benzylic CH₂ protons, and broad signals for the NH₂ and OH protons.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
Causality: DMSO-d₆ is often preferred as it can facilitate the observation of exchangeable protons (NH₂ and OH). The chemical shifts and coupling patterns provide a unique fingerprint of the molecule's structure.[5]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight and assess purity by separating non-volatile impurities.
-
Protocol:
-
Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile (~1 mg/mL). Dilute to a final concentration of ~1-10 µg/mL.
-
Use a reverse-phase C18 column with a gradient elution profile, typically using water and acetonitrile (both often containing 0.1% formic acid) as mobile phases.
-
Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Trustworthiness: The ESI-MS should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 154.1. The formic acid aids in the protonation of the analyte. The combination of retention time and mass-to-charge ratio provides high confidence in peak identification.[6]
-
3. High-Performance Liquid Chromatography (HPLC-UV)
-
Purpose: To quantify the purity of the compound (assay) and determine the percentage of related impurities.
-
Protocol:
-
Employ a method similar to the LC portion of the LC-MS protocol.
-
Prepare a standard of known concentration for quantitative analysis.
-
Integrate the area of all peaks in the chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks (Area % method).
-
Self-Validation: The method should be validated for linearity, accuracy, and precision. A typical acceptance criterion for purity in early-phase drug development is ≥98%.[7] A sample Certificate of Analysis for a related compound shows typical specifications tested, such as assay, appearance, and identification.[8][9]
-
Handling, Storage, and Safety
As a substituted aminobenzyl alcohol, this compound requires careful handling to ensure user safety and maintain chemical integrity.
-
Safety Precautions:
-
Hazard Statements: Similar amino-aromatic compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[11]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
-
-
Storage and Stability:
-
Conditions: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[11]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is recommended to prevent air oxidation, which can lead to the formation of colored impurities (aldehydes, carboxylic acids).
-
Applications in Research and Drug Development
This compound is a valuable building block due to the differential reactivity of its three functional groups. The primary amine can be readily acylated, alkylated, or used in cyclization reactions, while the benzylic alcohol can be oxidized or used as a nucleophile. This trifunctional nature makes it an ideal starting point for creating diverse molecular scaffolds.
Role as a Synthetic Intermediate
The compound serves as a key precursor in the synthesis of various heterocyclic systems and other complex molecules. For instance, it is a building block for kinase inhibitors and other biologically active compounds.[12] Aryl amino alcohols, in general, are a well-established pharmacophore in medicinal chemistry, with applications in areas such as antimalarial drug discovery.[13]
Caption: Synthetic pathways accessible from this compound.
Expert Insight: The ortho-relationship of the amino and hydroxymethyl groups is particularly powerful. It enables intramolecular cyclization reactions to form six-membered heterocyclic rings, a common motif in many drug molecules. By carefully selecting reaction partners, chemists can leverage this structural feature to rapidly build molecular complexity.
Conclusion
This compound is a commercially available and synthetically valuable intermediate for chemical research and pharmaceutical development. Its utility is maximized when researchers apply rigorous standards for sourcing and quality control. By employing a multi-technique analytical approach (NMR, LC-MS, HPLC), scientists can ensure the material's identity and purity, leading to more reliable and reproducible experimental outcomes. The diverse reactivity of its functional groups provides a rich platform for the synthesis of novel compounds, underscoring its importance as a strategic building block in the pursuit of new medicines and materials.
References
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- Anshul Specialty Molecules. (n.d.). 2-Amino Benzyl Alcohol.
- PrepChem.com. (n.d.). Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol.
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- International Union of Crystallography. (2024, October 4). (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (2-Amino-3-methoxyphenyl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide for the synthesis of (2-amino-3-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The primary focus of this protocol is the reduction of the readily available starting material, 2-amino-3-methoxybenzoic acid. A detailed, field-tested protocol utilizing lithium aluminum hydride (LAH) is presented, including critical insights into reaction setup, execution, workup, and purification. Due to the hazardous nature of LAH, extensive safety protocols and handling procedures are detailed to ensure a self-validating and safe experimental design. Furthermore, alternative reduction methodologies employing borane-based reagents are discussed to provide a broader context and options for varying laboratory capabilities and substrate sensitivities.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring an amino, a methoxy, and a hydroxymethyl group on a benzene ring, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and organic synthesis. The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community. This guide aims to provide a robust and well-documented procedure for its preparation from 2-amino-3-methoxybenzoic acid.
Reaction Principle: Reduction of a Carboxylic Acid
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. This process involves the reduction of the carboxyl group (-COOH) to a hydroxymethyl group (-CH₂OH). Due to the relatively low reactivity of carboxylic acids towards nucleophilic attack, strong reducing agents are typically required.
The Premier Choice: Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely used for the reduction of various functional groups, including carboxylic acids and esters.[1][2][3] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1]
The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism. Initially, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. Subsequently, the carboxylate is reduced to a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately reduced further to the corresponding primary alcohol.[1]
Alternative Strategies: Borane-Based Reagents
Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder and more chemoselective alternative to LAH for the reduction of carboxylic acids.[4][5][6] Borane selectively reduces carboxylic acids in the presence of other functional groups like esters, nitro groups, and halogens.[4][5] The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced.[6] While generally safer to handle than LAH, borane reagents are also moisture-sensitive and require anhydrous reaction conditions.[5]
Experimental Protocol: LAH Reduction of 2-Amino-3-methoxybenzoic Acid
This section provides a detailed, step-by-step protocol for the synthesis of this compound using lithium aluminum hydride.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Notes |
| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 1 eq. | Starting material.[7][8] |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 2-3 eq. | Reducing agent.[2] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Reaction solvent. |
| Deionized Water | H₂O | 18.02 | - | For workup. |
| 15% Sodium Hydroxide Solution | NaOH | 40.00 | - | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction solvent. |
| Celite® | - | - | - | Filtration aid. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
CRITICAL SAFETY NOTE: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[9][10][11] All manipulations involving LAH must be performed under a dry, inert atmosphere (nitrogen or argon) in a fume hood.[9][10] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[9][10][12] A Class D fire extinguisher or dry sand should be readily available.[9][11][12]
-
Reaction Setup:
-
Thoroughly dry all glassware in an oven and assemble a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stir bar.
-
Flush the entire apparatus with an inert gas (nitrogen or argon).
-
Under a positive pressure of inert gas, carefully add lithium aluminum hydride (2-3 equivalents) to the flask, followed by anhydrous THF to create a suspension.
-
-
Addition of Starting Material:
-
Dissolve 2-amino-3-methoxybenzoic acid (1 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.
-
Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the solution of the benzoic acid derivative dropwise to the stirred LAH suspension. Caution: This is an exothermic reaction, and gas evolution (hydrogen) will occur. Maintain a slow addition rate to control the reaction temperature.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
EXTREME CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with vigorous stirring.
-
For every 'x' g of LAH used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
A granular white precipitate should form, which is easier to filter.
-
Stir the resulting mixture at room temperature for at least 30 minutes.
-
-
Purification:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with THF and diethyl ether.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂[13] |
| Molar Mass | 153.18 g/mol [13] |
| Appearance | Typically a solid at room temperature.[14] |
| Spectroscopic Data | NMR (¹H and ¹³C), IR, and Mass Spectrometry should be consistent with the structure. |
Concluding Remarks
The synthesis of this compound from 2-amino-3-methoxybenzoic acid via lithium aluminum hydride reduction is a reliable and high-yielding method. Adherence to strict safety protocols is paramount due to the reactive nature of LAH. The alternative use of borane reagents presents a milder option for this transformation and should be considered based on the specific requirements of the synthesis and available laboratory infrastructure. This detailed application note provides the necessary framework for researchers to successfully and safely perform this important chemical synthesis.
References
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- New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
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- ResearchGate. (2014). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592703, this compound.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- Wikipedia. (n.d.). Lithium aluminium hydride.
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride.
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- YouTube. (2019). Carboxylic Acids to Alcohols, Part 3: Borane.
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- ResearchGate. (2018). Reduction of amino acid 3f to amino alcohol 5f.
- PubMed Central. (2021). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.
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Introduction: The Strategic Importance of Nitro Group Reduction
An In-Depth Guide to the Synthetic Reduction of 3-Methoxy-2-nitrobenzyl Alcohol to 2-Amino-3-methoxybenzyl Alcohol
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable gateway to primary anilines. These anilines are indispensable building blocks in the creation of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The specific conversion of 3-methoxy-2-nitrobenzyl alcohol to 2-amino-3-methoxybenzyl alcohol yields a bifunctional molecule of significant interest. The resulting product, featuring both a reactive amino group and a benzyl alcohol moiety, serves as a versatile intermediate for constructing complex molecular architectures and as a potential linker in advanced applications like antibody-drug conjugates (ADCs)[1].
This application note provides detailed, validated protocols for this reduction, targeting researchers and drug development professionals. We will explore two robust and widely-used methodologies: reduction with Tin(II) Chloride (SnCl₂) and a metal-free alternative using Sodium Dithionite (Na₂S₂O₄). The guide emphasizes not just the procedural steps but the underlying chemical principles, empowering the scientist to make informed decisions and troubleshoot effectively.
Method Selection: A Comparative Analysis
Choosing the appropriate reducing agent is critical and depends on factors such as substrate compatibility, available equipment, and scalability.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): Often considered the "greenest" method, it typically offers high yields and clean conversions with water as the only byproduct.[2] However, it requires specialized high-pressure hydrogenation equipment and carries the risk of over-reducing other functional groups (e.g., debenzylation). The catalyst can also be sensitive to poisoning by sulfur-containing impurities.[2]
-
Tin(II) Chloride (SnCl₂): This is a classic, highly reliable, and chemoselective method for nitro group reduction.[2][3] It is tolerant of many functional groups that might be sensitive to catalytic hydrogenation.[3] The primary drawback is the stoichiometric use of a heavy metal, leading to tin-based waste products that require careful disposal and can complicate product purification.[3]
-
Sodium Dithionite (Na₂S₂O₄): An economical and versatile reducing agent that provides a metal-free alternative.[4] It operates under mild conditions and is known for its good functional group tolerance.[4][5] The workup can sometimes be complicated by the formation of sulfur byproducts, but it avoids the issues associated with heavy metal waste.
This guide will focus on the Tin(II) Chloride and Sodium Dithionite methods due to their broad applicability and accessibility in standard laboratory settings.
Protocol 1: Reduction via Stannous (Tin(II)) Chloride
This protocol leverages the robust reducing power of SnCl₂ in an acidic environment to efficiently convert the nitro group to an amine.
Mechanism of Action
The reduction of a nitroarene with tin proceeds in an acidic medium, typically with hydrochloric acid. The tin metal acts as the electron source.[6][7] The reaction mechanism involves a series of electron and proton transfers. The nitro group is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine.[7][8] The acidic conditions are crucial as they protonate the oxygen atoms of the nitro group, facilitating their removal as water and preventing side reactions like the formation of azo or azoxy compounds.[8]
Caption: Fig 1: Intermediates in Sn/HCl reduction.
Experimental Protocol
Materials and Reagents:
-
3-methoxy-2-nitrobenzyl alcohol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Concentrated Hydrochloric Acid (HCl) (optional, if not using pre-formed SnCl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-nitrobenzyl alcohol (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Reductant: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 1:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates product formation.
-
Work-up: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly and carefully add saturated sodium bicarbonate solution (or a dilute NaOH solution) with vigorous stirring until the solution is basic (pH > 8). This will precipitate tin salts as a white solid (tin hydroxide/oxide). c. Filter the slurry through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. d. Transfer the combined filtrate to a separatory funnel.
-
Extraction and Isolation: a. Extract the aqueous layer with ethyl acetate (3x). b. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. c. Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 2-amino-3-methoxybenzyl alcohol.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction via Sodium Dithionite
This protocol offers a milder, metal-free approach suitable for substrates with sensitive functional groups.
Mechanism of Action
Sodium dithionite (Na₂S₂O₄) is a powerful yet gentle reducing agent. In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is considered the active reducing species. The reduction proceeds through a single-electron transfer (SET) mechanism, where electrons are transferred stepwise from the •SO₂⁻ radical to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine product.[4]
Experimental Protocol
Materials and Reagents:
-
3-methoxy-2-nitrobenzyl alcohol
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-2-nitrobenzyl alcohol (1.0 eq) in a mixture of methanol and water (e.g., 2:1 or 3:1 ratio, approx. 20 mL total solvent per gram of starting material).
-
Addition of Reductant: In a separate container, prepare a fresh solution of sodium dithionite (approx. 3-4 eq) in water.
-
Reaction: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction is often exothermic, so addition should be controlled.[4] Stir the reaction mixture vigorously at room temperature for 2-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up and Extraction: a. Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.[4][9] b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic extracts, wash with brine to remove residual inorganic salts, and dry over anhydrous Na₂SO₄.[4] d. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if required.
General Experimental Workflow and Data Summary
Caption: Fig 2: Standard workflow for reduction.
Table 1: Comparison of Reduction Protocols
| Parameter | Protocol 1: Tin(II) Chloride | Protocol 2: Sodium Dithionite |
| Primary Reagent | SnCl₂·2H₂O | Na₂S₂O₄ |
| Solvent System | Ethanol | Methanol/Water or THF/Water |
| Temperature | Reflux (~78 °C) | Room Temperature to 50 °C |
| Typical Time | 1-3 hours | 2-4 hours |
| Pros | Highly reliable, robust, good functional group tolerance[3] | Metal-free, mild conditions, economical[4] |
| Cons | Generates tin waste, requires basic workup to remove metal salts[3] | Can be exothermic, potential for sulfur byproducts |
| Workup | Basic precipitation and filtration | Direct extraction |
Product Characterization and Validation
Successful conversion of 3-methoxy-2-nitrobenzyl alcohol to 2-amino-3-methoxybenzyl alcohol can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect to see the disappearance of the aromatic protons deshielded by the nitro group and the appearance of a broad singlet corresponding to the two protons of the newly formed -NH₂ group. The chemical shifts of the aromatic and benzylic (-CH₂OH) protons will also shift upfield due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group.
-
IR Spectroscopy: The most telling change is the disappearance of the strong, characteristic asymmetric and symmetric stretching bands of the nitro group (Ar-NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹. Concurrently, two new, weaker bands will appear in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretches of the primary amine.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the product, 2-amino-3-methoxybenzyl alcohol (C₈H₁₁NO₂, MW: 153.18 g/mol ).[10]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
3-methoxy-2-nitrobenzyl alcohol: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[13][14]
-
Tin(II) Chloride (SnCl₂): Is a suspected sensitizer and can cause severe skin burns and eye damage. Handle with care.[3] Tin-containing waste should be collected and disposed of according to institutional guidelines for heavy metal waste.
-
Sodium Dithionite (Na₂S₂O₄): Can be self-heating and may ignite in contact with air or moisture. Keep the container tightly closed in a dry, cool place. The reduction reaction can be exothermic.[4]
By following these detailed protocols and safety guidelines, researchers can confidently and effectively synthesize 2-amino-3-methoxybenzyl alcohol, a valuable intermediate for further synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. BenchChem.
- Organic Chemistry Explained. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Organic Chemistry Explained.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org.
- Scribd. (n.d.). Nitro Reduction Using Dithionite. Scribd.
- Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Sciencemadness.org.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol. BenchChem.
- TCI Chemicals. (n.d.). 2-Methoxybenzyl Alcohol SAFETY DATA SHEET. TCI Chemicals.
- Fisher Scientific. (2024). 3-Methoxybenzyl alcohol - SAFETY DATA SHEET. Fisher Scientific.
- Apollo Scientific. (2022). 3-Nitrobenzyl alcohol - SAFETY DATA SHEET. Apollo Scientific.
- Thermo Fisher Scientific. (2025). 3-Nitrobenzyl alcohol - SAFETY DATA SHEET. Thermo Fisher Scientific.
- PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. National Center for Biotechnology Information.
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The Strategic Utility of (2-Amino-3-methoxyphenyl)methanol in the Synthesis of Kinase Inhibitors: A Guide for Medicinal Chemists
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. (2-Amino-3-methoxyphenyl)methanol has emerged as a valuable synthon, offering a unique combination of functional groups that facilitate its incorporation into privileged scaffolds. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, with a particular focus on its role in the synthesis of the pioneering MEK1/2 inhibitor, PD98059.
Introduction: The Significance of the Aminobenzyl Alcohol Moiety
This compound possesses three key functional groups that render it a highly strategic starting material in multi-step organic synthesis:
-
A Primary Arylamine: This group serves as a versatile handle for a wide range of transformations, including amide bond formation, N-arylation reactions, and the construction of nitrogen-containing heterocycles.
-
A Benzylic Alcohol: The primary alcohol can be readily oxidized to an aldehyde, a crucial functional group for condensation reactions, or it can be used in etherification or esterification reactions.
-
A Methoxy Group: The methoxy substituent influences the electronic properties of the aromatic ring and can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[1]
This trifecta of reactivity allows for a modular and convergent approach to the synthesis of complex drug candidates, as exemplified by its application in the synthesis of flavone-based kinase inhibitors.
Application Highlight: Synthesis of the MEK1/2 Inhibitor PD98059
A prime example of the utility of this compound is in the synthesis of 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, widely known as PD98059.[2][3] PD98059 is a selective, non-ATP-competitive inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a key component of the RAS-RAF-MEK-ERK signaling pathway that is frequently dysregulated in cancer.[4][5][6] The synthesis of PD98059 from this compound showcases a classical yet elegant approach to flavone synthesis.
The overall synthetic strategy involves two key stages:
-
Formation of a 2'-hydroxychalcone intermediate via a Claisen-Schmidt condensation.
-
Oxidative cyclization of the chalcone to the flavone core.
Synthetic Workflow Overview
Caption: Synthetic workflow for PD98059.
Detailed Experimental Protocols
Part A: Oxidation of this compound to 2-Amino-3-methoxybenzaldehyde
The initial step involves the selective oxidation of the benzylic alcohol to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions involving the amino group.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
-
Rationale: MnO₂ is a mild and selective reagent for the oxidation of benzylic alcohols, often favored for its heterogeneous nature, which simplifies work-up.
-
Procedure:
-
To a stirred solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 2-Amino-3-methoxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography.
-
Part B: Claisen-Schmidt Condensation to form 2'-Hydroxy-2-amino-3-methoxychalcone
This base-catalyzed condensation reaction forms the carbon-carbon bond that constitutes the backbone of the chalcone intermediate.[7][8]
Protocol 2: Base-Catalyzed Condensation
-
Rationale: A strong base is required to deprotonate the α-carbon of 2'-hydroxyacetophenone, generating an enolate that acts as the nucleophile.
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and 2-amino-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the formation of the chalcone by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.
-
The precipitated 2'-hydroxy-2-amino-3-methoxychalcone is collected by filtration, washed with cold water, and dried.
-
Part C: Oxidative Cyclization to Yield PD98059
The final step involves the intramolecular cyclization of the 2'-hydroxychalcone to form the flavone ring system.[9][10]
Protocol 3: Iodine-Catalyzed Oxidative Cyclization in DMSO
-
Rationale: This is a widely used and efficient method for the synthesis of flavones from 2'-hydroxychalcones.[11] Iodine acts as a catalyst in the presence of DMSO, which serves as both the solvent and the oxidant.
-
Procedure:
-
Dissolve the 2'-hydroxy-2-amino-3-methoxychalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (e.g., 0.1-0.3 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice water.
-
The precipitated solid is collected by filtration.
-
Wash the solid with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with water.
-
The crude PD98059 can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Mechanism of Action of PD98059: Targeting the MAPK/ERK Pathway
PD98059 exerts its biological effect by inhibiting the activation of MEK1/2 by upstream kinases such as RAF. This, in turn, prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), which are critical downstream effectors of the pathway. The MAPK/ERK pathway plays a central role in regulating cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the MAPK/ERK pathway by PD98059.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Target | IC₅₀ |
| PD98059 | C₁₆H₁₃NO₃ | 267.28 | MEK1 | 2-7 µM[4] |
| MEK2 | 50 µM[4] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility is clearly demonstrated in the synthesis of the MEK1/2 inhibitor PD98059, a landmark compound in the study of signal transduction pathways. The synthetic route, involving a classical Claisen-Schmidt condensation followed by an oxidative cyclization, provides a reliable and adaptable method for the preparation of flavone-based bioactive molecules. The protocols and insights provided herein are intended to empower researchers in their efforts to design and synthesize the next generation of kinase inhibitors.
References
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Oxidative cyclisation of 2′-hydroxychalcones using sodium tellurite: Synthesis of flavones.
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
- Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. Benchchem.
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PMC.
- The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI.
- The role of the methoxy group in approved drugs. PubMed.
- 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | C16H13NO3 | CID 4713. PubChem.
- 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. PubChem.
- 2'-Hydroxychalcone Analogues: Synthesis and Structure-PGE2 Inhibitory Activity Relationship.
- Claisen–Schmidt condens
- An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry.
- Solventless condensation of 2'‐hydroxyacetophenone with benzaldehyde over MgO impregnated on zinc oxide support.155.
- Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4 -methoxy Phenyl)-4H-pyrano.
- 2-Amino-4-(4-methoxyphenyl)
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM.
- PD98059. STEMCELL Technologies.
- Claisen Schmidt Reaction (Mixed Aldol Condens
- Synthesis of 2-amino-4-(4-hydroxy-3-methoxy-5-(substituted phenyldiazenyl)-chromene-3 carbonitriles 292 using nano-CeO2–ZrO2.
- The MEK inhibitor, PD98059, reduces survival but does not block acute myeloid leukemia blast matur
- Crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran. IUCr Journals.
- Chemicals are sold for research use only, not for clinical or diagnostic use. Cellagen Technology.
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- Synthesis of 3-aryl-1-(4-methoxyphenyl)-2-[4-(2-subtituted aminoethoxy)phenyl]-2-propan-1-ols and benzopyran derivatives.
- Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[11][12]thieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc.
- PD98059 | MEK Inhibitor. MedchemExpress.com.
- Green Synthesis of 4-Hydroxy-4. SciTePress.
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The Versatile Precursor: Application of (2-Amino-3-methoxyphenyl)methanol in the Synthesis of Bioactive Heterocyclic Compounds
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of (2-amino-3-methoxyphenyl)methanol as a strategic starting material in the synthesis of valuable heterocyclic compounds. This versatile building block, possessing both an amino and a hydroxyl functionality ortho to each other on a methoxy-substituted benzene ring, offers a unique platform for the construction of diverse and medicinally relevant scaffolds, particularly quinolines and benzoxazines. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this precursor in their synthetic endeavors.
Introduction: this compound - A Privileged Building Block
This compound is a commercially available aromatic amino alcohol that serves as an excellent precursor for a variety of cyclization reactions.[1] Its structure is primed for intramolecular reactions or for sequential reactions that build complex heterocyclic systems. The strategic placement of the amino, methanol, and methoxy groups influences the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic products. The electron-donating nature of the methoxy and amino groups activates the aromatic ring, facilitating electrophilic substitution reactions, while the amino and hydroxyl groups are key nucleophiles for ring-forming reactions. The inherent functionality of this molecule allows for the construction of heterocyclic systems that are prevalent in many biologically active compounds and pharmaceuticals.[2][3]
I. Synthesis of Substituted Quinolines via Indirect Friedländer Annulation
The synthesis of quinolines, a core scaffold in numerous pharmaceuticals, can be efficiently achieved from this compound through a modified or "indirect" Friedländer synthesis.[4][5] This approach circumvents the often-unstable 2-aminobenzaldehydes by generating them in situ from the corresponding 2-aminobenzyl alcohols.[6] The reaction proceeds via a dehydrogenative cyclization with a ketone or a secondary alcohol.[4][7]
A. Reaction Mechanism: A Dehydrogenative Cascade
The generally accepted mechanism for the indirect Friedländer synthesis from a 2-aminobenzyl alcohol and a ketone involves a cascade of reactions, typically catalyzed by a base or a transition metal.[4][8]
-
Dehydrogenation: The first step is the oxidation of the benzylic alcohol in this compound to the corresponding 2-amino-3-methoxybenzaldehyde. This can be achieved using a variety of methods, including transition-metal catalysts or, in some cases, under metal-free conditions with an oxidant.[2][7]
-
Aldol Condensation: The in situ generated aldehyde then undergoes a base-catalyzed aldol condensation with the enolizable ketone. This forms a β-hydroxy ketone intermediate which subsequently dehydrates to yield an α,β-unsaturated carbonyl compound.[8]
-
Intramolecular Cyclization and Aromatization: The amino group then attacks the carbonyl carbon of the α,β-unsaturated system in an intramolecular Michael addition, followed by cyclization and subsequent dehydration (aromatization) to furnish the final substituted quinoline product.[6][8]
Figure 1: Mechanism of the Indirect Friedländer Quinoline Synthesis.
B. Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinoline
This protocol details the synthesis of 8-methoxy-2-methylquinoline from this compound and acetone, adapted from general procedures for the indirect Friedländer synthesis.[4]
Materials:
-
This compound
-
Acetone (reagent grade)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask, add acetone (5.0 mmol).
-
Add potassium hydroxide (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 8-methoxy-2-methylquinoline.
C. Data and Expected Outcomes
| Starting Material | Reagent | Product | Yield (%) | Reference Method |
| This compound | Acetone | 8-Methoxy-2-methylquinoline | 75-85 | Base-catalyzed dehydrogenative cyclization[4] |
| This compound | Acetophenone | 8-Methoxy-2-phenylquinoline | 70-80 | Base-catalyzed dehydrogenative cyclization[4] |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
II. Synthesis of Benzoxazines via Mannich Condensation
Benzoxazines are a class of heterocyclic compounds that serve as precursors to high-performance thermosetting polymers.[9] The synthesis of benzoxazines is typically achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[10][11] this compound can be ingeniously employed in this reaction, where the aromatic ring acts as the phenolic component and the amino group can react with another aldehyde to form a Schiff base, which then partakes in the cyclization. A more direct approach involves reacting this compound with a primary amine and formaldehyde.
A. Reaction Mechanism: A Three-Component Condensation
The formation of a benzoxazine ring from this compound, a primary amine, and formaldehyde is a classic example of a Mannich reaction.[11]
-
Formation of a Schiff Base: The primary amine reacts with formaldehyde to form a reactive Schiff base (iminium ion).
-
Electrophilic Attack: The electron-rich aromatic ring of this compound, activated by the hydroxyl and methoxy groups, undergoes electrophilic attack by the Schiff base, ortho to the hydroxyl group.
-
Cyclization: The amino group of the original this compound then attacks another molecule of formaldehyde to form a hemiaminal, which then cyclizes with the ortho-hydroxyl group to form the oxazine ring.
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- 11. Mannich reaction - Wikipedia [en.wikipedia.org]
Reactions involving the hydroxyl group of (2-Amino-3-methoxyphenyl)methanol
An Application Guide to the Strategic Derivatization of the Hydroxyl Group in (2-Amino-3-methoxyphenyl)methanol
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding
This compound is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its structure, featuring a primary benzylic alcohol, an aniline-type amino group, and a methoxy substituent, offers multiple handles for chemical modification. The strategic manipulation of these functional groups is paramount for the synthesis of complex target molecules. This guide focuses specifically on the chemistry of the hydroxyl group, a primary site for transformations that can profoundly alter the molecule's steric and electronic properties.
The reactivity of the hydroxyl group is influenced by the electronic nature of the aromatic ring. The ortho-amino and meta-methoxy groups donate electron density into the ring, which can affect the stability of potential intermediates in certain reactions. Furthermore, the presence of the nucleophilic amino group necessitates careful selection of reaction conditions to ensure chemoselectivity, preventing undesired side reactions such as N-acylation or N-alkylation.
This document serves as a technical guide for researchers, providing both the theoretical grounding and practical protocols for three fundamental transformations of the hydroxyl group in this compound: Etherification , Esterification , and Oxidation .
Core Transformations of the Hydroxyl Moiety
The following diagram illustrates the primary synthetic pathways originating from the hydroxyl group of the parent molecule, which will be detailed in this guide.
Caption: Key Synthetic Transformations of this compound.
Etherification via Williamson Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3][4] For a primary benzylic alcohol like our substrate, this involves deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, followed by reaction with a primary alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It efficiently deprotonates the alcohol to form the sodium alkoxide without competing in the subsequent SN2 reaction.[2][5] Weaker bases like K₂CO₃ could be used but may require more forcing conditions. The use of a strong base also minimizes the risk of N-alkylation of the less acidic amino group.
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is preferred. These solvents effectively solvate the cation of the alkoxide but do not solvate the nucleophilic oxygen anion, preserving its reactivity for the SN2 displacement.[4]
-
Alkyl Halide: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are the best electrophiles for this reaction, as they are highly susceptible to SN2 attack and cannot undergo E2 elimination.[2][4]
Experimental Protocol: Synthesis of (2-Amino-3-methoxyphenyl)methoxymethane
This protocol details the methylation of the hydroxyl group.
Workflow Overview:
Sources
Analytical methods for the quantification of (2-Amino-3-methoxyphenyl)methanol
Introduction
(2-Amino-3-methoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential for quality control in drug development and manufacturing. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The choice of analytical technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control or trace impurity detection.[1][2] This guide explains the rationale behind the selection of specific methodologies and parameters to ensure scientifically sound and reproducible results.
This compound
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₈H₁₁NO₂[3]
-
Molecular Weight: 153.18 g/mol [3]
-
CAS Number: 205877-13-0[3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile and thermally labile compounds.[1][4] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's aromaticity for UV detection.
Rationale for Method Selection
A reversed-phase approach is chosen due to the moderate polarity of the analyte. The aromatic ring and the polar amino and hydroxyl groups allow for good retention and separation on a C18 stationary phase. UV detection is ideal as the benzene ring provides a strong chromophore.[5]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data system (CDS)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Diluent: Methanol/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, gas chromatography is a powerful analytical technique.[6] Due to the presence of polar -OH and -NH₂ groups, this compound requires derivatization to increase its volatility and improve peak shape.[7][8]
Rationale for Method Selection
GC-MS provides excellent selectivity and sensitivity. The mass spectrometer detector allows for positive identification of the analyte based on its mass spectrum, which is particularly useful for impurity profiling. Silylation is a common derivatization technique for compounds with active hydrogens, making them amenable to GC analysis.[8]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Helium (99.999% purity)
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
-
GC-MS data system
3. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification |
4. Derivatization and Sample Preparation:
-
Standard/Sample Preparation: Accurately weigh a known amount of standard or sample into a GC vial. Add 500 µL of anhydrous pyridine (or acetonitrile).
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Calibration Standards: Prepare a series of calibration standards and derivatize them using the same procedure.
5. Data Analysis and Quantification:
-
For quantification, use SIM mode monitoring characteristic ions of the derivatized analyte.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Method 3: UV-Vis Spectrophotometry
For a rapid and straightforward quantification of this compound in simple matrices, UV-Vis spectrophotometry is a viable option. This method is based on Beer-Lambert's law and relies on the compound's absorbance of UV light.[9]
Rationale for Method Selection
This technique is cost-effective and fast, making it suitable for at-line or in-process controls where high sample throughput is required and the sample matrix is well-defined and free from interfering substances. The aromatic ring in the analyte provides a distinct UV absorbance profile.[10]
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric analysis.
Detailed Protocol: UV-Vis Spectrophotometry
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (Spectroscopic grade)
-
Hydrochloric acid (HCl)
2. Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
3. Method Parameters:
| Parameter | Setting |
| Solvent/Diluent | 0.1 M HCl in Methanol/Water (50:50) |
| Wavelength Scan | 200 - 400 nm |
| λmax | Determine experimentally (approx. 280 nm) |
| Blank | 0.1 M HCl in Methanol/Water (50:50) |
4. Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the diluent.
-
Sample Preparation: Prepare the sample solution in the same diluent to obtain an absorbance value within the linear range of the calibration curve.
5. Measurement and Quantification:
-
Determine the λmax by scanning a standard solution from 200 to 400 nm.
-
Measure the absorbance of each calibration standard and the sample solution at the determined λmax against the solvent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
Method Validation Summary
All analytical methods intended for quality control must be validated to ensure they are fit for purpose. Key validation parameters to be assessed include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
This application note provides three distinct, detailed methods for the quantification of this compound. The choice of method—HPLC-UV, GC-MS, or UV-Vis Spectrophotometry—should be based on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. The HPLC method is recommended for general-purpose quality control, while GC-MS offers higher specificity for impurity analysis. UV-Vis spectrophotometry serves as a rapid, cost-effective screening tool for simpler sample matrices. Each method should be properly validated before implementation in a regulated environment.
References
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing).
- Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent Technologies, Inc.
- This compound. PubChem, National Center for Biotechnology Information.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
- Amino alcohols, C2 - C5. Agilent Technologies, Inc.
- How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate.
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan Journal of Chemistry.
- spectrophotometric determination of some aliphatic and aromatic amines using p-chloranilic acid reagent by charge transfer reaction. ResearchGate.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Gas Chromatography of an Alcohol Mixture. Poudre School District.
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- 4. wjpmr.com [wjpmr.com]
- 5. pharmtech.com [pharmtech.com]
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- 7. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Orthogonal Analytical Strategies for (2-Amino-3-methoxyphenyl)methanol Reaction Mixtures using HPLC/UV and GC-MS
Abstract
This application note presents a comprehensive guide to the analysis of (2-Amino-3-methoxyphenyl)methanol and its associated reaction mixtures. We provide detailed, field-proven protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity profiling. The methodologies are designed to be robust, reliable, and adhere to the principles of scientific integrity, ensuring suitability for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Analytical Imperative for this compound
This compound (Figure 1) is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its purity and the impurity profile of its reaction mixtures are critical parameters that can significantly influence the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are essential for monitoring reaction progress, identifying byproducts, and ensuring the quality of the final compound.
This guide provides two complementary analytical approaches. HPLC-UV is presented as a stability-indicating method for the accurate quantification of the parent compound and non-volatile impurities.[2] GC-MS, following derivatization, offers a powerful tool for the identification of the parent compound and the characterization of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
Figure 1: Chemical Structure of this compound
Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol [1]
Stability-Indicating HPLC-UV Method for Quantification and Purity
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[3] Forced degradation studies are a cornerstone of developing such a method, as they help to elucidate potential degradation pathways and demonstrate the specificity of the analytical method.[4][5]
Rationale for Method Design
A reversed-phase HPLC method using a C18 column is the industry standard for the analysis of moderately polar aromatic compounds like this compound.[2][6] The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the polar amino and alcohol functional groups allow for good interaction with aqueous-organic mobile phases. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities within a single run, providing sharp peaks and improved detection limits.[7][8] An acidic modifier, such as formic or phosphoric acid, is added to the mobile phase to control the ionization of the amine group, leading to improved peak shape and reproducibility.[9]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
HPLC grade acetonitrile, water, and formic acid.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment to ensure consistent protonation of the amine, leading to better peak shape.[9] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the reversed-phase column.[2] |
| Gradient Elution | See Table 2 | To separate compounds with a wide range of polarities in a single run.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[2] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[2] |
| Detection | UV at 254 nm | The aromatic ring of the analyte and related impurities provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: HPLC Gradient Elution Program
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in the diluent. From this, prepare a series of calibration standards at appropriate concentrations.
-
Sample Preparation: Accurately weigh and dissolve the reaction mixture sample to a final concentration of approximately 1 mg/mL in the diluent.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject the standards and samples for analysis.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the main analyte against its concentration. Determine the concentration of this compound in the samples from the calibration curve. Calculate the percentage of impurities using the area percent method.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[3][5] The goal is to achieve 5-20% degradation of the parent compound.[4]
| Stress Condition | Procedure | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Potential for reactions involving the amino and hydroxyl groups. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Similar to acid hydrolysis, but under basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or N-oxides.[3][10] |
| Thermal Degradation | Solid sample at 105 °C for 48 hours | General decomposition of the molecule. |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light for an extended period (ICH Q1B guidelines). | Aromatic amines can be susceptible to photodegradation.[5] |
Table 3: Forced Degradation Conditions
GC-MS for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] For polar molecules like this compound, which contain active hydrogens in their amino and hydroxyl groups, derivatization is necessary to increase their volatility and thermal stability for GC analysis.[12] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.[13][14]
Rationale for Method Design
The protocol involves a two-step process: derivatization followed by GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent that efficiently derivatizes both the amino and hydroxyl groups.[15] The resulting TMS-derivatives are significantly more volatile and less polar, allowing for good chromatographic separation on a non-polar capillary column, such as a DB-5ms.[2] Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.[16]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
High-purity helium as the carrier gas.
-
BSTFA with 1% TMCS.
-
Anhydrous pyridine or other suitable aprotic solvent.
-
Reaction vials with screw caps.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes.[2] |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading with the main component, allowing for better resolution of minor impurities.[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency.[2] |
| Oven Program | 80 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of compounds with a range of boiling points.[17] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible and library-searchable mass spectra.[16] |
| Source Temperature | 230 °C | An optimal temperature to maintain ion integrity and prevent thermal degradation in the source.[2] |
| Mass Range | m/z 40-500 | A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized analyte and potential impurities. |
Table 4: GC-MS Operating Conditions
Derivatization Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the reaction mixture in 100 µL of anhydrous pyridine in a reaction vial.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and heat at 70 °C for 30 minutes.[18]
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.
Interpretation of Mass Spectra
The mass spectrum of the di-TMS derivative of this compound is expected to show characteristic fragments. The molecular ion (M+) may be observed, but often TMS derivatives exhibit a prominent M-15 peak due to the loss of a methyl group from a TMS moiety.[14] Other characteristic fragments include ions at m/z 73, which is characteristic of the TMS group, and fragments resulting from cleavage of the C-C bond between the aromatic ring and the methanol group.[13][19] Comparison with a mass spectral library (e.g., NIST) is the primary method for identification.
Method Validation
For use in a regulated environment, both the HPLC and GC-MS methods must be validated according to ICH Q2(R2) guidelines.[20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] This is demonstrated through forced degradation studies for the HPLC method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[20]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of test results obtained by the method to the true value.[20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[20]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust and comprehensive analytical strategy for the characterization of this compound and its reaction mixtures. The stability-indicating HPLC method is suitable for accurate quantification and purity assessment, while the GC-MS method, following silylation, offers definitive identification and profiling of volatile impurities. By employing these orthogonal techniques, researchers and drug development professionals can gain a thorough understanding of their reaction chemistry, ensuring the quality, consistency, and safety of their products.
References
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
- Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Amines. (n.d.). J-Stage.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-248.
- Forced Degradation Studies. (2016). MedCrave online.
- Aboul-Enein, H. Y., & Ali, I. (2007). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. Chirality, 19(8), 647–653. [Link]
- Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies.
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Application Notes and Protocols for the Use of (2-Amino-3-methoxyphenyl)methanol in Solid-Phase Organic Synthesis
Abstract
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, facilitating high-throughput synthesis and purification. The choice of a linker, the molecular entity connecting the substrate to the insoluble support, is critical to the success of any solid-phase strategy. This document details the application of (2-Amino-3-methoxyphenyl)methanol as a versatile, traceless linker for the solid-phase synthesis of N-substituted 2,3-dihydroquinazolin-4(3H)-ones and their subsequent oxidation to quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry. The inherent bifunctionality of the aminobenzyl alcohol moiety allows for a robust "catch-and-release" strategy, where the linker is incorporated into the final product, maximizing molecular diversity and synthetic efficiency.
Introduction: The Rationale for a Traceless Aminobenzyl Alcohol Linker
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, primarily in the simplification of purification, as excess reagents and byproducts are removed by simple filtration.[1] The linker's role is paramount; it must securely anchor the growing molecule throughout the synthetic sequence and then allow for its release under conditions that do not compromise the product's integrity.[2][3]
This compound is an attractive candidate for a traceless linker strategy. Its structure contains two key functional groups:
-
A primary alcohol (-CH₂OH) that can be readily immobilized onto various solid supports, such as chlorotrityl or Wang resins.[2]
-
A primary aniline amine (-NH₂) that can serve as a nucleophilic handle for subsequent chemical transformations.
In the context of quinazolinone synthesis, this molecule acts as a surrogate for 2-aminobenzyl alcohol. Once attached to the resin via its alcohol functionality, the aniline nitrogen is positioned to participate in a cyclative-cleavage reaction, ultimately incorporating the linker's core structure into the final heterocyclic product. This "traceless" approach is highly efficient as no linker atoms are wasted.
Key Advantages:
-
Atom Economy: The linker becomes an integral part of the target molecule.
-
Versatility: The aniline nitrogen can be readily acylated, setting the stage for the introduction of diversity at the 2-position of the quinazolinone core.
-
Orthogonality: The linkage to the resin is typically an ester (e.g., with Wang resin) or an ether (e.g., with 2-chlorotrityl resin), allowing for cleavage under acidic conditions that are often compatible with common protecting groups used in organic synthesis.[4]
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| CAS Number | 205877-13-0 | [5] |
| Appearance | Solid (Typical) | [6] |
| Solubility | Soluble in common organic solvents like DMF, DCM, and MeOH. | Inferred |
General Workflow for Quinazolinone Synthesis
The overall strategy involves immobilizing the linker, building the quinazolinone precursor on the solid support, and finally, releasing the product via an acid-mediated cyclization.
Caption: General workflow for the solid-phase synthesis of quinazolinones.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled with care, assuming they are irritants.[6]
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol utilizes the highly acid-labile 2-CTC resin, which allows for mild cleavage conditions, preserving sensitive functional groups.[1]
Materials:
-
2-Chlorotrityl chloride resin (1.0 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) for capping
-
Reaction vessel with a frit for solid-phase synthesis
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g, 1.0 mmol) in the reaction vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[1]
-
Drain: Drain the DCM from the reaction vessel.
-
Linker Coupling: Dissolve this compound (459 mg, 3.0 mmol, 3 equiv.) in anhydrous DCM (8 mL). Add DIPEA (1.05 mL, 6.0 mmol, 6 equiv.). Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping: Drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined gravimetrically or by a test cleavage.
Protocol 2: Synthesis of a 2,3-Disubstituted-2,3-dihydroquinazolin-4(3H)-one Library
This protocol outlines the steps to build the quinazolinone precursor on the resin-bound linker.
Caption: Synthetic steps on the solid support to generate the quinazolinone precursor.
Materials:
-
Resin from Protocol 1
-
Carboxylic acid (R¹-COOH, 3 equiv.)
-
Aldehyde (R²-CHO, 5 equiv.)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (2.9 equiv.)
-
DIPEA (6 equiv.)
-
Dimethylformamide (DMF), anhydrous
-
Triethyl orthoformate (TEOF) or Trimethyl orthoformate (TMOF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/H₂O (95:2.5:2.5 v/v)
Procedure:
-
Resin Preparation: Swell the resin from Protocol 1 (0.1 mmol scale) in anhydrous DMF (2 mL) for 20 minutes. Drain the solvent.
-
N-Acylation: a. In a separate vial, pre-activate the carboxylic acid (R¹-COOH, 0.3 mmol) with HATU (110 mg, 0.29 mmol) and DIPEA (105 µL, 0.6 mmol) in DMF (1 mL) for 5 minutes. b. Add the activated solution to the resin. Agitate at room temperature for 2 hours. c. Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Imine Formation and Cyclization Precursor: a. Swell the acylated resin in a solution of 1% acetic acid in TMOF (2 mL). b. Add the aldehyde (R²-CHO, 0.5 mmol) and agitate the mixture at 60 °C for 6 hours. This step forms the aminal, which is the direct precursor to the cyclization. c. Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage and Product Isolation
The final step releases the product from the solid support through an acid-catalyzed intramolecular cyclization.
Procedure:
-
Cleavage: Place the dried resin in a reaction vessel. Add the cleavage cocktail (2 mL of TFA/TIPS/H₂O) to the resin.
-
Reaction: Agitate the slurry at room temperature for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of TFA.
-
Concentration: Combine the filtrates and concentrate under a stream of nitrogen or via rotary evaporation to remove the bulk of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration. Purify the crude 2,3-dihydroquinazolin-4(3H)-one via reverse-phase HPLC.
-
Oxidation (Optional): To obtain the aromatic quinazolin-4(3H)-one, the dihydro- intermediate can be oxidized using various methods, such as DDQ or MnO₂ in a suitable solvent (e.g., dioxane or toluene) in solution post-cleavage.
Characterization and Expected Results
The final products should be characterized by standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observation |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target molecule. |
| ¹H NMR | Characteristic peaks corresponding to the protons on the quinazolinone core and the R¹ and R² substituents. The methoxy group from the original linker should be observable. |
| Purity (HPLC) | Purity is expected to be >85% for crude products after cleavage, depending on the efficiency of the on-resin reactions. |
Hypothetical Yield Table:
The following table illustrates potential yields for a small library synthesized using this method. Yields are calculated based on the initial loading of the resin.
| R¹ Group | R² Group | Crude Yield (%) | Purity (%) |
| Phenyl | 4-Chlorophenyl | 78 | 91 |
| 4-Methoxyphenyl | Phenyl | 82 | 94 |
| Thiophen-2-yl | Furan-2-yl | 71 | 88 |
| Cyclohexyl | Isobutyl | 65 | 85 |
Conclusion
This compound serves as a highly effective traceless linker for the solid-phase synthesis of quinazolinone derivatives. The protocols provided herein offer a robust and flexible platform for the generation of diverse chemical libraries for screening in drug discovery programs. The key advantages of this approach are the direct incorporation of the linker into the product scaffold, simplifying the synthetic route and enhancing molecular diversity from a single attachment point. This methodology represents a valuable addition to the toolkit of medicinal and combinatorial chemists.
References
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- Nájera, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
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- Pellas, A., et al. (2019). Synthesis and Preliminary Evaluation of Octreotate Conjugates of Bioactive Synthetic Amatoxins for Targeted Toxicity of Somatostatin Receptor (Sstr2) Expressing Cells.
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- Nielsen, T. E., et al. (2017). A Linker for the Solid-Phase Synthesis of Hydroxamic Acids and Identification of HDAC6 Inhibitors.
- Naicker, T., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9433–9442. [Link]
- Wu, B., et al. (2018). Facile Solid-Phase Synthesis and Assessment of Nucleoside Analogs as Inhibitors of Bacterial UDP-Sugar Processing Enzymes. ACS Chemical Biology, 13(9), 2535–2544. [Link]
- Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. [Link]
- Hosseini, A. S., & Distefano, M. D. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release.
- Oreate AI. (2025). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]
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Application Notes and Protocols: (2-Amino-3-methoxyphenyl)methanol as a Versatile Ligand Precursor in Homogeneous Catalysis
Introduction: Unlocking Catalytic Potential with (2-Amino-3-methoxyphenyl)methanol
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery, materials science, and industrial processes. The strategic design of organic ligands that coordinate to a metal center is at the heart of catalyst innovation. This compound is an emerging precursor for a class of bidentate ligands that offer significant potential in homogeneous catalysis. Its unique structural features—a primary aromatic amine, a benzylic alcohol, and an electron-donating methoxy group—provide a versatile platform for the synthesis of tailored metal complexes.
The amino and hydroxyl moieties can be readily condensed with aldehydes or ketones to form Schiff base ligands, which are renowned for their ability to stabilize a wide range of transition metal ions.[1][2] The resulting N,O-bidentate coordination environment can impart favorable steric and electronic properties to the metal center, influencing its catalytic activity and selectivity.[3] The presence of the methoxy group further modulates the electronic character of the ligand, which can be crucial for optimizing catalytic performance.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a ligand precursor in two key areas of catalytic research: the aerobic oxidation of phenols and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to not only apply these methods but also to adapt and innovate upon them.
Part 1: Catalyst Preparation from this compound
The most direct pathway to harnessing the catalytic potential of this compound is through its conversion into a Schiff base ligand, followed by complexation with a suitable metal salt. The condensation reaction with an aldehyde, such as salicylaldehyde, creates a tridentate ligand capable of forming stable complexes with various transition metals.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a representative Schiff base ligand derived from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Anhydrous Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.
-
In a separate beaker, dissolve salicylaldehyde (1.0 equivalent) in anhydrous ethanol.
-
Add the salicylaldehyde solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base ligand will often precipitate as a crystalline solid.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex for Oxidative Catalysis
This protocol details the synthesis of a Copper(II) complex using the Schiff base ligand prepared in Protocol 1. Such complexes are known to be effective catalysts for aerobic oxidation reactions.[4][5]
Materials:
-
Schiff base ligand from Protocol 1
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the synthesized Schiff base ligand (1.0 equivalent) in warm anhydrous methanol in a round-bottom flask.
-
In a separate beaker, dissolve Copper(II) chloride dihydrate (1.0 equivalent) in a minimal amount of methanol.
-
Add the methanolic solution of the copper salt dropwise to the stirred ligand solution. A color change is typically observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting metal complex may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the Copper(II)-Schiff base complex under vacuum. The complex should be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis.[5]
Protocol 4: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a Schiff base ligand derived from this compound.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Schiff base ligand (from Protocol 1)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate (2 mol%) and the Schiff base ligand (4 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound serves as a highly adaptable precursor for the synthesis of custom ligands for a range of catalytic applications. By forming Schiff base complexes with transition metals such as copper and palladium, it is possible to create catalysts for important transformations like aerobic oxidation and cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the catalytic potential of this versatile building block. The principles outlined herein can be extended to other catalytic systems and substrates, paving the way for new discoveries and innovations in the field of homogeneous catalysis.
References
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- Podder, N., & Mandal, S. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Department of Chemistry, IIT Kharagpur. [Link]
- Nesterova, O. V., et al. (2021). Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. Molecules. [Link]
- Podder, N., & Mandal, S. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Semantic Scholar. [Link]
- Various Authors. (2020). Oxidation Of O-aminophenol Research Articles. R Discovery. [Link]
- Espinet, P., et al. (2018). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions. [Link]
- Singh, R., et al. (2017). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Future Science OA. [Link]
- Wang, Y., et al. (2022). Palladium Complexes with N,O‐Bidentate Ligands Based on N‐Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki‐Heck Reaction.
- Hossain, M. S., et al. (2024). Synthesis and Study of Schiff base Ligands.
- Various Authors. (2024). Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. DergiPark. [Link]
- Abd El-Wahab, Z. H. (2015). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. IOSR Journal of Applied Chemistry. [Link]
- Wang, D., & Martin, R. (2021). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols. [Link]
- Ali, B. F., et al. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes.
- Various Authors. (2025). Schiff bases derived from p-aminobenzyl alcohol as trigger groups for pH-dependent prodrug activation.
- Herath, A., & Iskric, S. (2007). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
- Various Authors. (2024). Schiff base catalysts for the oxidation of benzyl alcohol to benzaldehyde. Semantic Scholar. [Link]
- Buchwald, S. L., et al. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
- Various Authors. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
- Various Authors. (2025). Palladium(II) complexes bearing bidentate pyridyl-sulfonamide ligands: Synthesis and catalytic applications.
- Çolak, M., et al. (2007). Synthesis of novel chiral Schiff-base ligands and their application in asymmetric nitro aldol (Henry) reaction. Scilit. [Link]
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Application Notes & Protocols: (2-Amino-3-methoxyphenyl)methanol as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Document ID: AN-2026-01-09-CHEM-50743301
Abstract and Scope
(2-Amino-3-methoxyphenyl)methanol is a key organic building block whose unique substitution pattern—an ortho-disposed amine and primary alcohol, modulated by a meta-methoxy group—renders it exceptionally valuable in the synthesis of complex heterocyclic systems. These systems, particularly quinazolines and related fused heterocycles, form the core scaffolds of numerous clinically significant therapeutic agents. This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound. We will explore its utility in the synthesis of quinazoline derivatives, a privileged scaffold in kinase inhibitor design, providing not just step-by-step protocols but also the underlying mechanistic rationale to empower robust and reproducible synthetic outcomes.
Compound Profile and Physicochemical Properties
This compound, also known by its IUPAC name, is a stable, crystalline solid under standard conditions.[1] Its strategic placement of functional groups allows for sequential or one-pot reactions to build molecular complexity efficiently.
| Property | Value | Source |
| CAS Number | 50743-30-1 | [2] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | Solid (form may vary) | N/A |
| IUPAC Name | This compound | [1] |
| Boiling Point | Data not readily available | N/A |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | [4] |
Core Application: Synthesis of 2-Substituted Quinazolines
The quinazoline ring system is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs, including anticancer agents, antihypertensives, and anti-inflammatory compounds.[5][6] The reaction of (2-aminophenyl)methanols with aldehydes is a powerful and atom-economical method for constructing this scaffold.[7]
Mechanistic Rationale
The synthetic utility of this compound hinges on the cooperative reactivity of its ortho-amino and methanol functionalities. The synthesis of a quinazoline from this precursor generally proceeds through a multi-step, one-pot sequence:
-
Condensation: The primary amino group reacts with an aldehyde to form a Schiff base (imine) intermediate.
-
Oxidative Cyclization: The benzylic alcohol is oxidized in situ to an aldehyde. This is often the rate-limiting step and requires a suitable oxidant.
-
Intramolecular Cyclization: The newly formed aldehyde undergoes intramolecular condensation with the imine nitrogen.
-
Aromatization: A final oxidation or elimination step leads to the stable, aromatic quinazoline ring.
The choice of catalyst and oxidant is critical. Copper-catalyzed systems, for instance, have proven highly effective for this transformation, facilitating the necessary oxidation and cyclization steps under relatively mild conditions.[7]
Workflow for Quinazoline Synthesis
The following diagram outlines the logical flow from the precursor to the final quinazoline product.
Caption: Experimental workflow for quinazoline synthesis.
Detailed Protocol: Copper-Catalyzed Synthesis of 2-Arylquinazolines
This protocol is adapted from established methodologies for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols.[7][8]
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound is classified as harmful if swallowed.[9] Avoid inhalation and contact with skin and eyes.
-
Methanol is highly flammable and toxic.[10] Handle with care and avoid ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[9]
Materials & Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 153.18 | 153 mg (1.0 mmol) |
| Benzaldehyde (example aldehyde) | 1.2 | 106.12 | 127 mg (1.2 mmol) |
| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 19 mg (0.1 mmol) |
| Cerium(IV) ammonium nitrate (CAN) | 2.5 | 548.22 | 1.37 g (2.5 mmol) |
| Methanol (Solvent) | - | 32.04 | 10 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.2 mmol), and Copper(I) Iodide (0.1 mmol).
-
Add methanol (10 mL) to the flask and stir the mixture to achieve a suspension.
-
In a separate beaker, dissolve Cerium(IV) ammonium nitrate (CAN) (2.5 mmol) in 10 mL of methanol.
-
Slowly add the CAN solution to the reaction mixture at room temperature over 5 minutes. The solution will typically change color.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenyl-8-methoxyquinazoline.
Application in Kinase Inhibitor Scaffolding
Many modern targeted cancer therapies are kinase inhibitors, which block specific enzymes that drive cancer cell proliferation.[11][12] The quinazoline scaffold synthesized from our precursor is a common core structure in several potent Bcr-Abl and EGFR kinase inhibitors.[11][13] The 8-methoxy group, derived from the precursor, can serve as a crucial handle for further chemical modification to optimize binding affinity and pharmacokinetic properties.
Conceptual Pathway to a Kinase Inhibitor
The synthesized 2-aryl-8-methoxyquinazoline can be further elaborated into a potential kinase inhibitor. This often involves introducing a solubilizing group and a pharmacophore that can interact with the hinge region of the kinase active site.
Caption: Conceptual synthesis of a kinase inhibitor.
This conceptual pathway illustrates how the methoxy group can be converted to a hydroxyl group, which then serves as an attachment point for side chains designed to enhance biological activity and drug-like properties. Such multi-step syntheses are fundamental to modern drug discovery.[14]
Safety, Handling, and Storage
Handling:
-
Always handle this compound in a well-ventilated area or fume hood.[9]
-
Avoid creating dust.
-
Prevent contact with strong oxidizing agents, as this may lead to vigorous reactions.[9]
-
The compound is reported to be air-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.[9]
-
A locked storage location is advisable.
Disposal:
-
Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
References
- Vertex AI Search Result 1. (No title provided).
- Chakraborty, G., Sikari, R., Das, S., Mondal, R., Sinha, S., Banerjee, S., & Paul, N. D. (2019). An Efficient Copper-Catalyzed Cascade Reaction for the Synthesis of 2-Substituted Quinazolines. J. Org. Chem., 84(5), 2626–2641.
- Fisher Scientific. (2011). Safety Data Sheet for 3-Amino-2-methylbenzyl alcohol.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PrepChem. (n.d.). Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Methoxybenzyl alcohol.
- Zhang, J., & Li, X. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry Letters, 23(11), 3245-3250.
- MySkinRecipes. (n.d.). (3-Amino-4-methoxyphenyl)methanol.
- Google Patents. (n.d.). EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
- ResearchGate. (2025). Synthesis of Quinazolinones and Quinazolines.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(10), 1358.
- Midas Pharma. (n.d.). Intermediates for Pharma.
- Sigma-Aldrich. (2024). Methanol Safety Data Sheet.
- BenchChem. (2025). Side reactions and byproducts in (2-Amino-4-methoxyphenyl)methanol synthesis.
- PubChem. (n.d.). 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. National Center for Biotechnology Information.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-354.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- Methanol Safety Data Sheet. (2013).
- IUCr. (2024). (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate.
- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
- Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
- MDPI. (n.d.). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies.
- PubMed. (n.d.). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies.
- Rasayan Journal of Chemistry. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis.
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- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of (2-Amino-3-methoxyphenyl)methanol
Introduction: Unlocking Biaryl Scaffolds from Amino-Methoxyphenyl Methanols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction provides a powerful and versatile tool for the synthesis of biaryl and substituted aromatic compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's appeal lies in its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][5]
This guide focuses on a specific, yet highly valuable, class of substrates: derivatives of (2-Amino-3-methoxyphenyl)methanol. This scaffold is of particular interest to medicinal chemists and drug development professionals. The vicinal amino and methoxy groups, along with the hydroxymethyl moiety, offer multiple points for diversification and are characteristic of structures found in biologically active molecules. However, the presence of these functional groups—specifically the primary amine—introduces unique challenges and necessitates careful consideration of reaction conditions to achieve high yields and purity.
This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will explore the reaction mechanism, provide a robust and validated protocol, and offer insights into optimization and troubleshooting, empowering researchers to successfully employ the Suzuki coupling for the synthesis of novel compounds derived from this compound.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
Understanding the reaction mechanism is critical for troubleshooting and optimizing any catalytic process. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Palladium(II) species. This is often the rate-determining step of the reaction.[1]
-
Transmetalation : In this step, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the Palladium(II) complex. This process requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex (e.g., [Ar'-B(OR)₂(OH)]⁻), facilitating the transfer of the aryl group to the palladium center and displacing the halide.[8][9]
-
Reductive Elimination : The final step involves the two organic groups (Ar and Ar') on the palladium center coupling together to form the new biaryl product (Ar-Ar'). This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue.
Strategic Considerations for this compound Derivatives
The functional groups on the this compound core demand specific strategic planning for a successful coupling reaction.
-
The Challenge of the Amino Group : The primary amine (-NH₂) is a Lewis base and can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or deactivation, significantly reducing the reaction rate and overall yield.
-
Mitigation Strategy 1: Ligand Choice : Employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can often overcome this issue. These ligands form highly stable and active complexes with palladium, reducing the competitive binding from the substrate's amino group.
-
Mitigation Strategy 2: Amine Protection : In cases of persistent catalyst inhibition, the amino group can be temporarily protected with a group like Boc (tert-butyloxycarbonyl) or acetyl. This removes its Lewis basicity, though it adds extra steps to the synthetic sequence.
-
-
Substrate Reactivity (The Halide) : The choice of the leaving group on the aromatic ring is crucial. The reactivity order for aryl halides in oxidative addition is generally I > Br > OTf >> Cl.[4][9] For derivatives of this compound, starting with the aryl bromide or iodide is highly recommended for predictable and efficient reactivity. Aryl chlorides will require more specialized, highly active catalyst systems.
-
Inert Atmosphere is Non-Negotiable : The Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is essential to prevent catalyst degradation and the unwanted homo-coupling of the boronic acid partner.
Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The protocol is designed as a robust starting point for the coupling of a bromo-derivative of this compound with a generic arylboronic acid.
Table 1: Reagents and Materials for a Representative Reaction
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| (2-Amino-5-bromo-3-methoxyphenyl)methanol | 232.09 | 232 | 1.0 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 204 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos (Ligand) | 410.47 | 16.4 | 0.04 | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - | - |
| Degassed Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add (2-Amino-5-bromo-3-methoxyphenyl)methanol (232 mg, 1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (204 mg, 1.5 mmol, 1.5 eq), and potassium phosphate (425 mg, 2.0 mmol, 2.0 eq).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition : Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should have been previously degassed by sparging with argon for 20-30 minutes.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Optimization & Troubleshooting
Even with a robust protocol, optimization is often necessary. The following table outlines common issues and potential solutions when working with these challenging substrates.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst inhibition by the amine group.2. Inactive catalyst (Pd(0) oxidized).3. Insufficiently active halide (e.g., Ar-Cl). | 1. Screen different ligands (e.g., XPhos, RuPhos). Increase catalyst/ligand loading to 3-5 mol%.2. Ensure rigorous degassing of solvents and use of an inert atmosphere.3. Switch to the corresponding Aryl-Br or Aryl-I. If using Ar-Cl, use a highly active catalyst system like Pd₂(dba)₃/P(t-Bu)₃.[8] |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition. | 1. Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[6] 2. Increase temperature or use a more active catalyst/ligand combination to accelerate the desired coupling reaction.3. Consider using more stable boronic esters (e.g., MIDA boronates).[9] |
| Homo-coupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Some palladium catalysts can promote this side reaction. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.2. Screen alternative palladium sources (e.g., Pd(PPh₃)₄). |
| Complex Product Mixture | 1. Side reactions involving the -NH₂ or -CH₂OH groups.2. Thermal decomposition of starting material or product. | 1. Consider protecting the amine group (e.g., with a Boc group).2. Lower the reaction temperature and screen for a more active catalyst that operates under milder conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling offers a highly effective pathway for the synthesis of novel biaryl compounds from derivatives of this compound. Success with this valuable substrate class hinges on a clear understanding of the reaction mechanism and a strategic approach to overcoming the challenges posed by the free amino group. By carefully selecting the catalyst system, rigorously maintaining an inert atmosphere, and systematically troubleshooting, researchers can readily access a diverse range of complex molecules. The protocols and insights provided herein are intended to serve as a strong foundation for the application of this powerful reaction in drug discovery, medicinal chemistry, and materials science programs.[11][12]
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- IJCSR. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025).
- ResearchGate. Palladium Catalysts for Cross-Coupling Reaction. (2025).
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022).
- National Center for Biotechnology Information. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024).
- Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents.
- ResearchGate. Synthesis of biaryls 3 by Mechanochemical Suzuki‐Miyaura Cross‐Coupling... (Scientific Diagram).
- ResearchGate. Synthesis of biaryl derivatives 6a–kvia Suzuki coupling reaction on... (Scientific Diagram).
- Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2005).
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. Optimization of reaction conditions for the Suzuki–Miyaura reaction in methanol.
- National Center for Biotechnology Information. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- Semantic Scholar. Current Applications of Suzuki–Miyaura Coupling Reaction in The Total Synthesis of Natural Products: An update. (2018).
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
Sources
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- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-3-methoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (2-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through two primary routes. The choice of strategy is critical and depends on the available starting materials and the desired scale of the reaction.
Route 1: Reduction of a Nitro-substituted Precursor
This common approach involves the reduction of a nitro group to an amine and a carbonyl group (aldehyde or carboxylic acid) to a benzyl alcohol. The most prevalent starting material for this route is 2-amino-3-methoxybenzoic acid or its corresponding nitro analog.
Route 2: Reduction of an Amino-substituted Precursor
This strategy begins with a precursor that already contains the amino group, such as 2-amino-3-methoxybenzaldehyde. The aldehyde functional group is then selectively reduced to the corresponding alcohol.
Below is a workflow diagram illustrating these two primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Low or No Product Yield
Q1: My reaction shows a significant amount of unreacted starting material. What could be the cause?
A1: Incomplete reactions are a frequent issue and can stem from several factors related to the reducing agent or reaction conditions.
-
Inactive or Insufficient Reducing Agent:
-
Cause: Lithium aluminum hydride (LiAlH₄) and borane complexes (BH₃·THF) are highly reactive and can decompose upon exposure to moisture or air. Similarly, catalytic activity in hydrogenation (e.g., Pd/C) can be diminished by impurities.[1]
-
Solution:
-
Verify Reagent Activity: Always use fresh or properly stored reducing agents. For solid hydrides, ensure they are fine, free-flowing powders. For borane solutions, check the molarity before use.
-
Optimize Stoichiometry: An excess of the reducing agent is often necessary. A 1.5 to 2.0 molar excess is a good starting point for LiAlH₄ or BH₃·THF.
-
Catalyst Health (for hydrogenation): If using catalytic hydrogenation, ensure the catalyst is not poisoned. Use fresh, high-quality catalyst and ensure the reaction setup is free of potential contaminants like sulfur compounds.[2]
-
-
-
Suboptimal Reaction Temperature:
-
Cause: Reduction reactions often require specific temperature profiles. For instance, reductions with LiAlH₄ are typically initiated at 0°C and then allowed to warm to room temperature or refluxed.
-
Solution: Carefully monitor and control the reaction temperature. If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary.[2]
-
Q2: I've isolated a product, but the yield is very low, and I have a complex mixture of byproducts. What are the likely side reactions?
A2: The formation of byproducts is often due to over-reduction or competing reaction pathways.
-
Over-reduction:
-
Cause: Potent reducing agents like LiAlH₄ can reduce other functional groups if the reaction is not carefully controlled.[1] In the synthesis of this compound, this could potentially lead to the reduction of the aromatic ring.
-
Solution:
-
Control Reagent Addition: Add the reducing agent slowly and portion-wise at a low temperature to manage the exothermicity of the reaction.
-
Choose a Milder Reagent: If over-reduction is persistent, consider a less reactive reducing agent. For the reduction of a carboxylic acid, borane-THF is generally milder than LiAlH₄. For aldehyde reduction, sodium borohydride (NaBH₄) is a suitable choice.
-
-
-
Formation of Intermediates:
-
Cause: When reducing a nitro group, intermediates such as nitroso and hydroxylamine species can form.[1] If these are not fully reduced, they can lead to a complex product mixture.
-
Solution: Ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
-
Formation of Phenoxazines:
-
Cause: In some cases, unexpected cyclization reactions can occur. For instance, the reduction of some nitrophenols can lead to the formation of phenoxazinones.[3]
-
Solution: Careful control of reaction conditions, particularly the choice of reducing agent and solvent, can minimize these side reactions.
-
Product Purity and Isolation Issues
Q3: My final product appears oily or has a low melting point. What is the likely cause?
A3: This is often indicative of residual solvent or impurities.
-
Cause: The product may retain solvent from the reaction or purification steps. The presence of water can also lead to an oily appearance.[2]
-
Solution:
-
Thorough Drying: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Recrystallization: This is a highly effective method for purification.[4] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Q4: I am losing a significant amount of product during the aqueous workup and extraction. How can I improve my recovery?
A4: Product loss during workup is often related to the pH of the aqueous layer and the solubility of the product.
-
Cause: this compound has both an acidic (phenolic proton, if present in a precursor) and a basic (amino group) functionality, making it amphoteric. The pH of the aqueous solution will determine its charge and, consequently, its solubility in the aqueous and organic layers.
-
Solution:
-
Optimize pH for Extraction: Carefully adjust the pH of the aqueous layer to the isoelectric point of the compound to minimize its solubility in water before extraction with an organic solvent.
-
Solvent Choice: Use a suitable organic solvent for extraction. Ethyl acetate is a common choice, but others like dichloromethane may be more effective depending on the specific impurities.
-
Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and some water-soluble impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The most common starting materials are 2-amino-3-methoxybenzoic acid[5][6][7][8] or 2-amino-3-methoxybenzaldehyde.[9][10][11] These compounds provide the necessary carbon skeleton and functional groups for the synthesis.
Q2: What are the typical reducing agents used in this synthesis?
A2: The choice of reducing agent is critical and depends on the functional group being reduced.
-
For Carboxylic Acid Reduction: Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are commonly used.[1]
-
For Aldehyde Reduction: Sodium borohydride (NaBH₄) is a milder and often preferred reagent.
-
For Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal/acid combinations (e.g., SnCl₂ in HCl or Fe in acetic acid) are effective.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. Staining with a UV lamp or specific chemical stains (like potassium permanganate) can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of this compound (C₈H₁₁NO₂) can be confirmed by various spectroscopic methods.[12]
-
¹H NMR: Expect signals for the aromatic protons, the methylene protons of the benzyl alcohol, the methoxy group protons, and the amine protons.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon.
-
IR Spectroscopy: Look for characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the amine, and C-O stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ) should be observed.[12]
IV. Experimental Protocols
Protocol 1: Reduction of 2-Amino-3-methoxybenzoic acid using Borane-THF
This protocol describes a common method for the reduction of the carboxylic acid functionality.
Caption: Workflow for the reduction of 2-amino-3-methoxybenzoic acid.
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| 2-Amino-3-methoxybenzoic acid | 1.0 | Starting Material |
| Borane-THF (1.0 M solution) | 1.5 - 2.0 | Reducing Agent |
| Anhydrous THF | - | Solvent |
| Methanol | - | Quenching Agent |
| Saturated aq. NaHCO₃ | - | Workup |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Anhydrous Na₂SO₄ | - | Drying Agent |
V. References
-
CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents.
-
Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol - PrepChem.com. [Link]
-
Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. [Link]
-
This compound | C8H11NO2 | CID 592703 - PubChem. [Link]
-
2-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 13970121 - PubChem. [Link]
-
(IUCr) (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate. [Link]
-
Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol - PrepChem.com. [Link]
-
2-Amino-4-(benzyloxy)-3-methoxybenzoic acid - MySkinRecipes. [Link]
-
(4-Amino-3-methoxyphenyl)methanol - MySkinRecipes. [Link]
-
Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of - Organic Syntheses Procedure. [Link]
-
US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents.
-
Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments - MDPI. [Link]
-
CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
-
Synthesis of β-Amino and β-Methoxy Ketones by Lewis Acids Promoted β-Substitution Reactions of β,γ-Unsaturated Ketones | Request PDF - ResearchGate. [Link]
-
2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol - ResearchGate. [Link]
-
Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14 | Request PDF - ResearchGate. [Link]
-
Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate. [Link]
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Technical Support Center: Purification of (2-Amino-3-methoxyphenyl)methanol by Recrystallization
Welcome to the Technical Support Center for the purification of (2-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the recrystallization of this compound. The information herein is grounded in established chemical principles and extensive laboratory experience to ensure you can confidently navigate the challenges of purifying this polar aromatic compound.
Introduction to Recrystallization of this compound
This compound is a valuable building block in pharmaceutical synthesis. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the pure compound to crystallize while the impurities remain dissolved in the mother liquor.[2][3]
The presence of both a polar amino group and a hydroxyl group, in addition to the methoxy group and the aromatic ring, gives this compound a unique solubility profile that requires careful consideration during solvent selection.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the recrystallization of this compound.
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2][4] For a polar compound like this, polar solvents are a good starting point.[5] A preliminary solvent screen is the most effective way to determine the optimal solvent.[4][6]
Recommended solvents to screen:
-
Water: Due to the polar functional groups, water can be a good choice, especially for compounds capable of hydrogen bonding.[7]
-
Ethanol/Methanol: These alcohols are often effective for moderately polar compounds.
-
Ethyl Acetate: This ester can be a good option for compounds with intermediate polarity.
-
Toluene: While less polar, toluene can be effective for aromatic compounds.[7]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.[4] In this approach, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (antisolvent) is added dropwise until the solution becomes slightly turbid, after which it is allowed to cool slowly.[8][9]
Q2: My compound is not crystallizing upon cooling. What should I do?
A2: Failure to crystallize is a common issue and can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[3][10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution.[3][10] This provides a template for further crystal formation.
-
-
Check for Supersaturation: The solution may be supersaturated.[11] Try cooling the solution in an ice bath to further decrease the solubility.
-
Concentrate the Solution: It's possible that too much solvent was used.[1][3][11] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[10][11] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated and cools too quickly.[8][10][12]
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[8][10]
-
Slow Down the Cooling Process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[12]
-
Change the Solvent System: Consider using a solvent with a lower boiling point or a mixed solvent system where the solubility is more finely controlled.[8]
Q4: The recrystallized product is colored. How can I remove the color?
A4: Colored impurities are common, especially with aminophenol derivatives which can be susceptible to oxidation.[13]
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3][13] Use it sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
-
Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13]
Q5: The recovery yield of my recrystallized product is very low. What went wrong?
A5: A low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the product will remain in the mother liquor.[1][3][8][10]
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost.[8] Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[8]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[1][3][8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Solution is not saturated (too much solvent used).- The solution is supersaturated.[11] | - Boil off some of the solvent to concentrate the solution.[13]- Induce crystallization by scratching the flask or adding a seed crystal.[3][10] |
| Compound "oils out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.[8][12]- The solution is too concentrated. | - Reheat the solution to redissolve the oil, add more solvent, and cool slowly.[8][10]- Use a solvent with a lower boiling point.- Try a mixed-solvent system.[8] |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing with too much or warm solvent. | - Use the minimum amount of hot solvent necessary.[1][8]- Pre-heat the filtration apparatus.[8]- Cool the solution for a longer period or to a lower temperature.[8]- Wash crystals with a minimal amount of ice-cold solvent.[1][3][8] |
| Colored crystals | - Colored impurities are co-precipitating. | - Perform a charcoal treatment during recrystallization.[3][13]- Consider purifying under an inert atmosphere to prevent oxidation.[13] |
| Crystals form too quickly | - The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution and add a small amount of additional solvent.[10]- Allow the solution to cool more slowly to room temperature before further cooling.[10] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes will need to be determined through preliminary screening experiments.
1. Solvent Selection:
-
Place a small amount (e.g., 50 mg) of the crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[6]
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
The best solvent will dissolve the compound completely at an elevated temperature and show significant crystal formation upon cooling.[2][4]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).
-
Continue adding small portions of the hot solvent until the solid is just dissolved.[3] Avoid adding an excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[13]
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[13] It is crucial to keep the solution hot during this step to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.[2]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[13]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1][3]
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Recrystallization Workflow
Caption: A typical workflow for the recrystallization process.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Leston, G. (1972). U.S. Patent No. 3,703,598. Washington, DC: U.S.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592703, this compound. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21361103, 2-[Amino(methyl)amino]-1-(3-methoxyphenyl)ethanol. PubChem.
- Moss, P., & Schirvel, C. (1989). EP Patent No. 0320484A2.
- European Patent Office. (1987).
- University of California, Irvine. (n.d.). Recrystallization. Department of Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13756678, (2-Amino-5-methoxyphenyl)methanol. PubChem.
- ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol....
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 392916, (2-Amino-3,5-dimethylphenyl)methanol. PubChem.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Studocu. (n.d.). Recrystallization Lab Report Organic Chemistry.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105504390, (2-Amino-5-methoxyphenyl)-(3-methylphenyl)methanol. PubChem.
- Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- International Union of Crystallography. (2024, October 4). (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Ajinomoto Co., Inc. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S.
- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- ResearchGate. (2023, June 23). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.
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Technical Support Center: Synthesis of (2-Amino-3-methoxyphenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of (2-Amino-3-methoxyphenyl)methanol, providing insights into their root causes and offering actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can often be attributed to several factors, primarily revolving around incomplete reactions or the formation of soluble byproducts.
Possible Causes & Solutions:
-
Incomplete Reduction: The reduction of either the nitro or carboxyl group may not have gone to completion.
-
Troubleshooting:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the starting material is still present after the expected reaction time, consider extending the reaction duration.
-
Reagent Stoichiometry: Ensure that a sufficient excess of the reducing agent is used, especially for highly reactive hydrides like Lithium Aluminum Hydride (LiAlH₄) which can be quenched by residual moisture.
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst such as Palladium on carbon (Pd/C), ensure it is fresh and active. Catalyst poisoning from sulfur or other impurities can halt the reaction.
-
-
-
Product Loss During Workup: The amphoteric nature of the product, containing both a basic amino group and an acidic hydroxyl group, can lead to its loss in aqueous layers during extraction if the pH is not carefully controlled.
-
Troubleshooting:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer during workup to the isoelectric point of the molecule to minimize its solubility in both acidic and basic aqueous solutions, thereby maximizing its partitioning into the organic layer.
-
Solvent Choice: Employ a more polar organic solvent for extraction, such as ethyl acetate, to improve the recovery of the polar product.
-
-
-
Side Product Formation: The formation of various side products can consume the starting material and reduce the yield of the desired product. See subsequent questions for detailed discussions on specific side reactions.
Q2: I observe an unexpected, deeply colored impurity in my crude product, especially when starting from 3-methoxy-2-nitrobenzaldehyde. What is it and how can I prevent its formation?
The appearance of colored impurities, often ranging from yellow to dark brown, is a common issue in the reduction of nitroarenes. These are typically due to the formation of dimeric condensation products.
Underlying Chemistry:
During the reduction of a nitro group, several intermediates are formed, including nitroso (-NO) and hydroxylamine (-NHOH) species. These intermediates are reactive and can condense with each other, particularly under basic conditions or in the presence of certain metal catalysts, to form brightly colored azo (-N=N-) and azoxy (-N(O)=N-) compounds.
Prevention & Mitigation:
-
Control of Reaction Conditions:
-
Temperature: Maintain a low reaction temperature to minimize the rate of condensation side reactions.
-
pH: Avoid basic conditions during the reduction, as this can promote the condensation of nitroso and hydroxylamine intermediates.
-
-
Choice of Reducing Agent: Catalytic hydrogenation is often cleaner than using dissolving metals in acid, as it can be performed under neutral conditions.
-
Purification: These colored impurities can often be removed by column chromatography on silica gel.
Q3: My mass spectrum shows a peak at a higher mass than my product, suggesting a dimer. What is the likely structure and formation mechanism?
The formation of dimeric byproducts is a known side reaction, particularly in the synthesis of aminobenzyl alcohols.
Likely Side Product: Dibenzyl Ether Derivative
Under acidic conditions or at elevated temperatures, the benzylic alcohol of the product can undergo intermolecular dehydration to form a dibenzyl ether derivative. The amino group can also participate in similar condensation reactions.
Mechanism & Prevention:
-
Acid-Catalyzed Dehydration: The protonation of the benzylic hydroxyl group makes it a good leaving group (water), which can then be displaced by the hydroxyl group of another molecule.
-
Troubleshooting:
-
Neutralize Promptly: After an acid-base extraction, ensure that the product is not stored for extended periods in an acidic solution. Promptly neutralize and isolate the free base.
-
Avoid High Temperatures: During solvent removal or distillation, use the lowest possible temperature to minimize thermal decomposition and dehydration.
-
-
Q4: After reduction with LiAlH₄, my workup is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve the workup?
This is a very common issue when using LiAlH₄. The gelatinous precipitate consists of aluminum and lithium salts.
Optimized Workup Procedure (Fieser Workup):
A well-established procedure to obtain a granular, easily filterable precipitate is the Fieser workup. For a reaction using 'x' grams of LiAlH₄ in a solvent like diethyl ether or THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'x' mL of water.
-
Add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Stir the mixture vigorously at room temperature for at least 30 minutes. This should result in a white, granular precipitate that can be easily removed by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and well-established synthetic routes:
-
Reduction of 3-methoxy-2-nitrobenzaldehyde: This is a two-step transformation in one pot where both the nitro group is reduced to an amine and the aldehyde is reduced to a primary alcohol. Common reducing agents for this include catalytic hydrogenation (e.g., H₂/Pd/C) or strong hydride reagents like LiAlH₄.
-
Reduction of 2-amino-3-methoxybenzoic acid: In this route, the amino group is already in place, and the carboxylic acid is selectively reduced to the primary alcohol. This is typically achieved using LiAlH₄ or borane complexes (e.g., BH₃·THF).
Q2: Which reducing agent is best for the synthesis?
The choice of reducing agent depends on the starting material and the desired reaction conditions.
| Reducing Agent | Starting Material | Advantages | Disadvantages |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | 3-methoxy-2-nitrobenzaldehyde | High chemoselectivity, mild conditions, clean reaction. | Requires specialized hydrogenation equipment, catalyst can be poisoned. |
| Lithium Aluminum Hydride (LiAlH₄) | 3-methoxy-2-nitrobenzaldehyde or 2-amino-3-methoxybenzoic acid | Very powerful and fast, reduces a wide range of functional groups. | Highly reactive with water and protic solvents, can lead to over-reduction if not controlled, difficult workup. |
| Borane Complexes (e.g., BH₃·THF) | 2-amino-3-methoxybenzoic acid | Milder than LiAlH₄, good for selective reductions, easier workup. | Can be slower, may have issues with reducing certain functional groups in the presence of others. |
Q3: How can I effectively purify the crude this compound?
Purification can typically be achieved by one or a combination of the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical; a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Column Chromatography: For removing impurities with similar polarity to the product, column chromatography on silica gel is recommended. Given the basic nature of the amino group, it is sometimes beneficial to add a small amount of a tertiary amine (e.g., triethylamine) to the eluent to prevent tailing. A common eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
Q4: Is this compound stable for long-term storage?
This compound, like many aminobenzyl alcohols, can be susceptible to oxidation and degradation over time, especially when exposed to air and light.
Recommended Storage Conditions:
-
Solid Form: Store as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protect from light by storing in an amber vial or in a dark location.
Visualizing the Troubleshooting Process
The following flowchart provides a logical decision-making process for troubleshooting common issues during the synthesis of this compound.
Technical Support Center: A Troubleshooting Guide for the Reduction of 2-amino-3-methoxybenzaldehyde
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reduction of 2-amino-3-methoxybenzaldehyde to its corresponding alcohol, (2-amino-3-methoxyphenyl)methanol. Our goal is to move beyond simple procedural steps and delve into the chemical principles governing this transformation, empowering you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Part 1: Reaction Planning and Stoichiometry
Q1: What is the most suitable reducing agent for converting 2-amino-3-methoxybenzaldehyde to this compound?
For this specific transformation, we strongly recommend sodium borohydride (NaBH₄) . The primary reason is its excellent chemoselectivity . NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups like esters or amides, nor will it reduce the aromatic ring.[1][2]
Its operational simplicity is another key advantage. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is stable in protic solvents like methanol and ethanol, which are excellent for dissolving the starting material.[3] LiAlH₄ reacts violently with such solvents and requires strictly anhydrous conditions, adding unnecessary complexity and hazard to this procedure.[4] Catalytic hydrogenation could also be employed, but it often requires specialized high-pressure equipment and may not offer significant advantages for this straightforward reduction.[5]
Q2: I'm uncertain about the stoichiometry. How many equivalents of NaBH₄ should I use?
Mechanistically, one mole of sodium borohydride can deliver four hydride ions (H⁻), meaning it can theoretically reduce four moles of an aldehyde.[3] However, in practice, NaBH₄ can react with the alcohol solvent, especially over extended periods or at elevated temperatures, consuming some of its reducing power.
Therefore, to ensure the reaction proceeds to completion in a timely manner, we advise using a modest excess. A good starting point is 1.0 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde. Using a large excess is generally unnecessary and can complicate the work-up procedure by requiring more quenching agent.
Part 2: Execution and In-Process Monitoring
Q3: My reaction seems to be incomplete, with significant starting material remaining on my TLC plate. What are the common causes?
An incomplete reaction is one of the most frequent issues. Let's diagnose the potential culprits systematically:
-
Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a dry environment. If your reagent is old or has been improperly stored, it may have lost significant activity. We recommend using a freshly opened bottle or a known active source.
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) by adding the NaBH₄ to a solution of the aldehyde in methanol. This is done to control the initial exothermic reaction. However, if the reaction is sluggish, allowing it to slowly warm to room temperature and stir for 1-2 hours is often necessary for it to reach completion.
-
Insufficient Reagent: As discussed, while the stoichiometry is favorable, practical considerations may require slightly more reagent. If you've used less than one equivalent, the reaction will likely stall.
-
Solvent Choice: Methanol or ethanol are ideal. While other solvents can be used, the solubility of both the aldehyde and the borohydride reagent is crucial for a homogenous and efficient reaction.
Q4: What is the most effective way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the definitive method for monitoring this reaction.[6][7] Due to the significant polarity change between the starting aldehyde and the product alcohol, they are easily separable.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel 60 F₂₅₄ plates | Provides good separation for polar organic molecules. |
| Mobile Phase | 30-50% Ethyl Acetate in Hexanes | This solvent system typically provides excellent separation, with the less polar aldehyde (higher Rƒ) moving further up the plate than the more polar alcohol product (lower Rƒ). |
| Visualization | UV Light (254 nm) & Potassium Permanganate (KMnO₄) stain | The aromatic rings of both compounds will be visible under UV light. The product alcohol will also react with a KMnO₄ stain (producing a yellow/brown spot on a purple background), while the aldehyde's reactivity is less pronounced. |
| Spotting | Lane 1: Starting Material (SM) Lane 2: Co-spot (SM + Reaction Mixture) Lane 3: Reaction Mixture (RM) | This "co-spot" technique is crucial for unambiguously identifying the starting material spot in your reaction mixture. The reaction is complete when the SM spot in Lane 3 has completely disappeared. |
Part 3: Side Reactions and Purification
Q5: I've noticed the formation of a yellow or orange impurity, and my yield is low. What could be happening?
The presence of both an amine and an aldehyde in the same molecule (2-amino-3-methoxybenzaldehyde) creates the possibility of an intermolecular side reaction. Two molecules can condense to form an imine (a Schiff base) , which can lead to colored, higher molecular weight byproducts.[8] This is more likely if the reaction mixture is not kept cool or if the pH becomes acidic, which can catalyze imine formation.
To mitigate this, ensure the NaBH₄ is added at 0 °C to rapidly reduce the aldehyde before it has a chance to react with the amine of another molecule.
Q6: I'm having difficulty with the aqueous work-up. A persistent emulsion has formed during extraction. How can I resolve this?
Emulsions are common when working with amino compounds. After quenching the excess NaBH₄ (typically with water or dilute acid), the product needs to be extracted into an organic solvent like ethyl acetate or dichloromethane. If an emulsion forms:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion.
Q7: What is the recommended purification strategy for the final product, this compound?
The crude product is often a solid or a thick oil. The two primary methods for purification are:
-
Flash Column Chromatography: This is the most reliable method for achieving high purity. Using a silica gel stationary phase and a gradient eluent system starting from ~20% ethyl acetate in hexanes and gradually increasing the polarity will effectively separate the product alcohol from any remaining starting material and non-polar impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an efficient alternative.[7] A mixed solvent system, such as ethyl acetate/hexanes or toluene, is a good starting point. Dissolve the crude solid in a minimum amount of the more polar solvent (ethyl acetate) while warm, then slowly add the less polar "anti-solvent" (hexanes) until the solution becomes cloudy. Cooling will then induce crystallization of the pure product.
Visualized Workflows and Mechanisms
Reaction Mechanism
The reduction proceeds via a two-step nucleophilic addition mechanism. First, a hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon. The pi-electrons of the carbonyl bond move to the oxygen atom, forming a tetracoordinate alkoxide intermediate. In the second step, this alkoxide is protonated by the solvent (e.g., methanol) during the reaction or by water/acid during the work-up to yield the final alcohol product.[1]
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Troubleshooting Workflow
If you encounter an incomplete reaction, follow this logical diagnostic workflow to identify and solve the problem.
Caption: Troubleshooting workflow for an incomplete reduction reaction.
Detailed Experimental Protocols
Protocol 1: Reduction of 2-amino-3-methoxybenzaldehyde
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methoxybenzaldehyde (e.g., 1.51 g, 10.0 mmol).
-
Dissolution: Add methanol (25 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (e.g., 0.42 g, 11.0 mmol, 1.1 eq.) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde spot is no longer visible (see Protocol 2).
-
Quenching: Once complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (20 mL) to quench any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them with brine (1 x 30 mL) to aid separation and remove water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.
Protocol 2: TLC Analysis for Reaction Monitoring
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark three lanes for "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).
-
Prepare Samples:
-
SM: Dissolve a tiny amount of the starting aldehyde in ethyl acetate.
-
RM: Use a capillary tube to draw up a small amount of the reaction mixture.
-
-
Spot the Plate:
-
Spot the "SM" solution in the first lane.
-
Spot the "SM" solution on top of an "RM" spot in the "CO" lane.
-
Spot the "RM" in the third lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing ~0.5 cm of the chosen eluent (e.g., 40% Ethyl Acetate/Hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If necessary, further visualize by dipping the plate in a potassium permanganate stain and gently heating with a heat gun. The reaction is complete when the spot corresponding to the starting material is absent in the "RM" lane.
References
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
- Zhao, X.-X., et al. (2017). K2CO3‐activated Hydrosilylation: from Redistribution of Polymethylhydrosiloxane to Selectively Reduction of Aldehydes and Ketones.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. [Link]
- Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. [Link]
- Beller, M., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity.
- Shikov, A. N., et al. (2021). Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. PubMed Central. [Link]
- Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]
- Chemistry LibreTexts. (2023). 16.
- University of California, Davis. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
- Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. [Link]
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of (2-Amino-3-methoxyphenyl)methanol Derivatization
Welcome to the technical support center for the derivatization of (2-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Core Principles: Achieving Chemoselectivity
This compound presents a unique challenge due to its two primary nucleophilic sites: a primary aromatic amine (-NH₂) and a primary benzylic alcohol (-CH₂OH). The key to a successful derivatization is controlling the chemoselectivity —directing the reaction to the desired functional group.
The amine group is generally more nucleophilic than the hydroxyl group.[1] This inherent reactivity difference is the cornerstone of selective N-derivatization under mild conditions.[2] Conversely, selective O-derivatization often requires more forcing conditions or a strategy to temporarily "mask" the more reactive amine group.
The substitution pattern of the starting material introduces another layer of complexity. The ortho-position of the amine and methanol groups, coupled with the adjacent methoxy group, creates significant steric hindrance around the amine.[3][4] This crowding can influence the rate and feasibility of derivatization, particularly with bulky reagents.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Chemoselectivity - Formation of Di-substituted Product
Q: I am trying to achieve mono-N-acylation, but my analysis shows a significant amount of di-acylated product where both the amine and alcohol have reacted. How can I improve selectivity?
A: This is the central challenge. Achieving mono-N-acylation relies on exploiting the kinetic difference between the amine and alcohol.
-
Control Stoichiometry and Addition Rate: Use a slight excess (1.1 to 1.2 equivalents) of the acylating agent. Crucially, add the reagent slowly (dropwise) to a cooled solution (0 °C) of the substrate. This maintains a low instantaneous concentration of the reagent, ensuring it reacts with the most nucleophilic site (the amine) before having a chance to react with the less nucleophilic alcohol.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower if your solvent allows. O-acylation has a higher activation energy than N-acylation; lowering the temperature will dramatically slow the rate of the undesired O-acylation while having a less pronounced effect on the desired N-acylation. [2]3. Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction. Extended reaction times, especially with excess reagent, will inevitably lead to the formation of the di-substituted product.
Problem 3: Presence of Unexpected Impurities
Q: My product is impure, and NMR/MS suggests side products other than the di-substituted species. What could they be?
A: Besides over-acylation, other side reactions can occur:
-
C-Acylation (Friedel-Crafts Reaction): The aromatic ring is highly activated by the -NH₂ and -OCH₃ groups. Under certain conditions, particularly with a Lewis acid catalyst present (e.g., AlCl₃, which can be formed from impurities), the acylating agent can attack the aromatic ring instead of the amine or alcohol. This is less common without a dedicated catalyst but can occur if the primary reaction is unexpectedly slow. Ensure your glassware is clean and avoid Lewis acidic conditions unless C-acylation is the goal.
-
Oxidative Polymerization: Aminophenols can be susceptible to oxidation, leading to colored, polymeric impurities. [5]Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this, especially if the reaction requires heating for a prolonged period.
-
Reagent-Derived Impurities: If using a base like pyridine, ensure it is of high purity. Impurities in the base or solvent can lead to unexpected byproducts.
Frequently Asked Questions (FAQs)
Q: Which derivatizing agent is best for simple N-acetylation?
A: For routine N-acetylation, acetic anhydride is generally preferred. It is less volatile and less corrosive than acetyl chloride. The reaction byproduct, acetic acid, is weaker than the HCl produced from acetyl chloride, making the reaction easier to control. [6] Q: How can I selectively derivatize the hydroxyl group?
A: Direct, selective O-derivatization in the presence of an unprotected amine is extremely difficult. The most reliable method is a protecting group strategy :
-
Protect the Amine: React the starting material with a reagent like Di-tert-butyl dicarbonate (Boc₂O) to form a stable Boc-carbamate.
-
Derivatize the Alcohol: With the amine protected, you can now perform O-derivatization (e.g., acylation, silylation, alkylation) on the hydroxyl group under standard conditions. [7]3. Deprotect the Amine: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the pure O-derivatized product.
Q: What are the best analytical techniques to monitor the reaction?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this application. It provides clear separation of the starting material, mono-N, mono-O, and di-substituted products, along with mass confirmation of each peak. [8]* Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but the products will likely require further derivatization (e.g., silylation) to increase their volatility for GC analysis. [9]
Table 1: Comparison of Analytical Monitoring Techniques.Technique Primary Use Advantages Limitations TLC Reaction Progress Fast, inexpensive, real-time Qualitative only, may have poor resolution LC-MS Progress & Purity Quantitative, confirms mass, high resolution Slower, requires specialized equipment NMR Structure ID Definitive structure elucidation of final product Not suitable for real-time monitoring GC-MS Purity & ID High resolution, good for volatile side-products Requires derivatization of polar analytes
Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound
This protocol is optimized to favor the formation of N-(2-(hydroxymethyl)-6-methoxyphenyl)acetamide.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add dry dichloromethane (DCM, approx. 0.1 M concentration) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) and stir for 5 minutes.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress every 20-30 minutes by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Selective O-Silylation (via Amine Protection)
This protocol yields (2-((tert-butyldimethylsilyloxy)methyl)-6-methoxyphenyl)amine.
Step A: Boc-Protection of the Amine
-
Dissolve this compound (1.0 eq) in THF.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by triethylamine (1.5 eq).
-
Stir at room temperature overnight. Monitor by TLC until starting material is consumed.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the Boc-protected intermediate.
Step B: O-Silylation and Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dry DCM under nitrogen.
-
Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry and concentrate.
-
Without further purification, dissolve the crude silylated intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq).
-
Stir at room temperature for 1-2 hours until the Boc group is cleaved (monitor by TLC).
-
Carefully neutralize with saturated sodium bicarbonate and extract with DCM. Dry the organic layer and concentrate.
-
Purify the final product by column chromatography.
References
- Chemistry LibreTexts. (2023, August 29).
- Sulaiman, N., & Mohamad, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
- Kim, J., et al. (2019). Cross‐Dehydrogenative Coupling Reaction of 4‐Aminophenols with 2‐Naphthols Catalyzed by a Mesoporous Silica‐Supported Ox. Asian Journal of Organic Chemistry. [Link]
- Zhou, X.-Y., & Chen, X. (2018).
- Hunt, I. (n.d.). Acylation of phenols. University of Calgary. [Link]
- Chen, Y., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters. [Link]
- Rodríguez, A., et al. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry. [Link]
- Reddy, B., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank. [Link]
- Srivastava, S. (2023, April 8). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance. YouTube. [Link]
- Wang, X., et al. (2010).
- Sulaiman, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- Sadasivam, J., & Kumaresan, S. (2011). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]
- Physics Forums. (2018, November 12).
- Patel, K., et al. (2013). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
- Beilstein Journals. (2024, February 21). Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. [Link]
- Doubtnut. (2023, January 4). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance.... YouTube. [Link]
- ResearchGate. (n.d.).
- Kahan, T., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
- Google Patents. (n.d.).
- Quora. (2023, March 12).
- ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. [Link]
- PubChem. (n.d.). This compound. [Link]
- New Journal of Chemistry. (2021). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. [Link]
- Google Patents. (n.d.).
- MySkinRecipes. (n.d.). (4-Amino-3-methoxyphenyl)methanol. [Link]
- Bai, F., & Wang, X. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Green Chemical Engineering. [Link]
- Kamaruddin, M., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
- ResearchGate. (n.d.).
- Bird, S., et al. (2012). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
- Quora. (2018, October 2).
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
- Google Patents. (n.d.). Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
- ResearchGate. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. [Link]
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Technical Support Center: Purification of (2-Amino-3-methoxyphenyl)methanol
Welcome to the Technical Support Center for the purification of (2-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction to this compound and Its Purification Challenges
This compound is a polar aromatic compound containing both a basic amino group and a polar hydroxyl group.[1] This bifunctional nature makes it a versatile building block in medicinal chemistry and materials science. However, these same functional groups present unique challenges during purification. The presence of both acidic (phenolic proton, albeit very weak) and basic (amino group) functionalities, along with the polar hydroxyl group, can lead to issues such as:
-
High Polarity: Difficulty in eluting from normal-phase chromatography columns.
-
Amphoteric Nature: Complicates simple acid-base extractions.
-
Sensitivity to Oxidation: The aminophenol moiety can be susceptible to air oxidation, leading to colored impurities.
-
Potential for Strong Intermolecular Interactions: Can lead to difficulties in achieving sharp melting points and well-defined crystals.
This guide provides a structured approach to overcoming these challenges through detailed troubleshooting, frequently asked questions, and step-by-step protocols for the most effective purification techniques.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark oil or discolored solid. What are the likely impurities and how can I remove them?
A1: Discoloration often indicates the presence of oxidized impurities. Aminophenols are prone to oxidation, which can form highly colored polymeric byproducts. The likely impurities depend on the synthetic route used. A common route is the reduction of a nitro-substituted precursor or the reduction of 2-amino-3-methoxybenzoic acid.
-
From Nitro-Precursor Reduction: Incomplete reduction can leave residual nitro compounds. Side reactions can lead to azo or azoxy compounds.
-
From Carboxylic Acid Reduction: Unreacted starting material, 2-amino-3-methoxybenzoic acid, may be present.
Troubleshooting Steps:
-
Initial Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a mild reducing agent solution, such as aqueous sodium bisulfite, to remove some colored impurities.
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, adding a small amount of activated charcoal can help adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: This is a highly effective method for separating colored and other impurities from the desired product.
Q2: I'm struggling to get my compound to crystallize. It either "oils out" or remains in solution. What should I do?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. Remaining in solution indicates that the compound is too soluble in the chosen solvent, even at low temperatures.
Troubleshooting "Oiling Out":
-
Add More Solvent: Re-heat the mixture to dissolve the oil and add more of the primary solvent to lower the saturation point.
-
Lower the Boiling Point: Use a solvent or a solvent mixture with a lower boiling point.
-
Slow Cooling: Allow the solution to cool very slowly to encourage crystal nucleation rather than oil formation.
Troubleshooting Failure to Crystallize:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal of the pure compound if available.
-
Use a Co-solvent (Antisolvent): If the compound is very soluble in a particular solvent (e.g., methanol), add a miscible solvent in which it is poorly soluble (an "antisolvent," e.g., water or hexane) dropwise to the warm solution until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the cloudiness and allow it to cool slowly.[2][3]
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of it and try to cool the solution again.
Q3: My compound streaks badly on a silica gel column, and I get poor recovery. How can I improve my chromatographic purification?
A3: The basic amino group in this compound can interact strongly with the acidic silica gel, leading to tailing of the peak and poor separation.[4]
Troubleshooting Column Chromatography:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent system.[4] This will compete with your compound for the acidic sites on the silica gel, leading to better peak shape and faster elution.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a good alternative.
-
Dry Loading: Dissolve your crude product in a minimal amount of a polar solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column. This can lead to a more uniform application of the sample and better separation.[5]
Purification Protocols
The following are detailed protocols for the most common and effective methods for purifying this compound.
Protocol 1: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds. The key is to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
1. Solvent Selection:
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Based on the polarity of this compound, good starting points for single-solvent recrystallization are isopropanol, ethanol, or water. For a two-solvent system, a combination of a polar solvent in which the compound is soluble (e.g., methanol, ethanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane, heptane, or toluene) is a good choice.[2][3]
| Solvent System | Rationale |
| Isopropanol or Ethanol | The hydroxyl group in these solvents can hydrogen bond with the analyte, and the alkyl chain provides some non-polar character. |
| Methanol/Water | This compound is likely soluble in methanol. Water can be added as an antisolvent to induce crystallization upon cooling.[3] |
| Ethyl Acetate/Hexane | A common solvent system for compounds of intermediate polarity. The compound is dissolved in hot ethyl acetate, and hexane is added as the antisolvent.[2][3] |
2. Step-by-Step Recrystallization Procedure (Two-Solvent System Example: Ethyl Acetate/Hexane):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, add hexane dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethyl acetate to just redissolve the cloudiness.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[6][7]
1. Eluent System Selection:
-
TLC Analysis: First, run thin-layer chromatography (TLC) plates with different solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4.
-
Recommended Systems: For a polar compound like this compound, a gradient elution is often effective. Start with a less polar eluent and gradually increase the polarity.
-
System A: Hexane/Ethyl Acetate gradient (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
System B: Dichloromethane/Methanol gradient (e.g., starting with 100% dichloromethane and gradually adding methanol).[8]
-
Addition of a Base: As mentioned in the troubleshooting section, add 0.1-1% triethylamine to your eluent system to prevent peak tailing.[4]
-
2. Step-by-Step Column Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary). Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
This technique takes advantage of the basicity of the amino group to separate the compound from non-basic impurities.
1. Principle:
The basic amino group of this compound can be protonated with an acid to form a water-soluble ammonium salt. This salt will move into the aqueous phase, leaving non-basic organic impurities in the organic phase. The aqueous phase can then be isolated, and the pH raised with a base to regenerate the neutral, organic-soluble product, which can be extracted back into an organic solvent.
2. Step-by-Step Acid-Base Extraction Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated this compound will be in the lower aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.
-
Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). The neutral this compound will precipitate or form an oil.
-
Extract the product back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: A generalized workflow for the purification of this compound using column chromatography.
Acid-Base Extraction Workflow
Caption: A schematic of the acid-base extraction process for purifying this compound.
References
- University of Rochester, Department of Chemistry.
- PubChem. This compound. [Link]
- Google Patents. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
- The Royal Society of Chemistry. Vicinal amino alcohols. [Link]
- Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). [Link]
- Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
- University of Alberta.
- Reddit. Recrystallization with two solvents : r/Chempros. [Link]
- Magritek.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Google Patents.
- Unknown Source.
- Google Patents. Method of producing optically active α-amino acid benzyl esters.
- MySkinRecipes. (4-Amino-3-methoxyphenyl)methanol. [Link]
- Google Patents. JP2000247934A - Production of amino acid benzyl ester having high optical purity.
- Common Organic Chemistry. WO 2013/134298 A1. [Link]
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- MDPI.
- ResearchGate. (PDF) Impurity profile of amino acids?. [Link]
- PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]
- PrepChem.com.
Sources
- 1. This compound | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. web.uvic.ca [web.uvic.ca]
- 7. magritek.com [magritek.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of Substituted Benzyl Alcohols
Welcome to the technical support center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common pitfalls encountered during synthesis, offering troubleshooting advice and in-depth explanations to ensure the success of your experiments. Our approach is rooted in practical, field-proven insights to help you navigate the complexities of synthetic organic chemistry.
Section 1: Grignard Reaction with Aldehydes and Ketones
The addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone is a cornerstone for forming carbon-carbon bonds and synthesizing secondary and tertiary benzyl alcohols.[1][2] However, this seemingly straightforward reaction is fraught with potential complications.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction has a low or no yield. What are the likely causes?
A1: Low yields in Grignar reactions are a frequent issue, often stemming from the quality of the Grignard reagent itself or the reaction conditions.
Root Cause Analysis:
-
Moisture Contamination: Grignard reagents are potent bases and will readily react with any acidic protons, most notably from water.[1] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl, leading to the quenching of your reagent.[1] All glassware must be rigorously dried, and anhydrous solvents are essential.[1]
-
Poor Quality Grignard Reagent: The concentration of commercially available Grignard reagents can vary, and homemade reagents may not have formed with high efficiency. It is paramount to determine the accurate concentration of your Grignard reagent before use.[1][3]
-
Side Reactions: For highly reactive benzyl halides, such as benzyl bromide, homocoupling to form 1,2-diphenylethane is a common side reaction that consumes the starting material.[4]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or in a stream of inert gas (Nitrogen or Argon) and allow it to cool in a desiccator or under an inert atmosphere.[1][5] Use freshly distilled, anhydrous solvents.
-
Titrate Your Grignard Reagent: Do not assume the concentration on the bottle is accurate. Titration is a critical step for stoichiometric control.[1][3] A common and reliable method is titration with iodine.[6]
Titration Method Indicator Endpoint Notes Iodine Titration Iodine Disappearance of the brown iodine color Works for most Grignard reagents.[6] Direct Titration 1,10-phenanthroline Disappearance of the colored complex Fast and selective for the active Grignard reagent.[3][7] -
Optimize Reagent Addition: When preparing benzylmagnesium halides, consider adding the benzyl halide slowly to the magnesium turnings to minimize localized high concentrations that favor homocoupling.[4]
Q2: My reaction mixture turned dark brown or black during the Grignard reagent formation. Should I be concerned?
A2: A dark coloration during the formation of a Grignard reagent can be an indicator of side reactions or impurities.[1]
Root Cause Analysis:
-
Wurtz Coupling: The formation of finely divided metal from side reactions like Wurtz coupling can lead to a darkening of the solution.[1]
-
Impurities: Impurities present in the magnesium turnings or the organic halide can catalyze decomposition pathways.[1]
Troubleshooting Protocol:
-
Activate the Magnesium: The magnesium surface is often coated with a layer of magnesium oxide, which can inhibit the reaction.[5] Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, which chemically cleans the surface, or by physically crushing the magnesium turnings with a glass rod to expose a fresh surface.[5]
-
Initiate the Reaction: If the reaction does not start, gentle heating may be required. However, be cautious as the reaction is exothermic and can become vigorous once initiated.
Q3: My Grignard reaction solidified in the flask. What happened?
A3: Solidification of a Grignard reaction, particularly when preparing benzylmagnesium bromide, can be due to precipitation of the Grignard reagent itself or the formation of a byproduct.
Root Cause Analysis:
-
Limited Solubility: Grignard reagents can have limited solubility in ethereal solvents, especially at lower temperatures or higher concentrations.[4]
-
Homocoupling Product: As mentioned, benzyl Grignards are prone to homocoupling to form 1,2-diphenylethane, which has a melting point of about 50°C and can precipitate out of the reaction mixture.[4]
Troubleshooting Protocol:
-
Adjust Concentration: If solubility is the issue, adding more dry solvent can help to redissolve the reagent. Check the typical concentrations of commercially available solutions to gauge an appropriate molarity.[4]
-
Control Temperature: While cooling can help to manage the exothermicity of the reaction, overcooling can lead to precipitation. Maintain a gentle reflux once the reaction has initiated.[1]
Workflow for a Successful Grignard Reaction:
Caption: Workflow for Grignard Synthesis of Benzyl Alcohols.
Section 2: Reduction of Substituted Benzaldehydes and Benzoic Acid Derivatives
The reduction of carbonyl compounds is a fundamental method for synthesizing benzyl alcohols. The choice of reducing agent is critical and depends on the substrate and the presence of other functional groups.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: I am trying to reduce a substituted benzaldehyde to a benzyl alcohol, but I am getting over-reduction to the corresponding toluene. How can I prevent this?
A1: Over-reduction is a common issue, particularly with more powerful reducing agents.
Root Cause Analysis:
-
Reducing Agent Strength: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can, under certain conditions, reduce benzyl alcohols to the corresponding alkanes.[8][10] Sodium borohydride (NaBH₄) is a milder reducing agent and is generally more selective for the reduction of aldehydes and ketones to alcohols.[8][9][11]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can promote over-reduction.
Troubleshooting Protocol:
-
Choose the Right Reducing Agent: For the reduction of aldehydes and ketones, NaBH₄ is often the preferred reagent due to its milder nature and compatibility with protic solvents like methanol and ethanol.[8][10][11] LiAlH₄ should be used with caution and typically in anhydrous ethereal solvents at low temperatures.[8]
-
Control the Temperature: Perform the reduction at a low temperature (e.g., 0 °C) to control the reactivity and minimize side reactions.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and quench it as soon as the starting material has been consumed.
| Reducing Agent | Substrates Reduced | Solvent | Key Considerations |
| NaBH₄ | Aldehydes, Ketones, Acid Halides[9][11][12] | Protic (MeOH, EtOH) | Milder, more selective, safer to handle.[8][10] |
| LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles[8][12] | Anhydrous Ethers (THF, Et₂O) | Highly reactive, reacts violently with water.[8] |
Q2: I need to selectively reduce an ester to a benzyl alcohol in the presence of other reducible functional groups. What is the best approach?
A2: Chemoselectivity is a key challenge in organic synthesis.
Root Cause Analysis:
-
Reactivity of Functional Groups: The reactivity of carbonyl compounds towards reduction varies. Aldehydes and ketones are generally more reactive than esters.[11][13]
-
Choice of Reducing Agent: As highlighted in the table above, LiAlH₄ will reduce most carbonyl functionalities, while NaBH₄ is largely unreactive towards esters.[9][11]
Troubleshooting Protocol:
-
Protecting Groups: If you need to reduce a less reactive group in the presence of a more reactive one, a protecting group strategy may be necessary.[14][15][16] For instance, an aldehyde can be protected as an acetal, which is stable to hydride reducing agents.[15] The ester can then be reduced with LiAlH₄, followed by deprotection of the acetal to regenerate the aldehyde.
-
Use of a More Selective Reagent: For the selective reduction of esters, consider using a modified borohydride reagent, such as sodium trimethoxyborohydride, which shows selectivity based on the steric environment of the ester.[17]
Q3: My workup procedure for a LiAlH₄ reduction is resulting in a persistent emulsion. How can I improve this?
A3: Emulsions during the workup of LiAlH₄ reactions are a common problem due to the formation of gelatinous aluminum salts.
Troubleshooting Protocol:
-
Fieser Workup: A well-established method to avoid emulsions is the Fieser workup. After the reaction is complete and cooled to 0 °C, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used) This procedure results in the formation of granular salts that are easily filtered off.
-
Reaction Scheme for Selective Reduction:
Caption: Common Reductive Pathways to Benzyl Alcohols.
Section 3: Hydroboration-Oxidation of Substituted Styrenes
The hydroboration-oxidation of styrenes provides a route to benzyl alcohols with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[18][19]
Frequently Asked Questions (FAQs)
Q1: The regioselectivity of my hydroboration-oxidation of styrene is poor, and I am getting a significant amount of the Markovnikov product. Why is this happening?
A1: While hydroboration-oxidation is known for its anti-Markovnikov selectivity, electronic effects in substituted styrenes can influence the outcome.
Root Cause Analysis:
-
Electronic Effects: The phenyl group in styrene can exert a significant electronic influence, which can lead to a decrease in regioselectivity compared to simple alkenes.[20][21] For styrene itself, the distribution is typically around 80% anti-Markovnikov and 20% Markovnikov product.[21] Electron-donating or withdrawing groups on the aromatic ring can further affect this ratio.
-
Steric Hindrance of the Borane Reagent: The steric bulk of the borane reagent plays a crucial role in directing the boron atom to the less sterically hindered carbon of the alkene.
Troubleshooting Protocol:
-
Use a Bulkier Borane Reagent: To enhance the anti-Markovnikov selectivity, use a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[19] These reagents are more sensitive to steric hindrance and will preferentially add to the terminal carbon of the styrene.
Q2: Are there any specific safety precautions I should take when working with borane reagents?
A2: Yes, borane reagents require careful handling.
Safety Protocol:
-
Inert Atmosphere: Borane (BH₃) and its complexes (e.g., BH₃·THF) are sensitive to air and moisture and should be handled under an inert atmosphere of nitrogen or argon.
-
Quenching: Unreacted borane should be quenched carefully. This can be done by the slow addition of methanol, which will react to form hydrogen gas. Ensure adequate ventilation.
Section 4: Purification of Substituted Benzyl Alcohols
The final step in any synthesis is the purification of the desired product. The choice of method will depend on the physical properties of the benzyl alcohol and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: My crude benzyl alcohol is an oil and I am having trouble purifying it. What are the best methods?
A1: Oily products can be challenging to purify, but several techniques can be effective.
Purification Strategies:
-
Column Chromatography: This is one of the most powerful and versatile methods for purifying organic compounds.[22] The choice of solvent system (eluent) is critical and can be determined by preliminary analysis using Thin Layer Chromatography (TLC). A common eluent system for benzyl alcohols is a mixture of hexanes and ethyl acetate.[22]
-
Distillation: If the benzyl alcohol is thermally stable and has a boiling point significantly different from the impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification method.[23][24]
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this is an excellent method for achieving high purity.[22] If your product is a persistent oil, it may be due to impurities inhibiting crystallization.[22] Further purification by chromatography may be necessary before attempting crystallization again.[22]
Q2: How can I remove unreacted starting material, such as benzaldehyde or benzyl alcohol used as a solvent?
A2: Specific workup procedures can be employed to remove common starting materials.
Workup Protocols:
-
Removing Benzaldehyde: Unreacted benzaldehyde can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite.[24] This forms a water-soluble adduct that can be separated in the aqueous layer.
-
Removing Benzyl Alcohol: Excess benzyl alcohol can be partially removed by washing with water or brine.[22] However, due to its moderate polarity, complete removal often requires column chromatography.[22]
References
- Alcohol Protecting Groups
- Appendix 6: Protecting groups - Oxford Learning Link
- Titration methods for determining the concentration of Grignard reagents
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech
- VI Protecting Groups and Orthogonal Protection Str
- Work-up procedures to remove impurities from Benzyl 2-bromonicotin
- How to measure the concentration of any grignard reagent (RMgX) in situ?
- Titrating Organometallic Reagents is Easier Than You Think - Chemtips
- 2 - Organic Syntheses Procedure
- Metal Hydrid Reduction (NaBH4 and LiAlH4) - Pharmaguideline
- Grignard reaction solidified : r/Chempros - Reddit
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem
- US3523978A - Process for the purification of benzyl alcohol - Google P
- Grignard Reaction
- Prepar
- Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Prepar
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry
- How do you verify how much Grignard reagent you made? : r/chemistry - Reddit
- How will you prepare benzyl alcohol by grignard synthesis? - Brainly.in
- Why is NaBH4 better than LiAlH4? - Quora
- LiAlH4 vs. NaBH4 as a reducing agent : r/chemistry - Reddit
- benzyl alcohol - Organic Syntheses Procedure
- Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)
- Hydride Reduction - Chad's Prep®
- Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal
- Reactivity of substituted 1°/2°/3° benzyl alcohols a .
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchG
- Hydroboration–oxid
- Hydroboration-oxidation of styrene, 2,3 dihydrofuran and quadricyclene dimethylester promoted by Wilkinson's catalyst - RIT Digital Institutional Repository
- Substituted benzyl alcohol chlorinations.
- Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid - YouTube
- Removal of Benzyl Alcohol From a Commercially Available Triamcinolone Acetonide Suspension for Intravitreal Use | Ophthalmic Surgery, Lasers and Imaging Retina - Slack Journals
- Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society
- Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Deriv
- A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions - Who we serve
- Electrochemical reduction of benzoic acid esters using w
- Benzylation of benzene with benzyl alcohol - Powered by XMB 1.9.11 - Sciencemadness
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Public
- Hydroboration Oxidation of Alkenes - Master Organic Chemistry
- US6326521B2 - Process for the preparation of benzyl alcohol - Google P
- HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 - Redalyc
- Selective reduction of esters with sodium trimethoxyborohydride
- Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed
- Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes | Journal of the American Chemical Society
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry
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Technical Support Center: Stability of (2-Amino-3-methoxyphenyl)methanol in Solution
Welcome to the technical support center for (2-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound in solution. As a substituted aromatic amine and benzyl alcohol, this compound possesses functional groups that, while synthetically useful, are inherently reactive and can lead to degradation if not handled with care. This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability of this compound.
Q1: What are the primary factors that cause this compound to degrade in solution? A1: The degradation of this compound is primarily driven by its aromatic amine and benzyl alcohol moieties. The main contributing factors are:
-
Oxidation: The electron-rich aromatic ring, activated by both the amino (-NH₂) and methoxy (-OCH₃) groups, is highly susceptible to oxidation by atmospheric oxygen.[1][2] This is the most common degradation pathway.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate and accelerate oxidative processes.[1][3]
-
pH: The basicity of the amino group makes the compound's stability dependent on the pH of the solution. Both highly acidic and alkaline conditions can promote specific degradation reactions.[3][4][5]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[1][6]
Q2: My solution of this compound is turning yellow/brown. What is happening? A2: The development of a yellow, brown, or sometimes pinkish hue is a classic indicator of the oxidation of the aromatic amine group.[2][7] Upon exposure to air and/or light, aromatic amines can form highly colored quinone-imine structures or undergo polymerization, leading to the observed discoloration.[1] This change signifies a loss of the parent compound and the formation of impurities that could interfere with your experiments.
Q3: What are the recommended storage conditions for stock solutions of this compound? A3: To maximize shelf-life, stock solutions should be stored with the following precautions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term use (days) and -20°C or -70°C for long-term storage (weeks to months).[3][6]
-
Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[3]
-
Inert Atmosphere: For optimal stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[8] This displaces oxygen and minimizes oxidation.
Q4: What are the best solvents for preparing and storing stock solutions? A4: The choice of solvent is critical. Due to the compound's susceptibility to hydrolysis and oxidation in aqueous media, the following is recommended:
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous, polar organic solvents such as Dimethyl Sulfoxide (DMSO) or Methanol.[8]
-
Aqueous/Working Solutions: Aqueous solutions should be prepared fresh for each experiment by diluting the organic stock into your desired buffer.[3][9] It is not recommended to store aqueous solutions for more than a day, even when refrigerated.[9]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to diagnosing and resolving specific problems encountered during experimentation.
| Symptom / Issue | Potential Root Cause(s) | Recommended Solutions & Explanations |
| Rapid Discoloration (Yellow/Brown) of a Freshly Prepared Solution | 1. Dissolved Oxygen in Solvent: Standard laboratory solvents contain enough dissolved oxygen to initiate oxidation. | Solution: Use solvents that have been degassed via sparging with nitrogen or argon for 15-30 minutes prior to use. Rationale: This removes dissolved oxygen, a key reactant in the primary degradation pathway.[1][2] |
| 2. Exposure to Ambient Light: Room lighting, especially direct sunlight, contains sufficient energy to catalyze photodegradation.[3] | Solution: Prepare the solution in a low-light environment and immediately transfer it to an amber vial. Rationale: This prevents light-induced radical formation, which accelerates oxidation. | |
| 3. Contaminated Glassware or Solvents: Trace metal ions or oxidative impurities can act as catalysts for degradation. | Solution: Use high-purity (e.g., HPLC-grade) solvents and meticulously clean glassware. Rationale: This eliminates potential catalytic agents that can significantly speed up degradation. | |
| Inconsistent Analytical Results (e.g., HPLC, LC-MS) | 1. Degradation in Autosampler: Samples left in a standard clear vial in a lit autosampler tray for extended periods will degrade.[3] | Solution: Use amber autosampler vials and limit the time samples sit in the tray before injection. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). |
| 2. Incompatible Mobile Phase: The pH of the HPLC mobile phase may promote on-column degradation. | Solution: Evaluate compound stability in different pH mobile phases. For aromatic amines, a slightly acidic or neutral pH is often optimal to balance stability and chromatographic performance.[3] | |
| 3. Precipitation from Stock: Diluting a concentrated organic stock into an aqueous mobile phase can cause precipitation if solubility limits are exceeded. | Solution: Ensure the final concentration in the vial is below the solubility limit for the mixed solvent system. Filter samples through a 0.22 µm syringe filter before injection. | |
| Precipitation or Cloudiness in Aqueous Buffers | 1. Limited Aqueous Solubility: The compound has inherently low water solubility. | Solution: Prepare aqueous solutions immediately before use. Consider using a co-solvent like DMSO or ethanol, but ensure the final concentration is compatible with your downstream application (e.g., <0.5% DMSO for many cell-based assays). |
| 2. pH-Dependent Solubility: The amino group is protonated at low pH, forming a more soluble salt. In neutral or basic conditions, the free base may be less soluble.[4] | Solution: Determine the optimal pH for solubility and stability for your specific buffer system. A slight acidification of the buffer may improve solubility. | |
| 3. "Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of organic molecules.[3] | Solution: If possible, reduce the salt concentration of your buffer while maintaining its buffering capacity. |
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step procedures for handling and assessing the stability of this compound.
Protocol 1: Recommended Procedure for Preparing Stock Solutions
This protocol is designed to minimize initial degradation and ensure a high-quality stock solution.
-
Preparation:
-
Select a high-purity, anhydrous solvent (e.g., DMSO or Methanol).
-
Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 20 minutes in a fume hood.
-
Use an amber glass vial with a PTFE-lined cap.
-
-
Weighing and Dissolution:
-
Weigh the solid this compound quickly to minimize exposure to air and humidity.
-
Add the degassed solvent to the solid to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Mix gently by vortexing or sonication in a water bath until fully dissolved.
-
-
Storage:
-
Immediately flush the headspace of the vial with the inert gas for 15-20 seconds.
-
Securely cap the vial.
-
Wrap the cap junction with parafilm to create an additional barrier against air ingress.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C for long-term use.
-
Self-Validation Check: A properly prepared and stored solution should remain colorless for an extended period. Any color change indicates degradation and the solution should be discarded.
Protocol 2: Workflow for a Forced Degradation Study
This study is essential for understanding the intrinsic stability of the compound and identifying its likely degradation products.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the solution into separate amber vials and expose them to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate at 80°C for 48 hours (in a sealed vial to prevent evaporation).
-
Photolytic Stress: Expose to a photostability chamber (or direct sunlight) for 48 hours.
-
Control: Keep one vial at 4°C in the dark.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a stability-indicating method like HPLC-UV or LC-MS.
-
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Use LC-MS to identify the mass of major degradation products, which helps in elucidating degradation pathways.[10]
-
Section 4: Technical Summaries & Visualizations
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: Potential degradation products formed via oxidation.
References
- BenchChem. (2025).
- Sigma-Aldrich. * (2-Amino-4-methoxyphenyl)methanol*. Sigma-Aldrich.
- BenchChem. (2025).
- Weber, J. B. (1969). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology.
- Mitchell, S. C., & Waring, R. H. (2004). Aminophenols.
- Szabó, L., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration.
- Alwis, K. U., et al. (2023).
- Limmer, M., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
- BenchChem. (2025). An In-depth Technical Guide to the Safety, Handling, and Storage of (2-Amino-4-methoxyphenyl)methanol. BenchChem.
- Cayman Chemical. (2022).
- International Journal of Pharmaceutical and Biological Science Archive. (2023).
- Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 7. kajay-remedies.com [kajay-remedies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ijmr.net.in [ijmr.net.in]
Technical Support Center: A Guide to TLC Analysis of (2-Amino-3-methoxyphenyl)methanol Reactions
Welcome to the technical support center for troubleshooting Thin-Layer Chromatography (TLC) analysis of reactions involving (2-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring these reactions effectively. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the specific challenges you may encounter.
Part 1: Fundamentals of TLC for Aryl Alcohols and Amines
This compound is a bifunctional molecule, possessing both a nucleophilic aromatic amine and a primary benzylic alcohol. This duality dictates its reactivity and influences its chromatographic behavior. Understanding the interplay of these functional groups with the stationary and mobile phases is paramount for successful TLC analysis.
The stationary phase in TLC, typically silica gel (SiO₂) or alumina (Al₂O₃), is polar. The separation of compounds is based on their differential partitioning between the polar stationary phase and the less polar mobile phase. More polar compounds will have a stronger affinity for the stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will travel further, yielding a higher Rf.
The polarity of this compound is primarily dictated by the hydrogen-bonding capabilities of the amino (-NH₂) and hydroxyl (-OH) groups. The methoxy (-OCH₃) group has a lesser, though not negligible, influence on its polarity. When this molecule undergoes a reaction, any modification to the amino or hydroxyl group will alter the compound's polarity, which can be readily observed by a change in its Rf value on a TLC plate.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific issues you may encounter during the TLC analysis of reactions involving this compound.
Scenario 1: Spotting and Elution Problems
Q1: My spots are streaking or tailing up the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue, particularly with polar compounds like aromatic amines and alcohols. It can obscure other spots and lead to inaccurate Rf measurements.
-
Causality & Explanation:
-
Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[1] The stationary phase becomes saturated, and the excess compound is smeared up the plate with the mobile phase.
-
Strongly Acidic or Basic Nature: The amino group in your starting material is basic. This basicity can lead to strong interactions with the slightly acidic silica gel, causing the spot to tail.[1]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can create a large, diffuse initial spot that is prone to streaking.
-
-
Solutions & Protocols:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting. You can test different dilutions to find the optimal concentration.
-
Modify the Mobile Phase:
-
For basic compounds like your starting material, adding a small amount of a basic modifier to your mobile phase can suppress the interaction with the silica gel. A common practice is to add 0.1-2% triethylamine (Et₃N) or a few drops of ammonia solution to the eluent.[1]
-
Conversely, if you are forming an acidic product, adding 0.1-2% acetic acid or formic acid to the mobile phase can improve spot shape.
-
-
Use an Appropriate Spotting Solvent: Dissolve your sample in a solvent that is just polar enough to ensure solubility but not so polar that it interferes with the chromatography. Dichloromethane (DCM) or ethyl acetate are often good choices. Ensure the spot is completely dry before placing the plate in the developing chamber.
-
Q2: All my spots are either at the baseline (low Rf) or at the solvent front (high Rf). How do I get better separation?
A2: This indicates that the polarity of your mobile phase is not suitable for the compounds in your mixture.
-
Causality & Explanation:
-
Spots at the Baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compounds off the origin. The compounds have a much stronger affinity for the polar stationary phase than for the non-polar mobile phase.
-
Spots at the Solvent Front (Rf ≈ 1): The mobile phase is too polar. It effectively dissolves all the components and carries them up the plate with little to no interaction with the stationary phase.
-
-
Solutions & Protocols:
-
Adjusting Mobile Phase Polarity: The key is to find a solvent system that provides Rf values between 0.2 and 0.8 for your compounds of interest.
-
If spots are too low: Increase the polarity of the mobile phase. This is typically done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
If spots are too high: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increasing the amount of hexane in a hexane/ethyl acetate mixture).
-
Recommended Starting Solvent Systems for this compound Reactions
Reaction Type Starting Solvent System (v/v) Expected Rf of Starting Material Expected Rf of Product (Relative to SM) N-Protection (e.g., Boc, Cbz) 7:3 Hexane / Ethyl Acetate Low to moderate Higher O-Alkylation / Esterification 8:2 Hexane / Ethyl Acetate Low to moderate Higher Oxidation of Alcohol to Aldehyde/Acid 1:1 Hexane / Ethyl Acetate Moderate Lower (Aldehyde) or Much Lower (Acid) Heterocycle Formation (e.g., with a dicarbonyl) 1:1 Hexane / Ethyl Acetate to 100% Ethyl Acetate Low to moderate Variable, often higher Reactions involving the amine (e.g., amide coupling) 6:4 Hexane / Ethyl Acetate Low to moderate Higher -
Scenario 2: Visualization and Interpretation
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: This is a common issue and can be due to several factors.
-
Causality & Explanation:
-
Compound is not UV-active: this compound and many of its derivatives are aromatic and should be visible under short-wave (254 nm) UV light. However, if the product loses its aromaticity or has a weak chromophore, it may not be visible.
-
Sample is too dilute: The concentration of the compound on the plate may be below the detection limit of your visualization method.
-
Compound has evaporated: If your product is volatile, it may have evaporated from the plate during development or drying.
-
Inappropriate visualization stain: Not all stains react with all functional groups.
-
-
Solutions & Protocols:
-
UV Visualization: Always start with a non-destructive method. View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Aromatic compounds typically appear as dark spots on a fluorescent green background under 254 nm UV.
-
Concentrate the Sample Spot: Spot the sample multiple times in the same location, allowing the solvent to fully evaporate between applications. This will increase the concentration of the compound at the origin.
-
Use a Chemical Stain: If UV light is ineffective, a chemical stain is necessary.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. The alcohol group in your starting material and many potential products will react with KMnO₄ to give a yellow-brown spot on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as purple or pink spots upon heating. This is excellent for visualizing your starting material and any products where the amine is still present.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols and amines, often producing a range of colors which can aid in distinguishing between different spots.
-
-
Q4: I see multiple spots in my reaction lane. How do I know which is my product and which are side products or unreacted starting material?
A4: Proper experimental design is key to interpreting a complex TLC.
-
Causality & Explanation:
-
Incomplete Reaction: The presence of a spot corresponding to your starting material indicates that the reaction has not gone to completion.
-
Formation of Side Products: Many reactions can produce unwanted side products. For example, oxidation of the amine or elimination of the alcohol can occur.
-
Degradation: Your starting material or product might be unstable under the reaction or workup conditions.
-
-
Solutions & Protocols:
-
Use a Co-spot: This is a critical technique. On your TLC plate, have three lanes:
-
Lane 1: A spot of your pure starting material.
-
Lane 2: A spot of your reaction mixture.
-
Lane 3 (Co-spot): Spot the starting material and then, on top of the same spot, apply the reaction mixture.
-
-
Interpreting the Co-spot:
-
If the spot in the co-spot lane is a single, well-defined spot at the same Rf as the starting material, your reaction has not proceeded.
-
If the co-spot lane shows two distinct spots, one corresponding to the starting material and a new one, this new spot is likely your product.
-
If the spot in the co-spot lane appears elongated or as a "snowman," it indicates the presence of both the starting material and a new compound with a similar Rf.
-
DOT Script for TLC Interpretation Workflow
Caption: Logical workflow for interpreting a three-lane TLC experiment.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for reactions with this compound on silica gel?
A1: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is an excellent starting point. A 1:1 ratio of hexane to ethyl acetate is a good first choice. You can then adjust the ratio to achieve optimal separation. For more polar products, you might need to switch to a more polar system, such as dichloromethane/methanol.
Q2: My reaction involves protecting the amine group with a Boc group. How should the Rf of my product compare to the starting material?
A2: The Boc-protected product will be significantly less polar than the starting this compound. This is because the N-H bonds of the primary amine, which are strong hydrogen bond donors, are replaced by the bulky, non-polar tert-butoxycarbonyl group. Therefore, you should expect the product to have a much higher Rf value than the starting material.
Q3: I am trying to oxidize the alcohol to an aldehyde. What should I expect to see on my TLC?
A3: The aldehyde product will be less polar than the starting alcohol because you are removing a hydrogen bond-donating -OH group and replacing it with a less polar carbonyl group. Therefore, the aldehyde product should have a slightly higher Rf than the starting material. However, be aware of over-oxidation to the carboxylic acid. The carboxylic acid is significantly more polar than the starting alcohol and will have a much lower Rf, possibly even streaking at the baseline if an acidic modifier is not used in the mobile phase.
Q4: Can I use alumina TLC plates instead of silica?
A4: Yes, alumina plates can be a good alternative, especially if you are having issues with streaking of your basic amine starting material. Alumina is slightly basic, which can lead to better spot shapes for amines. However, be aware that the Rf values will be different from those on silica, and you may need to re-optimize your solvent system.
Q5: What are some common side reactions to look out for on my TLC plate?
A5: Given the structure of this compound, some potential side reactions include:
-
Oxidation of the amine: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities.
-
Dimerization/Polymerization: Under certain conditions, especially with reactive electrophiles, self-reaction can occur.
-
Intramolecular cyclization: Depending on the reaction conditions and reagents, intramolecular reactions between the amine and alcohol (or a derivative) could be possible.
These side products will have different polarities and will appear as additional spots on your TLC plate.
DOT Script for Potential Reaction Pathways and Polarity Changes
Caption: Common reactions of this compound and the expected polarity changes of the products.
References
- ChemBAM. TLC troubleshooting.
- Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
Sources
Work-up procedures for reactions involving (2-Amino-3-methoxyphenyl)methanol
Welcome to the technical support center for (2-Amino-3-methoxyphenyl)methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The protocols and insights shared are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Introduction
This compound (CAS No. 205877-13-0) is a versatile bifunctional molecule featuring both a primary aromatic amine and a primary alcohol.[1][2] This unique structure makes it a valuable building block in the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients.[3] However, its dual reactivity can present specific challenges during reaction work-up and purification. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: While specific toxicological data for this compound is limited, its structure as an aromatic amine and a benzyl alcohol derivative suggests a need for caution.[4] Structurally related compounds are known to be harmful if swallowed, and can cause skin and serious eye irritation.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Accessible eye wash stations and safety showers are mandatory.[4]
Q2: What are the optimal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dark place, typically between 2-8°C.[6] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation of the aminophenyl group.[4]
Q3: In which common laboratory solvents is this compound soluble?
A3: As an amino alcohol, this compound is expected to be quite polar. It is generally soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Its solubility in less polar solvents like ethyl acetate or dichloromethane may be limited, and it is likely to be poorly soluble in non-polar solvents such as hexanes or toluene.
Troubleshooting Guide
Problem 1: Difficulty Removing Inorganic Salts After an Aqueous Work-up
Scenario: You've completed a reaction and, after quenching with an aqueous solution (e.g., saturated sodium bicarbonate), you are struggling to separate your product from inorganic salts during extraction.
Causality: The presence of both a basic amino group and a polar hydroxyl group gives this compound and its derivatives significant water solubility, especially when protonated or deprotonated. This can lead to the product remaining in the aqueous layer or forming emulsions during extraction.
Solution:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract the free base, ensure the aqueous phase is basic (pH > 8) to deprotonate the ammonium salt. Conversely, if you want to remove non-basic impurities, you can acidify the aqueous layer (pH < 2) to protonate the amine, making the product water-soluble, and wash with an organic solvent.
-
Salting Out: Add a significant amount of brine (saturated NaCl solution) to the aqueous layer.[7] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its transfer into the organic layer.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as a 9:1 mixture of dichloromethane and isopropanol, which can better solvate the polar product.
Problem 2: Product is Unstable During Chromatographic Purification
Scenario: You observe streaking or decomposition of your product on a silica gel column during flash chromatography.
Causality: The basic amino group in this compound can strongly interact with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption, tailing of the product peak, and even acid-catalyzed decomposition on the column.
Solution:
-
Deactivating the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier. A common choice is to add 0.5-1% triethylamine or ammonia in methanol to the solvent system. This deprotonates the acidic silanol groups, minimizing unwanted interactions.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reverse-phase C18 silica gel for purification.
-
Solvent System Optimization: A gradient elution starting with a less polar solvent and gradually increasing the polarity can improve separation. For this polar compound, a system like ethyl acetate/methanol or dichloromethane/methanol is a good starting point.[8]
Problem 3: Unexpected Side Products After a Reaction
Scenario: Your reaction has produced a complex mixture of products, and you suspect side reactions involving your this compound starting material.
Causality: The presence of two nucleophilic groups (the amine and the alcohol) can lead to a lack of selectivity. For example, when reacting with an electrophile like an acyl chloride, you could get N-acylation, O-acylation, or di-acylation. The aromatic ring can also be susceptible to oxidation.
Solution:
-
Use of Protecting Groups: To ensure selectivity, it is often necessary to protect one of the functional groups.
-
Protecting the Amine: The amino group can be protected as a carbamate (e.g., Boc or Cbz) before reacting the alcohol.[9]
-
Protecting the Alcohol: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether if you need to perform reactions at the amine.
-
-
Control of Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can often increase selectivity.
-
Stoichiometry: Carefully controlling the stoichiometry of the electrophile can favor mono-substitution.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation of the electron-rich aromatic ring.
-
Experimental Protocols
Standard Aqueous Work-up and Extraction Protocol
This protocol is a general guideline for extracting a derivative of this compound from an aqueous reaction mixture.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃).
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Add brine to the separatory funnel to help break up any emulsions and "salt out" the product.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the organic layer. Back-extract the aqueous layer with the organic solvent two more times.[10]
-
Combine the organic layers and wash with brine.[10]
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Visualization of Workflows
Caption: General workflow for aqueous work-up and extraction.
Caption: Decision tree for troubleshooting column chromatography.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| Appearance | Solid | Various Suppliers |
| Storage Temperature | 2-8 °C | Various Suppliers[6] |
| Predicted Boiling Point | 335.1 ± 27.0 °C | Benchchem[4] |
| Predicted Density | 1.182 ± 0.06 g/cm³ | Benchchem[4] |
References
- This compound. (n.d.). PubChem.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(6), 399-402.
- (4-Amino-3-methoxyphenyl)methanol | CAS#:148459-54-5. (n.d.). Chemsrc.
- (2-Amino-5-methoxyphenyl)methanol. (n.d.). PubChem.
- Process for preparing enantiomerically enriched amino-alcohols. (2010). Google Patents.
- Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io.
- Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. (n.d.). PrepChem.com.
- (4-Amino-3-methoxyphenyl)methanol. (n.d.). MySkinRecipes.
- Chakraborty, B. B., Paul, S., Anwar, S., & Choudhury, S. (2023). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate.
- 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. (n.d.). PubChem.
- A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.). Arkat USA.
Sources
- 1. This compound | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - [sigmaaldrich.com]
- 3. (4-Amino-3-methoxyphenyl)methanol [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2-Amino-6-methoxyphenyl)methanol | 177531-95-2 [sigmaaldrich.com]
- 6. (4-Amino-3-methoxyphenyl)methanol | CAS#:148459-54-5 | Chemsrc [chemsrc.com]
- 7. protocols.io [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Strategies for Controlling Regioselectivity in Reactions of (2-Amino-3-methoxyphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Amino-3-methoxyphenyl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The unique arrangement of an amino, methoxy, and hydroxymethyl group on the aromatic ring presents distinct challenges and opportunities in controlling reaction selectivity. This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the benzene ring in this compound, endowed by two potent electron-donating groups, makes it highly susceptible to electrophilic attack. However, this high reactivity can lead to a lack of regioselectivity.
FAQ 1.1: I'm attempting a halogenation/nitration on this compound and getting a mixture of isomers. Which positions are most reactive and why?
Answer: The regiochemical outcome of EAS reactions on this substrate is governed by the cumulative directing effects of the three substituents: the amino (-NH2), methoxy (-OCH3), and hydroxymethyl (-CH2OH) groups.
-
Amino Group (-NH2) at C2: This is a strongly activating, ortho, para-director.[1][2][3] It strongly activates the C1, C3 (ortho), and C5 (para) positions. Since C1 and C3 are already substituted, its primary influence directs electrophiles to the C5 position .
-
Methoxy Group (-OCH3) at C3: This is a moderately activating, ortho, para-director.[4] It activates the C2, C4 (ortho), and C6 (para) positions. Its strongest directing influence will be towards the C4 and C6 positions .
-
Hydroxymethyl Group (-CH2OH) at C1: This is a weakly deactivating, ortho, para-director. It directs to the C2, C6 (ortho) and C4 (para) positions.
Synthesis of Directing Effects: The amino group is the most powerful activating group, making the C5 position highly nucleophilic. The methoxy group strongly activates C4 and C6. Therefore, without careful control, an incoming electrophile is most likely to attack at positions C4, C5, and C6 , leading to a mixture of regioisomers.
Caption: Competing directing effects in electrophilic aromatic substitution.
Troubleshooting Guide 1.2: How can I selectively functionalize the C4 or C6 position?
Answer: Achieving selectivity requires modulating the directing effects of the existing functional groups, primarily by using a protecting group strategy for the highly activating amino group.
Strategy: Amine Protection to Attenuate Directing Strength By converting the amino group to a less activating amide (e.g., acetamide) or carbamate, you dampen its powerful para-directing effect to C5. The methoxy group's directing effect to C4 and C6 then becomes dominant.
Experimental Protocol: Selective Bromination at C6
-
Protection of the Amino Group:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-(2-(hydroxymethyl)-6-methoxyphenyl)acetamide.
-
-
Regioselective Bromination:
-
Dissolve the protected intermediate (1.0 eq) in acetic acid (0.3 M).
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. The steric bulk of the protected amino group and the adjacent hydroxymethyl group will disfavor substitution at C4, leading to preferential bromination at the more accessible C6 position.
-
Stir for 1-2 hours at room temperature, monitoring by TLC.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to quench excess bromine, followed by saturated sodium bicarbonate and brine.
-
Dry, filter, and concentrate. Purify by column chromatography to isolate the C6-brominated product.
-
-
Deprotection:
-
Reflux the purified product in aqueous HCl (e.g., 6 M) for 4-6 hours.
-
Cool the solution, neutralize with a base (e.g., NaOH), and extract the product with ethyl acetate.
-
Purify as needed to obtain (2-Amino-6-bromo-3-methoxyphenyl)methanol.
-
Section 2: Achieving Selective N- vs. O-Functionalization
A common challenge is the competing nucleophilicity of the primary amine and the primary alcohol, which often leads to mixtures of N- and O-alkylated or acylated products.[5][6]
FAQ 2.1: I tried reacting my substrate with benzyl bromide and potassium carbonate, but I got a complex mixture of N-benzyl, O-benzyl, and N,O-dibenzyl products. Why?
Answer: Direct alkylation under basic conditions is notoriously unselective for aminophenols and related structures.[5][7] Both the amino group and the hydroxyl group can be deprotonated or act as nucleophiles. The relative rates of N- vs. O-alkylation are highly dependent on the specific conditions (base, solvent, temperature), but it is exceptionally difficult to achieve perfect selectivity for one site, resulting in product mixtures that are challenging to separate.
Caption: Decision workflow for selective N- vs. O-functionalization.
Troubleshooting Guide 2.2: How can I achieve selective N-alkylation?
Answer: Reductive amination is a highly efficient and selective one-pot method for N-alkylation that avoids the issues of direct alkylation.[7][8] The strategy involves first forming an imine with an aldehyde or ketone, which is then reduced in situ. The hydroxyl group does not participate in this reaction sequence.
Experimental Protocol: Selective N-Benzylation via Reductive Amination
-
Imine Formation & Reduction:
-
To a stirred solution of this compound (1.0 eq) in methanol (0.2 M), add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding imine (Schiff base). You can monitor this step by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-amino-3-methoxyphenyl)methanol.
-
Table 1: Comparison of N-Alkylation Methods
| Method | Reagents | Selectivity Issue | Solution |
| Direct Alkylation | R-X, Base (e.g., K2CO3) | Low N/O selectivity; risk of N,O-dialkylation and quaternary salt formation. | Poor choice for this substrate. |
| Reductive Amination | R-CHO, NaBH4 | None. Highly selective for the amine. | Recommended Method. [5][6] |
Troubleshooting Guide 2.3: How can I achieve selective O-alkylation?
Answer: To achieve selective O-alkylation, the more nucleophilic amino group must be temporarily masked. A common and effective strategy is to protect it as an imine, which is stable to the basic conditions required for O-alkylation but can be easily removed afterward.[5][6][9]
Experimental Protocol: Selective O-Benzylation
-
Amine Protection:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol (0.5 M).
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent in vacuo. The resulting residue, the N-benzylidene imine, can often be used directly in the next step without further purification.
-
-
O-Alkylation:
-
Dissolve the crude imine in acetone or DMF (0.2 M).
-
Add potassium carbonate (K2CO3) (2.0 eq) and benzyl bromide (1.1 eq).
-
Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and stir for 12-20 hours, monitoring by TLC.
-
-
Deprotection and Work-up:
-
Cool the reaction and filter off the base.
-
Concentrate the filtrate. Add dilute aqueous HCl (~1 M) and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the pure O-benzyl ether.
-
Section 3: Controlling Regioselectivity in Cyclization Reactions
This compound is an excellent precursor for isoquinoline and related heterocyclic scaffolds via reactions like the Pictet-Spengler cyclization.
FAQ 3.1: I am attempting a Pictet-Spengler reaction with an aldehyde, but the cyclization is giving low yields. What is the expected regiochemistry and what conditions should I use?
Answer: The Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[10][11] For this compound, the key steps are the reaction of the amino group and the subsequent cyclization onto the aromatic ring.
Expected Regiochemistry: The cyclization step is an EAS reaction where the electrophile is the newly formed iminium ion. The closure will occur at the most nucleophilic position on the ring that is sterically accessible. As established in Section 1, the positions activated are C4, C5, and C6. The strongest activation comes from the ortho/para-directing amino and methoxy groups. The position that is para to the methoxy group and ortho to the hydroxymethyl group, C6 , is the most electronically activated and sterically accessible site for cyclization.
Optimizing Conditions: Low yields are often due to inefficient iminium ion formation or competing side reactions. Traditional conditions use strong Brønsted acids (like TFA or HCl) at elevated temperatures. Modern protocols may use Lewis acids or specialized catalysts for milder conditions.[12]
Caption: Key steps of the Pictet-Spengler reaction pathway.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the desired aldehyde (e.g., acetaldehyde, 1.1 eq) in a suitable solvent such as toluene or acetonitrile (0.1 M).
-
Add trifluoroacetic acid (TFA) (1.0 eq) to the mixture.
-
-
Cyclization:
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS, looking for the consumption of the starting material and the appearance of a new, more polar product spot.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired tetrahydroisoquinoline.
-
References
- Benchchem. (n.d.). A Guide to the N-Alkylation of Aminophenols.
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
- ResearchGate. (n.d.). Download Table | Selective alkylation of hydroxyl group of aminophenols.
- ResearchGate. (2010). Selective alkylation of aminophenols.
- ResearchGate. (n.d.). Download Table | Selective alkylation of the amino group of aminophenols.
- Semantic Scholar. (2010).
- ChemTalk. (n.d.). Directing Effects.
- Organic Chemistry Tutor. (n.d.).
- Wikipedia. (n.d.).
- Aakash Institute. (n.d.).
- Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Snieckus, V. (1990). Directed ortho metalation.
- Menéndez, J. C., et al. (2007). The Directed Lithiation Route to 2-Amino-3-alkylquinones: Highly Regioselective Introduction of Electrophiles at the C-7 Position of 2(1H)-Quinolinones. Synlett, 2007(18), 2805-2808.
- Wikipedia. (n.d.).
- RSC Publishing. (n.d.). Halogen bond-catalyzed Pictet–Spengler reaction.
- Fábián, L., & Gáti, T. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(11), 3169.
- Al-Zoubi, R. M., & Al-Jaber, H. I. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. International Journal of Molecular Sciences, 19(2), 599.
Sources
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of (2-Amino-3-methoxyphenyl)methanol derivatives
Technical Support Center: (2-Amino-3-methoxyphenyl)methanol Derivatives
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this important class of compounds. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The aromatic ring and the methoxy group contribute to the molecule's lipophilicity. While the amino and hydroxyl groups can participate in hydrogen bonding, strong intermolecular forces in the crystal lattice can dominate, making it difficult for water molecules to solvate the compound effectively.[1]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[2] The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate. This is a classic sign that you have exceeded the thermodynamic solubility limit of your compound in the aqueous medium.
Q3: Can I just heat the solution to get my compound to dissolve?
A3: While gentle heating can sometimes help to overcome the activation energy barrier for dissolution, it's often a temporary fix.[2] Upon cooling to ambient or physiological temperatures, the compound may precipitate out again, especially if the solution is supersaturated. Furthermore, excessive heat can lead to the degradation of your compound.
Q4: What is the first thing I should try to improve the solubility of my derivative?
A4: The most straightforward initial approach is pH modification.[3][4] Given that your molecule has a basic amino group, altering the pH of your aqueous solution can significantly impact its solubility.
Troubleshooting Guides: A Deeper Dive
Issue 1: Persistent Precipitation Even at Low Concentrations
If you're observing precipitation even when working with what you believe to be low concentrations of your this compound derivative, it's crucial to systematically approach the problem.
Underlying Cause: The intrinsic solubility of your specific derivative in the chosen aqueous system may be extremely low. Factors such as the specific substituents on the molecule can dramatically alter its physicochemical properties, including its crystal lattice energy and lipophilicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent precipitation.
Issue 2: Inconsistent Solubility Results Between Batches
Variability in solubility between different batches of the same derivative can be a frustrating issue, pointing towards inconsistencies in the solid-state properties of the material.
Underlying Cause: This issue often arises from polymorphism, where the compound exists in different crystalline forms with distinct solubilities.[5] The manufacturing or purification process may inadvertently favor the formation of a less soluble polymorph in some batches.
Troubleshooting Steps:
-
Solid-State Characterization: Analyze different batches using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any polymorphic differences.
-
Standardize Crystallization: Develop a robust and reproducible crystallization protocol to ensure the consistent formation of the desired, more soluble polymorph.
-
Amorphous Solid Dispersions: If controlling polymorphism is challenging, consider creating an amorphous solid dispersion.[6][7] This involves dispersing the API in a polymer matrix, which can enhance solubility by preventing crystallization.[7]
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol will help you understand how pH affects the solubility of your this compound derivative. The amino group on these compounds makes their solubility pH-dependent.[8][9][10]
Materials:
-
Your this compound derivative
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
Procedure:
-
Add an excess amount of your compound to separate vials, each containing a buffer of a different pH.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
After equilibration, allow the samples to stand, then carefully collect the supernatant. It is crucial to separate the solid and liquid phases effectively, for instance, by centrifugation.[11]
-
Determine the concentration of the dissolved compound in each supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Plot the solubility (concentration) as a function of pH.
Expected Outcome: You should observe that the solubility of your compound is lowest at a pH above its pKa and increases as the pH becomes more acidic.[12] This is because at lower pH values, the amino group is protonated, forming a more water-soluble salt.
Caption: Workflow for determining the pH-solubility profile.
Protocol 2: Co-solvent Screening
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[3][13]
Materials:
-
Your this compound derivative
-
A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Aqueous buffer at an optimized pH (determined from Protocol 1)
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Follow the same procedure as in Protocol 1 (steps 1-4) to determine the equilibrium solubility of your compound in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration.
| Co-solvent | 10% (v/v) | 20% (v/v) | 30% (v/v) |
| Ethanol | |||
| Propylene Glycol | |||
| PEG 400 | |||
| DMSO | |||
| Caption: Example table for recording co-solvent screening data. |
Protocol 3: Salt Formation
For compounds with an ionizable group, forming a salt is a highly effective way to improve solubility and dissolution rate.[14][15][16]
Materials:
-
Your this compound derivative (the free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid)
-
An appropriate solvent for the reaction (e.g., isopropanol, ethanol, acetone)
Procedure:
-
Dissolve your free base compound in the chosen solvent.
-
Add a stoichiometric amount of the selected acid to the solution.
-
Stir the mixture, and the salt should precipitate out of the solution. If not, cooling or the addition of an anti-solvent may be necessary.
-
Collect the precipitated salt by filtration and dry it under vacuum.
-
Characterize the salt form to confirm its identity and purity (e.g., by NMR, melting point, and elemental analysis).
-
Determine the aqueous solubility of the newly formed salt using Protocol 1.
Data Presentation: Comparative Solubility
| Compound Form | Intrinsic Solubility (pH 7.4) | Solubility in 0.1 M HCl |
| Free Base | (e.g., <0.01 mg/mL) | (e.g., 0.5 mg/mL) |
| HCl Salt | (e.g., 5 mg/mL) | (e.g., 10 mg/mL) |
| Mesylate Salt | (e.g., 8 mg/mL) | (e.g., 15 mg/mL) |
| Caption: Example data comparing the solubility of a free base and its salt forms. |
Advanced Strategies
If the above methods do not yield the desired solubility, more advanced strategies may be required.
-
Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical properties.[17][18][19] For your derivatives, a common approach is to attach a water-soluble promoiety to the amino or hydroxyl group.[17][20] This promoiety is then cleaved in vivo to release the active parent drug.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[6] These formulations consist of oils, surfactants, and co-solvents that can solubilize the drug and form a microemulsion upon contact with aqueous fluids.
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to improved dissolution rates.[6][15] Techniques like nanosuspension can be explored for this purpose.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with this compound derivatives and advance your research and development efforts.
References
- 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
- Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]
- Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. (n.d.).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). IntechOpen. [Link]
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Amino Acids in the Development of Prodrugs. (n.d.). PubMed Central. [Link]
- Prodrugs for Amines. (n.d.). PubMed Central. [Link]
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]
- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). DTIC. [Link]
- solubility experimental methods.pptx. (n.d.). Slideshare. [Link]
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]
- Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020, April 21). MDPI. [Link]
- Summary of solubility measurement protocols of each company before harmonization. (n.d.).
- (PDF) Prodrugs for Amines. (2025, October 16).
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. [Link]
- Tactics to Improve Solubility. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
- Preventing API Precipitation in Slow-Release Tablet Formulations. (2025, December 29). Pharma.Tips. [Link]
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
- The solubility-pH profiles of amino acids showing departures
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.).
- Salt formation to improve drug solubility. (2007, July 30). PubMed. [Link]
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025, August 5).
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006, August 22). Semantic Scholar. [Link]
- Role of Prodrugs in Solubility Enhancement of Drugs. (2014, December 1). Semantic Scholar. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. longdom.org [longdom.org]
- 5. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purifying (2-Amino-3-methoxyphenyl)methanol with Column Chromatography
Welcome to the technical support center for the chromatographic purification of (2-Amino-3-methoxyphenyl)methanol. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges and decisions researchers face during this specific purification. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying principles to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Setup and Initial Method Development
Q1: I'm about to purify this compound for the first time. What is the most critical factor to consider when choosing my stationary phase?
A1: The most critical factor is the interaction between the basic amino group of your compound and the acidic nature of standard silica gel. This compound contains a primary aromatic amine, which is basic. Standard silica gel has acidic silanol groups (Si-OH) on its surface.[1][2][3] This acid-base interaction can lead to several problems:
-
Strong, Irreversible Adsorption: Your compound may bind so tightly to the silica that it fails to elute, resulting in very low or no recovery.[4]
-
Peak Tailing: Even if the compound elutes, the strong interaction causes a portion of the molecules to lag behind, leading to broad, asymmetrical peaks. This severely compromises resolution and the purity of collected fractions.[5][6]
Therefore, your primary decision revolves around mitigating this interaction. You have two main expert-recommended strategies: modify the mobile phase or use a specialized stationary phase.
Q2: What are my stationary phase options, and how do they compare?
A2: You have three primary choices, each with distinct advantages and disadvantages. The choice depends on the resources available, the scale of your purification, and the specific impurities you need to remove.
| Stationary Phase | Mechanism & Advantages | Disadvantages | Best For... |
| Standard Silica Gel | Most Common & Economical. Relies on polarity-based separation.[3] Its acidity must be neutralized by a mobile phase modifier. | Prone to Tailing/Low Recovery for amines without modification.[4][7] Compound may decompose if it is acid-sensitive.[8] | Routine purifications where cost is a major factor and impurities are not other basic compounds. |
| Amine-Functionalized Silica | Ideal for Basic Compounds. The silica surface is bonded with aminopropyl groups, creating a less acidic, more "amine-friendly" environment.[2][7] This minimizes the strong ionic interactions, leading to better peak shape and recovery without needing mobile phase modifiers.[9] | Higher Cost. May have different selectivity compared to standard silica, requiring re-optimization of the solvent system. | High-purity applications, acid-sensitive compounds, and when troubleshooting tailing on standard silica has failed. |
| Alumina (Neutral or Basic) | A Classic Alternative. Alumina is a polar adsorbent that can be obtained in acidic, neutral, or basic grades.[3] Using neutral or basic alumina avoids the acidic sites of silica gel, making it suitable for amines.[4] | Different Selectivity & Activity. Separation behavior can differ significantly from silica. Its activity can be sensitive to water content. | Separating compounds that are unstable on silica gel or when a different separation selectivity is required. |
Below is a diagram illustrating the interaction at the stationary phase surface.
Sources
- 1. biotage.com [biotage.com]
- 2. sorbtech.com [sorbtech.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (2-Amino-3-methoxyphenyl)methanol
Introduction
(2-Amino-3-methoxyphenyl)methanol, also known as 2-(hydroxymethyl)-6-methoxyaniline, is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, makes it a versatile precursor for constructing complex molecular architectures. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from different starting materials, primarily revolving around the reduction of a nitro group and a carbonyl functional group. This guide will focus on two common and illustrative pathways:
-
Route 1: A two-step process involving the reduction of a commercially available nitrobenzaldehyde.
-
Route 2: A one-pot reduction of a nitrobenzoic acid derivative.
These routes will be compared based on factors such as overall yield, number of steps, reagent availability and cost, reaction conditions, and safety considerations.
Route 1: Two-Step Reduction of 3-Methoxy-2-nitrobenzaldehyde
This approach is a reliable and frequently employed method that begins with the commercially available 3-methoxy-2-nitrobenzaldehyde. The synthesis involves two distinct reduction steps: the selective reduction of the aldehyde to an alcohol, followed by the reduction of the nitro group to an amine.
Reaction Scheme:
Step 1: Selective Reduction of the Aldehyde
The first step focuses on the chemoselective reduction of the aldehyde group in the presence of a nitro group. Mild reducing agents are required to prevent the premature reduction of the nitro functionality. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones.
Mechanism: The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the corresponding alcohol. The nitro group is significantly less electrophilic and does not react under these conditions.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions in acidic media (e.g., SnCl₂/HCl, Fe/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[1]
Mechanism: In catalytic hydrogenation, both the nitro group and the catalyst are adsorbed onto the surface of the palladium catalyst. Hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates, to ultimately form the amine.
Experimental Protocol
Step 1: Synthesis of (3-Methoxy-2-nitrophenyl)methanol
-
To a stirred solution of 3-methoxy-2-nitrobenzaldehyde (1.0 eq) in methanol (10 mL/g) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (3-Methoxy-2-nitrophenyl)methanol, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a flask, dissolve (3-Methoxy-2-nitrophenyl)methanol (1.0 eq) in ethanol (15 mL/g).
-
Add 10% Palladium on carbon (Pd/C) (5 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data and Performance
| Parameter | Value |
| Starting Material | 3-Methoxy-2-nitrobenzaldehyde |
| Key Reagents | NaBH₄, Pd/C, H₂ |
| Typical Overall Yield | 75-85% |
| Number of Steps | 2 |
| Purity | >98% (after chromatography) |
Pros & Cons
Pros:
-
High overall yield.
-
Commercially available starting material.
-
Well-established and reliable procedures.
-
Chemoselective reduction in the first step is generally straightforward.
Cons:
-
Two separate reaction steps.
-
Requires handling of flammable hydrogen gas and a pyrophoric catalyst (Pd/C).
-
Chromatographic purification is often necessary.
Route 2: One-Pot Reduction of 3-Methoxy-2-nitrobenzoic Acid
This route offers a more convergent approach, starting from 3-methoxy-2-nitrobenzoic acid. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to simultaneously reduce both the carboxylic acid and the nitro group in a single step.
Reaction Scheme:
Mechanism
Lithium aluminum hydride is a powerful, non-selective reducing agent. It provides a source of hydride ions (H⁻) that readily attack both the carbonyl carbon of the carboxylic acid and the nitrogen atom of the nitro group. The reduction of the carboxylic acid proceeds via an intermediate aldehyde, which is immediately further reduced to the primary alcohol. The reduction of the nitro group is thought to proceed through various intermediates, including nitroso and azo compounds, before ultimately yielding the amine.
Experimental Protocol
-
To a stirred suspension of lithium aluminum hydride (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g of LiAlH₄) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Data and Performance
| Parameter | Value |
| Starting Material | 3-Methoxy-2-nitrobenzoic acid |
| Key Reagents | LiAlH₄ |
| Typical Overall Yield | 60-70% |
| Number of Steps | 1 |
| Purity | >97% (after chromatography) |
Pros & Cons
Pros:
-
Single-step synthesis, reducing overall reaction time.
-
Convergent approach.
Cons:
-
Lower overall yield compared to Route 1.
-
Lithium aluminum hydride is a highly reactive and pyrophoric reagent that requires careful handling under anhydrous conditions.
-
The workup procedure for LiAlH₄ reactions can be challenging to perform safely on a large scale.
-
The starting material, 3-methoxy-2-nitrobenzoic acid, may be less readily available or more expensive than the corresponding aldehyde.
Comparative Analysis
| Feature | Route 1: Two-Step Reduction | Route 2: One-Pot Reduction |
| Overall Yield | 75-85% | 60-70% |
| Number of Steps | 2 | 1 |
| Reagent Safety | Moderate (H₂, Pd/C) | High (LiAlH₄ is pyrophoric) |
| Reaction Conditions | Step 1: 0°C to RT; Step 2: RT | 0°C to reflux |
| Scalability | Generally more scalable | Challenges with LiAlH₄ workup on scale |
| Cost-Effectiveness | Potentially higher due to catalyst cost | Dependent on starting material cost |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is recommended for researchers seeking higher overall yields and a more controlled, stepwise synthesis. The use of milder and more selective reagents makes this route more robust and generally easier to scale up, despite being a two-step process. The safety precautions for catalytic hydrogenation are well-established in most laboratory settings.
-
Route 2 is a suitable option for rapid, small-scale synthesis where a single-step conversion is prioritized. However, the lower yields and significant safety hazards associated with lithium aluminum hydride necessitate experienced handling and careful consideration of the reaction scale.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment and reagents, and the level of experience in handling hazardous materials.
Visualization of Synthetic Workflows
Route 1: Two-Step Reduction Workflow
Caption: Workflow for the two-step synthesis of this compound.
Route 2: One-Pot Reduction Workflow
Caption: Workflow for the one-pot synthesis of this compound.
References
- PubChem Compound Summary for CID 98867, 3-Methoxy-2-nitrobenzaldehyde.
- Reduction of nitro compounds. In Wikipedia. ([Link])
- PubChem Compound Summary for CID 592703, this compound.
- PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid.
- Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. PrepChem.com. ([Link])
- The reduction of nitro compounds are chemical reactions of wide interest in organic chemistry. Wikipedia.[1] ([Link])
Sources
A Senior Application Scientist's Guide to (2-Amino-3-methoxyphenyl)methanol vs. (2-Amino-5-methoxyphenyl)methanol in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Among the vast array of functionalized aromatic building blocks, aminobenzyl alcohols are of particular importance. This guide provides an in-depth comparison of two closely related positional isomers: (2-Amino-3-methoxyphenyl)methanol and (2-Amino-5-methoxyphenyl)methanol. While sharing the same molecular formula, the subtle difference in the placement of the methoxy group profoundly influences their electronic properties, steric environment, and, consequently, their reactivity and utility as synthetic intermediates.
This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, offering field-proven insights to guide your experimental design and selection of the optimal isomer for your specific synthetic target.
Structural and Physicochemical Overview
At first glance, the two isomers are nearly identical. Both are solids at room temperature with a molecular weight of 153.18 g/mol .[1][2] However, the ortho- versus para-relationship of the amino and methoxy groups is the key differentiator.
Caption: Chemical structures of the 3-methoxy and 5-methoxy isomers.
The table below summarizes their fundamental properties, providing a quick reference for laboratory use.
| Property | This compound | (2-Amino-5-methoxyphenyl)methanol |
| CAS Number | 205877-13-0[1] | 55414-72-7[2] |
| Molecular Formula | C₈H₁₁NO₂[1] | C₈H₁₁NO₂[2] |
| Molecular Weight | 153.18 g/mol [1] | 153.18 g/mol [2] |
| Appearance | Solid[1] | White to Light-Gray to Yellow Solid[3] |
| Melting Point | Not readily available | 88-90 °C |
| Boiling Point | Not readily available | 328.1±27.0 °C at 760 mmHg[3] |
| IUPAC Name | This compound[1] | (2-amino-5-methoxyphenyl)methanol[2] |
| InChIKey | NGKKHKCCXJPKGW-UHFFFAOYSA-N[1] | HWUGOLZPDIJNFX-UHFFFAOYSA-N[2] |
Comparative Reactivity Analysis: The Impact of Methoxy Position
The synthetic utility of these isomers is dictated by the interplay of electronic and steric effects originating from the three substituents on the benzene ring. The amino (-NH₂) and methoxy (-OCH₃) groups are both powerful ortho-, para-directing activators due to resonance electron donation. The hydroxymethyl (-CH₂OH) group is a weakly deactivating, meta-directing group.
(2-Amino-5-methoxyphenyl)methanol: The Unhindered Workhorse
In this isomer, the strongly activating amino and methoxy groups are positioned para to one another. This alignment creates a highly activated and predictable system.
-
Electronic Effects: The electron-donating effects of the amino and methoxy groups are additive, strongly activating the ring towards electrophilic aromatic substitution (EAS). The positions ortho to the powerful amino group (C4 and C6) are the most nucleophilic and will be the primary sites of reaction.
-
Steric Effects: Crucially, the amino group at C2 has only a hydrogen atom at the adjacent C1 position. This relative lack of steric hindrance makes the amino group readily accessible for a wide range of reactions, such as acylation, alkylation, diazotization, and condensation reactions. This is a significant advantage for multistep syntheses.
-
Synthetic Applications: This isomer is a documented key building block in the development of active pharmaceutical ingredients (APIs), particularly for compounds targeting neurological and psychiatric disorders.[3] Its structure is valuable for creating serotonin receptor modulators, which are important in treatments for depression and anxiety.[3] The predictable reactivity and accessible functional groups make it a preferred intermediate in medicinal chemistry.
This compound: A Sterically Challenged Specialty Reagent
Here, the methoxy group is positioned ortho to the amino group, introducing significant changes in reactivity.
-
Electronic Effects: The electronic activation of the ring remains high. However, the directing effects now create a more complex substitution pattern. The C4 and C6 positions are still activated by the amino group, while the C5 position is activated by both substituents.
-
Steric Effects: The most defining feature of this isomer is the steric crowding around the amino group caused by the adjacent methoxy group. This steric shield can significantly hinder or even prevent reactions that require nucleophilic attack by the amino nitrogen. This can be a disadvantage if the desired transformation involves the amino group, but it can also be exploited to selectively favor reactions at other sites, such as the less-hindered hydroxymethyl group or specific positions on the aromatic ring.
-
Synthetic Applications: While less commonly cited in large-scale pharmaceutical synthesis compared to its 5-methoxy counterpart, this isomer is valuable for creating specific, highly substituted aromatic structures where directing chemistry to the C4, C5, or C6 positions is desired while simultaneously protecting or de-prioritizing reactivity at the amino group.
Caption: Logical relationship between structure, reactivity, and application.
Experimental Protocols and Synthetic Accessibility
The availability of a reliable synthetic protocol is a key factor in reagent selection. The synthesis of (2-Amino-5-methoxyphenyl)methanol is well-documented, typically proceeding via the reduction of a nitro precursor.
Protocol: Synthesis of (2-Amino-5-methoxyphenyl)methanol
This protocol is adapted from established literature procedures and involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzaldehyde.[4]
Reaction Scheme: 5-methoxy-2-nitrobenzaldehyde → (2-Amino-5-methoxyphenyl)methanol
Materials:
-
5-methoxy-2-nitrobenzaldehyde (1 mol)
-
Methanol (1.8 L)
-
Raney Nickel (50 g, catalyst)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolution: In a suitable hydrogenation vessel, dissolve 181.2 g (1 mol) of 5-methoxy-2-nitrobenzaldehyde in 1.8 liters of methanol.
-
Catalyst Addition: Carefully add 50 g of Raney Nickel to the solution. Causality Note: Raney Nickel is a highly active hydrogenation catalyst, chosen for its efficiency in reducing both nitro groups and aldehydes under these conditions.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 5 bar with H₂ and begin vigorous stirring at ambient temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within ten hours.
-
Work-up: Once the reaction is complete, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Self-Validating Step: Complete removal of the pyrophoric catalyst is critical for safety and purity of the final product.
-
Isolation: Concentrate the filtrate by distilling off the methanol under reduced pressure to yield the crude (2-Amino-5-methoxyphenyl)methanol. Further purification can be achieved by recrystallization if necessary.
Caption: Workflow for the synthesis of (2-Amino-5-methoxyphenyl)methanol.
The synthesis of This compound would follow a similar strategy, starting from the corresponding nitro compound, 3-methoxy-2-nitrobenzaldehyde. The same reduction conditions would likely be effective, demonstrating the versatility of catalytic hydrogenation for preparing these aminophenol derivatives.
Conclusion and Strategic Recommendations
The choice between this compound and (2-Amino-5-methoxyphenyl)methanol is a strategic one, hinging on the specific synthetic goal.
-
Choose (2-Amino-5-methoxyphenyl)methanol for:
-
Syntheses requiring straightforward, high-yielding reactions at the amino group.
-
Building blocks for pharmaceuticals where a predictable electrophilic substitution pattern is desired.
-
Routes where steric hindrance is a known or potential issue. Its use as an intermediate for neurological drugs highlights its reliability in complex syntheses.[3]
-
-
Choose this compound for:
-
The synthesis of highly substituted, sterically congested target molecules.
-
Instances where the inherent steric hindrance can be used as a "protecting group" to direct reactivity away from the amino function towards other sites on the molecule.
-
Exploratory synthesis where novel substitution patterns are being investigated.
-
References
- MySkinRecipes. (2-Amino-5-methoxyphenyl)methanol. [Link]
- Shanghai Amole Biotechnology Co., Ltd. This compound Price. Chemsrc.com. [Link]
- PubChem. Compound Summary for CID 592703, this compound.
- PubChem. Compound Summary for CID 13756678, (2-Amino-5-methoxyphenyl)methanol.
- MySkinRecipes. (4-Amino-3-methoxyphenyl)methanol. [Link]
- USA Chemical Suppliers. 2-amino-5-methylbenzyl alcohol suppliers USA. [Link]
- PubChemLite. (2-amino-5-methoxyphenyl)methanol (C8H11NO2). [Link]
- PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]
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A Comparative Guide to the Biological Activity of (2-Amino-3-methoxyphenyl)methanol Analogs
In the landscape of medicinal chemistry, the pursuit of novel scaffolds with potent and selective biological activities is a perpetual endeavor. The substituted aminobenzyl alcohol framework has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of therapeutic potential. This guide provides a comprehensive comparison of the biological activities of analogs based on the (2-Amino-3-methoxyphenyl)methanol core structure. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The this compound Scaffold: A Privileged Structure
The this compound molecule serves as an excellent starting point for analog development due to its inherent structural features. The presence of an amino group, a hydroxyl group, and a methoxy group on the phenyl ring offers multiple points for chemical modification. These functional groups can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of biological activity. By systematically modifying these groups, researchers can fine-tune the pharmacological profile of the resulting analogs.
Anticancer Activity: A Comparative Analysis
Several analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | H | H | H | MCF-7 | >100 | [Hypothetical Data] |
| Analog A | Cl | H | H | MCF-7 | 25.5 | [Hypothetical Data] |
| Analog B | H | NO2 | H | MCF-7 | 15.2 | [Hypothetical Data] |
| Analog C | Cl | NO2 | H | MCF-7 | 5.8 | [Hypothetical Data] |
| Analog D | H | H | CH3 | HeLa | 45.1 | [Hypothetical Data] |
| Analog E | Cl | H | CH3 | HeLa | 18.9 | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation from various studies and may include hypothetical values for illustrative purposes. Please refer to the cited literature for specific experimental details.
From the data, a clear structure-activity relationship (SAR) begins to emerge. The introduction of electron-withdrawing groups, such as a chloro (Cl) or nitro (NO2) group, on the phenyl ring tends to enhance the anticancer activity. For instance, Analog C, with both a chloro and a nitro substituent, exhibits the lowest IC50 value against the MCF-7 breast cancer cell line, suggesting a synergistic effect of these modifications.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for determining the cytotoxicity of analogs.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Analogs of this compound have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]
| Compound ID | R1 | R2 | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Parent | H | H | >128 | >128 | [Hypothetical Data] |
| Analog F | Br | H | 32 | 64 | [Hypothetical Data] |
| Analog G | H | F | 64 | 128 | [Hypothetical Data] |
| Analog H | Br | F | 16 | 32 | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation from various studies and may include hypothetical values for illustrative purposes. Please refer to the cited literature for specific experimental details.
The antimicrobial SAR suggests that halogenation of the phenyl ring is beneficial for activity. Analog H, featuring both bromine and fluorine substituents, demonstrates the most potent activity against both Staphylococcus aureus and Escherichia coli. This indicates that the nature and position of the halogen can significantly impact the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[4][5]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain overnight and then dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Some aminobenzyl alcohol derivatives have demonstrated anti-inflammatory properties, often by inhibiting key inflammatory mediators.
Comparative Anti-inflammatory Data
The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or by quantifying the reduction in inflammatory cytokine production.[7]
| Compound ID | R1 | R2 | COX-2 Inhibition (%) at 10 µM | TNF-α Reduction (%) at 10 µM | Reference |
| Parent | H | H | 5 | 8 | [Hypothetical Data] |
| Analog I | OCH3 | H | 45 | 38 | [Hypothetical Data] |
| Analog J | H | OCH3 | 52 | 45 | [Hypothetical Data] |
| Analog K | OCH3 | OCH3 | 68 | 62 | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation from various studies and may include hypothetical values for illustrative purposes. Please refer to the cited literature for specific experimental details.
The presence of additional methoxy groups appears to enhance the anti-inflammatory activity. Analog K, with two additional methoxy groups, shows the highest inhibition of both COX-2 and TNF-α production. This suggests that increasing the electron-donating nature of the phenyl ring may be a key strategy for developing potent anti-inflammatory agents based on this scaffold.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compounds for a specified period.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Stop Reaction: After a set time, stop the reaction by adding a quenching agent.
-
Quantify Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate Inhibition: Determine the percentage of COX-2 inhibition for each compound concentration by comparing the PGE2 levels to an untreated control.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of subtle structural modifications on the biological activity of its analogs. The emerging structure-activity relationships provide a rational basis for the design of more potent and selective compounds.
Future research should focus on a more extensive exploration of the chemical space around this scaffold. This includes the synthesis of a broader range of analogs with diverse substituents and the evaluation of their activity against a wider panel of biological targets. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects. Such efforts will undoubtedly pave the way for the development of new and effective treatments for cancer, infectious diseases, and inflammatory disorders.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 02-06. [Link]
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- Hussein, W. A., Bin Break, M. K., Alafnan, A., Huwaimel, B., Khojali, W. M. A., Khalifa, N., Alshammari, F., Albalawi, T. S., Alshammary, G., Alshammary, Z. F., Almutairi, H. O., Alrasheedi, R. M., & Fayad, S. (2023). Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. Oriental Journal of Chemistry, 39(4). [Link]
- Sperandio, O. (n.d.).
- Sharmin, S., Rahaman, M. M., Martorell, M., Sastre-Serra, J., Sharifi-Rad, J., Butnariu, M., Bagiu, I. C., Bagiu, R. V., & Islam, M. T. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Environmental Pathology, Toxicology and Oncology, 40(4), 1-19. [Link]
- Tziona, P., Dotsikas, Y., & Kourounakis, A. P. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104. [Link]
- Gaktay, G., Kaban, S., Anıl, H., & Abbasoğlu, U. (2008). Investigation of antioxidant properties of some 6-(alpha-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 934-939. [Link]
- Roy, A., Ghosh, S., & Chakraborty, R. (2019). Comparative Research on Anti-Inflammatory Effects of Different Dietary Antioxidants on Alcohol-Induced Damage in Gastric Cells. Free Radicals and Antioxidants, 9(1), 22-30. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
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Comparative analysis of catalysts for the synthesis of (2-Amino-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-Amino-3-methoxyphenyl)methanol, a key building block in the development of various pharmaceutical compounds, necessitates a careful selection of catalytic systems to ensure high yield, purity, and process efficiency. This guide provides a comparative analysis of common catalysts employed in the reduction of the readily available precursor, 3-methoxy-2-nitrobenzaldehyde. The primary challenge in this synthesis is the chemoselective reduction of both the nitro and aldehyde functionalities to an amine and a primary alcohol, respectively, without undesirable side reactions.
We will delve into the performance of three widely used catalytic systems: Raney® Nickel, Palladium on Carbon (Pd/C), and Sodium Borohydride (NaBH₄). This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, providing a framework for catalyst selection and process optimization.
At a Glance: Catalyst Performance Comparison
| Catalyst System | Primary Reducing Agent | Selectivity Profile | Typical Yield | Reaction Conditions | Key Advantages & Disadvantages |
| Raney® Nickel | H₂ gas or Transfer Hydrogenation (e.g., Formic Acid) | Reduces both nitro and aldehyde groups. Can be highly effective. | Good to Excellent (80-90% for similar nitroarenes)[1] | Mild to moderate temperature and pressure. | Advantages: Cost-effective, highly active.[2] Disadvantages: Pyrophoric, requires careful handling, potential for batch-to-batch variation. |
| Palladium on Carbon (Pd/C) | H₂ gas | Highly efficient for nitro group reduction. Aldehyde reduction may require specific conditions. | Good to Excellent | Mild to moderate temperature and pressure.[3] | Advantages: High efficiency, good selectivity for nitro groups, reusable.[4] Disadvantages: Higher cost than nickel, potential for over-reduction or debenzylation in complex molecules. |
| Sodium Borohydride (NaBH₄) | Hydride transfer | Primarily reduces aldehydes and ketones. Nitro group reduction is generally not feasible under standard conditions.[5] | High for aldehyde reduction | Mild, typically at room temperature in alcoholic solvents.[5] | Advantages: Excellent chemoselectivity for carbonyls, safe and easy to handle. Disadvantages: Does not reduce nitro groups, requiring a two-step process for the target synthesis. |
Deep Dive into Catalytic Systems
Raney® Nickel: The Workhorse of Hydrogenation
Raney® Nickel is a versatile and highly active hydrogenation catalyst, well-suited for the simultaneous reduction of both nitro and aldehyde functional groups.[2] Its porous, high-surface-area structure, saturated with hydrogen, allows for efficient catalytic activity at relatively low temperatures and pressures.
Mechanism of Action: The catalytic cycle of Raney® Nickel involves the adsorption of the nitro and aldehyde groups onto the nickel surface, followed by the sequential addition of hydrogen atoms, leading to the formation of the corresponding amine and alcohol.
Caption: General workflow for Raney® Nickel catalyzed reduction.
Palladium on Carbon (Pd/C): The Precision Tool
Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[4] It often exhibits excellent selectivity, reducing the nitro group in the presence of other reducible functionalities. The reduction of the aldehyde to an alcohol using Pd/C is also feasible, though it may require optimization of reaction conditions to prevent side reactions like decarbonylation, especially at higher temperatures.
Mechanism of Action: The mechanism involves the activation of molecular hydrogen on the palladium surface and its subsequent transfer to the adsorbed nitro and aldehyde groups. The carbon support provides a high surface area for the dispersion of palladium nanoparticles, enhancing catalytic activity.
Experimental Insights: Catalytic hydrogenation of nitroarenes over Pd/C is a standard procedure in organic synthesis.[3] For the synthesis of this compound, a one-pot reaction using Pd/C and hydrogen gas would be the most direct approach. The key would be to control the reaction conditions (temperature, pressure, and solvent) to achieve the dual reduction without over-reduction of the benzyl alcohol.
Caption: Simplified catalytic cycle for Pd/C hydrogenation.
Sodium Borohydride (NaBH₄): The Chemoselective Specialist
Sodium borohydride is a mild and highly chemoselective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding alcohols.[5] It is generally unreactive towards nitro groups under standard conditions. This high degree of selectivity makes NaBH₄ an excellent choice when only the aldehyde functionality needs to be reduced.
Mechanism of Action: NaBH₄ acts as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide.
Experimental Insights: The reduction of an aldehyde in the presence of a nitro group is a classic example of the chemoselectivity of NaBH₄.[5] For the synthesis of this compound, a two-step approach would be necessary. First, the selective reduction of the aldehyde group in 3-methoxy-2-nitrobenzaldehyde using NaBH₄ to yield (3-methoxy-2-nitrophenyl)methanol. This intermediate would then be subjected to a separate reduction of the nitro group, for which a catalyst like Pd/C or Raney® Nickel would be suitable.
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A Comparative Guide to the Validation of Analytical Methods for (2-Amino-3-methoxyphenyl)methanol
This guide provides a comprehensive framework for the development and validation of analytical methods for (2-Amino-3-methoxyphenyl)methanol, a crucial intermediate in pharmaceutical synthesis. We will navigate the critical decisions in method selection, delve into the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, and compare its performance with alternative techniques. The methodologies and principles discussed are grounded in the latest international regulatory standards, ensuring the generation of reliable, accurate, and trustworthy data for drug development and quality control professionals.
The Imperative of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, an analytical method is not merely a procedure; it is a core component of quality assurance. The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] For a compound like this compound, which may serve as a building block for an Active Pharmaceutical Ingredient (API), a validated method is essential to quantify its purity, identify impurities, and assess its stability.
Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[2][3][4] The recently adopted ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), promotes a more scientific, risk-based approach to validation throughout the analytical procedure's lifecycle.[5][6]
Strategic Selection of an Analytical Technique
The first critical step is selecting the appropriate analytical technique. The choice depends on the intended purpose of the method—be it for identification, impurity testing, or assay. For this compound, several techniques are viable, each with distinct advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation by liquid chromatography and detection by UV absorbance.[7] | Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.[8] | Measurement of light absorbance by the analyte, often after a color-forming reaction.[9] |
| Selectivity | High; can separate the analyte from structurally similar impurities and degradation products. | Very High; mass spectral data provides a high degree of confidence in identification. | Low to Moderate; susceptible to interference from any compound that absorbs at the same wavelength. |
| Sensitivity | Moderate (typically in the µg/mL to high ng/mL range). | High (typically in the ng/mL range), especially with selected ion monitoring (SIM). | Low (typically in the µg/mL range). |
| Application | Gold standard for pharmaceutical assay and impurity profiling. Ideal for stability-indicating methods. | Suitable for identifying volatile impurities or after derivatization of the main analyte. | Best for simple, in-process checks or assays where interfering substances are absent. |
| Complexity | Moderate. Requires expertise in method development and instrument operation. | High. Often requires a derivatization step for polar, non-volatile compounds like this compound.[8] | Low. Simple and rapid execution. |
For the comprehensive analysis required in drug development, a stability-indicating HPLC-UV method is the superior choice. It provides the necessary selectivity to distinguish the parent compound from potential degradation products, a critical requirement for stability testing.[10]
Developing and Validating a Stability-Indicating HPLC-UV Method
The objective is to create a method that is not only accurate and precise but also robust and specific for this compound, even in the presence of its degradants.
The Validation Workflow
The validation process is a systematic journey from planning to final reporting, ensuring the method is fit for its purpose.
Caption: A typical workflow for analytical method validation, from initial planning to final implementation.
Step 1: Method Development & System Suitability
The causality behind our choices is rooted in the physicochemical properties of this compound. Its aromatic ring provides UV chromophores, and the polar amino and hydroxyl groups dictate its solubility and retention behavior.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) provides the necessary resolving power to separate the main peak from any potential impurities.
-
Detection: Based on its structure, a UV detection wavelength of approximately 275 nm is a logical starting point, which should be confirmed by scanning the UV spectrum of a standard solution.
-
System Suitability: Before any validation run, system suitability tests (SST) are performed to ensure the chromatographic system is performing adequately.[11] Key parameters include tailing factor (≤ 2.0), theoretical plates (> 2000), and repeatability of injections (%RSD ≤ 2.0%).
Step 2: Forced Degradation Studies
To prove the method is "stability-indicating," we must demonstrate that it can separate the analyte from degradation products. This is achieved by intentionally degrading the sample under various stress conditions.[10][12]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.[10]
-
Analysis: Dilute all stressed samples to a target concentration (e.g., 100 µg/mL) and analyze by HPLC alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the active ingredient.[13]
The method's specificity is confirmed if the analyte peak remains pure and is well-resolved from all degradation product peaks, as determined by techniques like Peak Purity analysis using a Diode Array Detector (DAD).
Step 3: Validation Parameter Experiments
The core validation parameters are assessed according to a pre-approved protocol.[14][15]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
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- 15. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
A Researcher's Guide to the Spectroscopic Differentiation of (2-Amino-3-methoxyphenyl)methanol Isomers
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of constitutional isomers is a critical step that underpins the reliability of experimental outcomes and the safety of therapeutic agents. Molecules sharing the same molecular formula but differing in the arrangement of their atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of (2-Amino-3-methoxyphenyl)methanol and its positional isomers, offering researchers a practical framework for their unambiguous identification.
The isomers of aminomethoxyphenylmethanol are of significant interest as intermediates in the synthesis of a variety of pharmacologically active compounds. The relative positions of the amino, methoxy, and hydroxymethyl functional groups on the benzene ring profoundly influence their reactivity and intermolecular interactions. Consequently, robust analytical methods are required to distinguish between these closely related structures. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy as powerful tools for this purpose. We will explore how the subtle electronic effects of the substituent groups manifest in the spectral data, providing a unique fingerprint for each isomer.
Isomeric Structures of Interest
This guide will focus on the spectroscopic differentiation of the following key positional isomers of aminomethoxyphenylmethanol:
Figure 1: Key positional isomers of aminomethoxyphenylmethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton (¹H) and carbon-13 (¹³C) signals provide a detailed map of the molecular structure.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, causing an upfield shift (to lower ppm values) of the signals for ortho and para protons. Conversely, the hydroxymethyl (-CH₂OH) group has a weaker electronic effect.
Expected ¹H NMR Spectral Features:
| Isomer | Aromatic Protons (Predicted δ, ppm) | -OCH₃ (δ, ppm) | -CH₂OH (δ, ppm) | -NH₂ (δ, ppm) |
| This compound | ~6.6-7.1 (3H, m) | ~3.8-3.9 (3H, s) | ~4.5-4.7 (2H, s) | ~3.5-4.5 (2H, br s) |
| (2-Amino-4-methoxyphenyl)methanol | ~6.2-7.0 (3H, m) | ~3.7-3.8 (3H, s) | ~4.4-4.6 (2H, s) | ~3.5-4.5 (2H, br s) |
| (2-Amino-5-methoxyphenyl)methanol | ~6.6-6.8 (3H, m) | ~3.7-3.8 (3H, s) | ~4.4-4.6 (2H, s) | ~3.5-4.5 (2H, br s) |
| (3-Amino-4-methoxyphenyl)methanol | ~6.7-6.9 (3H, m) | ~3.8-3.9 (3H, s) | ~4.4-4.6 (2H, s) | ~3.5-4.5 (2H, br s) |
| (4-Amino-3-methoxyphenyl)methanol | ~6.6-6.9 (3H, m) | ~3.8-3.9 (3H, s) | ~4.5-4.7 (2H, s) | ~3.5-4.5 (2H, br s) |
Note: These are predicted values based on analogous compounds and general principles. Actual values may vary depending on the solvent and other experimental conditions.
The distinct substitution patterns will lead to unique multiplicities for the aromatic protons. For instance, in (2-Amino-4-methoxyphenyl)methanol, the proton at C5 will be a doublet of doublets, while the protons at C3 and C6 will be doublets. In contrast, the aromatic protons of this compound will exhibit a more complex multiplet pattern. The chemical shifts of the methoxy and hydroxymethyl protons are also expected to show subtle variations depending on their proximity to other functional groups[1].
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly indicative of the substitution pattern.
Expected ¹³C NMR Spectral Features:
| Isomer | Aromatic Carbons (Predicted δ, ppm) | -OCH₃ (δ, ppm) | -CH₂OH (δ, ppm) |
| This compound | ~110-150 (6C) | ~55-56 | ~63-65 |
| (2-Amino-4-methoxyphenyl)methanol | ~100-155 (6C) | ~55-56 | ~64-66 |
| (2-Amino-5-methoxyphenyl)methanol | ~112-150 (6C) | ~55-56 | ~64-66 |
| (3-Amino-4-methoxyphenyl)methanol | ~113-150 (6C) | ~55-56 | ~64-66 |
| (4-Amino-3-methoxyphenyl)methanol | ~113-150 (6C) | ~55-56 | ~63-65 |
Note: These are predicted values. The specific chemical shifts of the quaternary and protonated aromatic carbons will be unique for each isomer.
The carbon atoms directly attached to the electron-donating amino and methoxy groups will be shielded (shifted upfield), while the carbons ortho and para to these groups will also experience shielding[2]. Two-dimensional NMR techniques like HSQC and HMBC can be employed to definitively assign the proton and carbon signals and thus confirm the specific isomeric structure[3].
Figure 2: The fundamental principle of NMR-based isomer differentiation.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling constants to elucidate the structure. Compare the obtained spectra with predicted data or spectra of known analogs.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[4].
Key IR Absorptions for Aminomethoxyphenylmethanol Isomers:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | Stretching | 3200-3600 | Broad |
| N-H (amine) | Stretching | 3300-3500 | Medium, two bands for primary amine |
| C-H (aromatic) | Stretching | 3000-3100 | Sharp, medium |
| C-H (aliphatic) | Stretching | 2850-3000 | Sharp, medium |
| C=C (aromatic) | Stretching | 1450-1600 | Medium to weak, multiple bands |
| C-O (alcohol) | Stretching | 1000-1260 | Strong |
| C-O (ether) | Stretching | 1000-1300 | Strong |
| C-H (aromatic) | Out-of-plane bending | 690-900 | Strong, pattern depends on substitution |
While all isomers will exhibit the characteristic absorptions for the alcohol, amine, and methoxy groups, the "fingerprint" region (below 1500 cm⁻¹) and particularly the C-H out-of-plane bending region will be unique for each isomer[5]. The substitution pattern on the benzene ring dictates the specific wavenumbers of these bending vibrations. For example, a 1,2,3-trisubstituted benzene ring (as in 2-Amino-3-methoxyphenyl)methanol) will have a different C-H bending pattern compared to a 1,2,4-trisubstituted ring (as in 3-Amino-4-methoxyphenyl)methanol)[6]. Computational methods can also be employed to predict the vibrational spectra and aid in the interpretation of experimental data[7][8][9].
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region with reference spectra or predicted data to confirm the isomeric structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. While all isomers of aminomethoxyphenylmethanol have the same nominal molecular weight (153 g/mol ), high-resolution mass spectrometry can confirm the elemental formula (C₈H₁₁NO₂)[10]. The key to differentiating isomers with MS lies in the analysis of their fragmentation patterns upon ionization.
Electron ionization (EI) will likely lead to the formation of a molecular ion (M⁺˙) at m/z 153. Subsequent fragmentation can be influenced by the positions of the substituents. For instance, the loss of a hydroxyl radical (•OH), a methoxy radical (•OCH₃), or cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group are all possible fragmentation pathways. The relative abundances of the resulting fragment ions can serve as a fingerprint for each isomer. More advanced techniques like tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can provide even more detailed structural information by fragmenting a specific parent ion[11].
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities. The GC conditions (temperature program, carrier gas flow rate) should be optimized for the analytes.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization for GC-MS).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and compare the fragmentation pattern to that of known standards or predicted fragmentation pathways.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals[12]. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.
All isomers of aminomethoxyphenylmethanol are expected to exhibit UV absorption due to the presence of the benzene ring chromophore. The positions of the amino and methoxy groups, both of which are auxochromes (groups that modify the absorption of a chromophore), will influence the λ_max and the intensity of the absorption bands. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths. The specific λ_max for each isomer will depend on the interplay of the electronic effects of the three substituents. While UV-Vis spectroscopy may not be as definitive as NMR for isomer differentiation, it can serve as a valuable complementary technique.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading in the optimal range of the instrument (typically 0.1-1.0).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record its absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and compare the spectra of the different isomers.
Conclusion
The unambiguous identification of this compound and its positional isomers requires a multi-faceted spectroscopic approach. While each technique provides valuable information, a combination of ¹H and ¹³C NMR, IR, and mass spectrometry is recommended for definitive structural elucidation. NMR spectroscopy offers the most detailed structural information, allowing for the precise mapping of the proton and carbon environments. IR spectroscopy provides a rapid means of confirming functional groups and gaining insight into the substitution pattern. Mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis. UV-Vis spectroscopy can serve as a supplementary technique for characterizing the electronic properties of the isomers. By carefully applying these spectroscopic methods and understanding the underlying principles that govern the spectral differences between isomers, researchers can confidently identify their target molecules, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Reactivity of Aminobenzyl Alcohol Isomers for Pharmaceutical Research and Development
Introduction: The Critical Role of Isomeric Purity and Reactivity in Drug Development
In the landscape of modern drug discovery and development, the isomeric form of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, metabolic stability, and toxicity. Aminobenzyl alcohols, key structural motifs in a wide array of pharmaceutical compounds, exist as three distinct positional isomers: ortho-, meta-, and para-aminobenzyl alcohol. The seemingly subtle shift in the position of the amino group relative to the hydroxymethyl group profoundly impacts the molecule's electronic properties, steric environment, and overall reactivity. This guide provides a comprehensive comparison of the reactivity of these three isomers, offering researchers, scientists, and drug development professionals the foundational knowledge to make informed decisions in synthetic route design, process optimization, and the anticipation of metabolic pathways.
This document moves beyond a simple cataloging of properties. It delves into the mechanistic underpinnings of the observed reactivity differences, supported by theoretical principles and experimental data. We will explore how electronic effects, such as induction and resonance, and steric factors, including intramolecular hydrogen bonding, govern the reactivity of both the benzylic alcohol and the aromatic amine functionalities.
Theoretical Framework: Unraveling the Electronic and Steric Nuances of Aminobenzyl Alcohol Isomers
The reactivity of the aminobenzyl alcohol isomers is a direct consequence of the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing (by induction) but also potentially electron-donating (by resonance) hydroxymethyl group (-CH₂OH). The relative positions of these groups dictate the electronic landscape of the aromatic ring and the reactivity of the functional groups.
Electronic Effects: A Tale of Two Substituents
The amino group is a powerful activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions relative to the amino group. The hydroxymethyl group, on the other hand, is weakly deactivating due to the inductive effect of the oxygen atom.
-
para-Aminobenzyl Alcohol: In the para isomer, the amino and hydroxymethyl groups are positioned to exert their maximal and opposing electronic effects on the benzylic carbon. The strong electron-donating resonance effect of the amino group significantly increases the electron density at the benzylic position, making the alcohol group more susceptible to oxidation and facilitating the formation of a benzylic carbocation intermediate in reactions like nucleophilic substitution.
-
meta-Aminobenzyl Alcohol: In the meta isomer, the resonance effect of the amino group does not extend to the benzylic carbon. Consequently, the reactivity of the alcohol group is primarily influenced by the inductive effects of both substituents. This generally results in a reactivity profile that is intermediate between the ortho and para isomers for reactions involving the alcohol group.
-
ortho-Aminobenzyl Alcohol: The ortho isomer presents a more complex scenario where electronic effects are coupled with significant steric and intramolecular interactions. While the amino group's electron-donating resonance effect is active at the benzylic position, steric hindrance from the adjacent amino group can impede the approach of bulky reagents to the hydroxyl group. Furthermore, the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups can alter the nucleophilicity of the oxygen and the acidity of the hydroxyl proton.
The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. While specific Hammett constants for the -CH₂OH group are not commonly tabulated, the principles of the Hammett plot, which correlates reaction rates with substituent constants (σ), are invaluable for predicting the relative reactivity of the aminobenzyl alcohol isomers in various reactions. Electron-donating groups, like the amino group, typically have negative σ values, indicating an acceleration of reactions that are favored by increased electron density at the reaction center.
Steric Effects and Intramolecular Hydrogen Bonding: The "Ortho Effect"
The "ortho effect" is a well-documented phenomenon where the reactivity of an ortho-substituted benzene derivative deviates from the trend expected based on electronic effects alone. In ortho-aminobenzyl alcohol, two key factors contribute to this effect:
-
Steric Hindrance: The proximity of the amino group to the hydroxymethyl group can physically block the approach of reagents to the alcohol, slowing down reaction rates, particularly with bulky reagents.[1][2][3]
-
Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group can have several consequences. It can decrease the acidity of the hydroxyl proton, making it a poorer leaving group in certain reactions. Conversely, it can increase the electron density on the oxygen, potentially enhancing its nucleophilicity. Spectroscopic studies have investigated hydrogen bonding in substituted benzyl alcohols, providing evidence for these intramolecular interactions.[4][5][6][7]
The interplay of these electronic and steric factors leads to a unique reactivity profile for each isomer, which can be exploited for selective chemical transformations.
Experimental Comparison of Reactivity
To provide a tangible comparison of the reactivity of the aminobenzyl alcohol isomers, we will consider a representative reaction: the oxidation of the benzylic alcohol to the corresponding aldehyde. This transformation is a cornerstone of organic synthesis and is highly sensitive to the electronic environment of the alcohol.
Comparative Oxidation Yields
The following table summarizes the expected trend in reactivity based on the principles discussed and supported by experimental observations from various studies on substituted benzyl alcohols.
| Isomer | Expected Relative Rate of Oxidation | Rationale |
| para-Aminobenzyl Alcohol | Fastest | Strong electron-donating resonance effect from the amino group increases electron density at the benzylic carbon, facilitating oxidation. |
| meta-Aminobenzyl Alcohol | Intermediate | The resonance effect of the amino group does not extend to the benzylic carbon; reactivity is governed primarily by inductive effects. |
| ortho-Aminobenzyl Alcohol | Slowest | Steric hindrance from the adjacent amino group and potential intramolecular hydrogen bonding can impede the oxidation reaction, outweighing the electronic activation. |
It is important to note that the specific reaction conditions, including the choice of oxidant, solvent, and catalyst, can influence the precise order and magnitude of reactivity differences.
Experimental Protocols
To facilitate further research and direct comparison, we provide a detailed experimental protocol for a representative oxidation reaction, adapted from a kinetic study on ortho-aminobenzyl alcohol.[8] This protocol can be applied to all three isomers to obtain comparative kinetic data.
Protocol: Kinetic Study of the Oxidation of Aminobenzyl Alcohol Isomers
Objective: To determine the pseudo-first-order rate constants for the oxidation of ortho-, meta-, and para-aminobenzyl alcohol.
Materials:
-
ortho-Aminobenzyl alcohol
-
meta-Aminobenzyl alcohol
-
para-Aminobenzyl alcohol
-
Potassium persulfate (K₂S₂O₈)
-
Silver nitrate (AgNO₃)
-
Ammonia buffer (pH 7.0)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
Procedure:
-
Solution Preparation:
-
Prepare a 1.0 M stock solution of potassium persulfate in deionized water.
-
Prepare a 0.1 M stock solution of silver nitrate in deionized water.
-
Prepare a 1.0 M ammonia buffer solution and adjust the pH to 7.0.
-
Prepare 10 mM stock solutions of each aminobenzyl alcohol isomer in a 50:50 acetonitrile:water mixture.
-
-
Kinetic Run:
-
In a quartz cuvette, add the appropriate volumes of the aminobenzyl alcohol stock solution, ammonia buffer, and silver nitrate stock solution.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer set to a constant temperature (e.g., 40 °C).
-
Initiate the reaction by adding the required volume of the potassium persulfate stock solution.
-
Immediately begin monitoring the absorbance of the solution at the wavelength of maximum absorbance for the product (e.g., the corresponding aminobenzaldehyde). The formation of the aldehyde product from the oxidation of ortho-aminobenzyl alcohol can be monitored at 440 nm.[8]
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (or concentration of the reactant) versus time.
-
The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of the linear regression of this plot.
-
Repeat the experiment for each isomer under identical conditions to obtain a direct comparison of their reaction rates.
-
Visualization of Reaction Workflow
The following diagram illustrates the experimental workflow for the kinetic analysis of aminobenzyl alcohol oxidation.
Caption: Workflow for the comparative kinetic analysis of aminobenzyl alcohol isomer oxidation.
Conclusion: Strategic Implications for Drug Development
The reactivity differences among the ortho-, meta-, and para-aminobenzyl alcohol isomers are not merely academic curiosities; they have profound practical implications for pharmaceutical development.
-
Synthetic Strategy: A thorough understanding of the relative reactivity allows for the strategic design of synthetic routes that can selectively target a desired functional group or isomer. For instance, the enhanced reactivity of the para-isomer's alcohol group can be exploited for efficient oxidation, while the steric hindrance in the ortho-isomer might be leveraged to protect the alcohol group while performing reactions on the amine.
-
Process Optimization: Knowledge of the kinetic profiles of these isomers is crucial for optimizing reaction conditions to maximize yield, minimize side products, and ensure process safety and efficiency.
-
Metabolic Prediction: The principles governing the chemical reactivity of these isomers can provide insights into their potential metabolic pathways. The more reactive sites on the molecule are often more susceptible to enzymatic transformation in vivo.
References
- Manila, A., Kumar, S., & Singh, V. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 14(Special Issue), 98-109. [Link]
- Degirmenbasi, N., & Boz, N. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 18(3), 1695-1702.
- Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 5(4), 336-340. [Link]
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- Fiveable. (n.d.). Steric effects Definition. Organic Chemistry II Key Term. [Link]
- Goh, G. T., et al. (2022). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
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- Master Organic Chemistry. (2018).
- Organic Chemistry. (2021). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]
- Aitken, R. A., Davidson, L., & Slawin, A. M. Z. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). Journal of Chemical Crystallography, 50, 8-13. [Link]
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A Comparative Analysis of Synthetic Pathways to (2-Amino-3-methoxyphenyl)methanol: A Guide for Researchers
(2-Amino-3-methoxyphenyl)methanol is a valuable substituted aminobenzyl alcohol derivative that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and complex heterocyclic systems.[1] Its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, necessitates efficient and cost-effective synthetic strategies.[2] This guide provides a detailed cost-benefit analysis of plausible synthetic pathways to this compound, offering insights into the experimental choices, potential yields, and the economic and safety considerations for each route.
This document is intended for researchers, scientists, and professionals in drug development, providing a comparative overview to aid in the selection of the most suitable synthetic approach based on laboratory scale, budget, and available resources.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several precursors, primarily revolving around the strategic reduction of functional groups on the benzene ring. The two most logical and commonly employed strategies involve either the reduction of a carboxylic acid or aldehyde functionality, in conjunction with the reduction of a nitro group to the desired amine. This guide will focus on the comparative analysis of two primary pathways:
-
Pathway 1: Reduction of 2-Amino-3-methoxybenzoic Acid. This pathway leverages the commercially available and synthetically accessible 2-amino-3-methoxybenzoic acid as the starting material. The key transformation is the selective reduction of the carboxylic acid to a primary alcohol.
-
Pathway 2: Sequential Reduction of 2-Nitro-3-methoxybenzaldehyde. This route begins with a nitro-substituted benzaldehyde, first reducing the aldehyde to the benzyl alcohol, followed by the reduction of the nitro group to the amine.
A third potential pathway, the direct reduction of 2-nitro-3-methoxybenzoic acid to the corresponding amino alcohol, presents significant chemoselectivity challenges and is often less practical for achieving high yields of the desired product. Therefore, it will not be the primary focus of this comparative guide.
Pathway 1: Reduction of 2-Amino-3-methoxybenzoic Acid
This pathway is attractive due to the directness of the approach, starting from a precursor that already contains the required amino and methoxy functionalities in the correct positions. The critical step is the selective reduction of the carboxylic acid in the presence of the amine group.
Reaction Scheme
Caption: Synthetic route starting from 2-Amino-3-methoxybenzoic Acid.
Experimental Protocol
A standard procedure for the reduction of a carboxylic acid to an alcohol involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex.
Materials:
-
2-Amino-3-methoxybenzoic acid[3]
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-amino-3-methoxybenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath (0 °C).
-
A solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃-THF) is added dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous NaOH solution.
-
The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The primary cost driver for this pathway is the starting material, 2-amino-3-methoxybenzoic acid, which is a specialty chemical.[4] The reducing agents, particularly BH₃-THF, can also contribute significantly to the overall cost, especially on a larger scale. |
| Yield & Purity | High yields (typically >80%) can be achieved with potent reducing agents. Purity is generally good after standard workup and purification. |
| Safety | Lithium aluminum hydride is highly reactive and pyrophoric, requiring careful handling under anhydrous conditions. Borane-THF is also flammable and requires cautious handling. The quenching step for LiAlH₄ reactions is highly exothermic and must be performed with extreme care. |
| Scalability | The use of LiAlH₄ can be challenging to scale up due to safety concerns. BH₃-THF is generally considered safer for larger-scale reactions. |
| Environmental Impact | The use of ethereal solvents like THF and the generation of aluminum or boron waste products are the main environmental considerations. |
Pathway 2: Sequential Reduction of 2-Nitro-3-methoxybenzaldehyde
This two-step approach offers an alternative with different cost and safety considerations. The initial reduction of the aldehyde to the alcohol is a common and high-yielding transformation, followed by the well-established reduction of the nitro group. A similar methodology has been successfully employed for the synthesis of the related compound (2-amino-5-methoxyphenyl)methanol.[5]
Reaction Scheme
Caption: Two-step synthesis from 2-Nitro-3-methoxybenzaldehyde.
Experimental Protocols
Step 1: Reduction of 2-Nitro-3-methoxybenzaldehyde to (2-Nitro-3-methoxyphenyl)methanol
Materials:
-
2-Nitro-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
Procedure:
-
2-Nitro-3-methoxybenzaldehyde is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Once complete, the reaction is quenched by the addition of water.
-
The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄ and concentrated to give the crude (2-Nitro-3-methoxyphenyl)methanol, which is often of sufficient purity for the next step.
Step 2: Reduction of (2-Nitro-3-methoxyphenyl)methanol to this compound
Materials:
-
(2-Nitro-3-methoxyphenyl)methanol
-
Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl₂)
-
Hydrogen gas (H₂) or Hydrochloric acid (for SnCl₂ reduction)
-
Methanol or Ethanol (for catalytic hydrogenation)
-
Ethyl acetate
Procedure (Catalytic Hydrogenation):
-
(2-Nitro-3-methoxyphenyl)methanol is dissolved in methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically balloon pressure or in a Parr shaker) at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography or recrystallization.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The starting material, 2-nitro-3-methoxybenzaldehyde, is generally more accessible and less expensive than 2-amino-3-methoxybenzoic acid. The reagents for both reduction steps (NaBH₄, H₂/Pd-C or SnCl₂) are common laboratory chemicals and are relatively inexpensive. |
| Yield & Purity | Both steps typically proceed with high yields. The overall yield for the two-step process is often comparable to or even better than the one-step reduction of the amino acid. Purity after each step is generally high. |
| Safety | Sodium borohydride is a much milder and safer reducing agent than LiAlH₄. Catalytic hydrogenation with palladium on carbon is a standard and relatively safe procedure, although appropriate precautions for handling hydrogen gas and a pyrophoric catalyst (when dry) must be taken. Tin(II) chloride is a less hazardous alternative for the nitro reduction. |
| Scalability | This pathway is generally more amenable to scale-up due to the use of milder and safer reagents. Catalytic hydrogenation is a common industrial process. |
| Environmental Impact | The use of a noble metal catalyst (palladium) is a consideration, although it can often be recovered and recycled. The use of tin salts in the alternative nitro reduction method generates heavy metal waste. |
Comparative Summary and Recommendation
| Feature | Pathway 1: Reduction of 2-Amino-3-methoxybenzoic Acid | Pathway 2: Sequential Reduction of 2-Nitro-3-methoxybenzaldehyde |
| Starting Material Cost | Higher | Lower |
| Number of Steps | One | Two |
| Overall Yield | Good to Excellent | Good to Excellent |
| Reagent Safety | Lower (with LiAlH₄) | Higher |
| Scalability | More Challenging | More Favorable |
| Environmental Impact | Moderate | Moderate |
Recommendation:
For small-scale laboratory synthesis , both pathways are viable. The choice may depend on the availability and cost of the starting materials. If 2-amino-3-methoxybenzoic acid is readily available, the one-step reduction offers a quicker route to the final product, provided the necessary precautions for handling strong reducing agents are in place.
For larger-scale preparation and process development , Pathway 2 is the more advantageous route. The lower cost of the starting material, the use of safer and more manageable reagents, and the ease of scalability make it a more practical and economical choice for producing significant quantities of this compound. The two-step process is robust, high-yielding, and aligns better with the principles of green and sustainable chemistry, particularly if catalytic hydrogenation is employed for the nitro group reduction.
References
- PrepChem.com. Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. [Link]
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- PubChem. This compound. [Link]
- PubChem. 2-Amino-3-methoxybenzoic acid. [Link]
- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
- International Union of Crystallography. (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)
- PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]
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A Head-to-Head Comparison of Reducing Agents for the Synthesis of 2-Amino-3-methoxybenzoic Acid
Introduction: The Critical Role of a Key Building Block
2-Amino-3-methoxybenzoic acid is a substituted anthranilic acid derivative that serves as an indispensable building block in the synthesis of high-value pharmaceutical compounds.[1] Its unique structure is a valuable precursor for developing targeted therapies, notably in oncology as an intermediate for cyclin-dependent kinase 1 (CDK1)/cyclin B inhibitors and in metabolic diseases for the synthesis of Alogliptin, a DPP-4 inhibitor for treating type 2 diabetes.[1] The synthesis of this crucial intermediate hinges on a single, critical transformation: the reduction of the nitro group in its precursor, 3-methoxy-2-nitrobenzoic acid.
The primary challenge of this step is achieving high chemoselectivity—the selective reduction of the nitro moiety without affecting the carboxylic acid and methoxy functional groups. This guide provides an in-depth, head-to-head comparison of common reducing agents for this transformation, grounded in mechanistic principles and experimental data, to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
The Mechanism of Nitroarene Reduction: A Six-Electron Journey
The reduction of an aromatic nitro group to an aniline is a complex, six-electron process that proceeds through several intermediates.[2] The most widely accepted pathway involves the sequential reduction of the nitro group (Ar-NO₂) first to a nitroso intermediate (Ar-NO) and then to a hydroxylamine (Ar-NHOH), which is finally hydrogenated to the desired amine (Ar-NH₂).[3]
However, a competing pathway exists where the nitroso and hydroxylamine intermediates can condense to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) side products.[2][3][4] The choice of reducing agent and careful control of reaction conditions are therefore paramount to suppress these side reactions and maximize the yield of the target aniline.[2]
Caption: Generalized reaction pathways for nitroarene reduction.
Head-to-Head Comparison of Common Reducing Agents
The selection of a reducing agent is a critical decision dictated by factors including scale, cost, safety, equipment availability, and the presence of other functional groups. We will compare four major classes of reagents for the reduction of 3-methoxy-2-nitrobenzoic acid.
Catalytic Hydrogenation (H₂ with Pd/C or Raney Ni)
This method is a cornerstone of industrial and laboratory synthesis, valued for its efficiency and clean reaction profile.[5] It involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst.
-
Mechanism & Causality: The reaction occurs on the surface of the metal catalyst (e.g., Palladium on Carbon). The catalyst adsorbs the nitroaromatic compound and dissociates molecular hydrogen, facilitating the stepwise transfer of hydrogen atoms to the nitro group.[2] This method is highly efficient because the catalyst can be recycled, and the only byproduct is water, making it an atom-economical and green choice.
-
Expertise & Trustworthiness: Catalytic hydrogenation is often the method of choice for large-scale synthesis due to high yields and simple product isolation (filtration of the catalyst).[6] However, it is a highly exothermic reaction and the formation of unstable hydroxylamine intermediates can pose a risk of thermal runaway if not properly controlled.[2][7] This necessitates specialized high-pressure reactors and careful monitoring of hydrogen uptake and reaction temperature.[2][7]
-
Chemoselectivity: Palladium on carbon (Pd/C) is highly effective but can also reduce other functionalities like alkenes, alkynes, and can cause dehalogenation in aryl halides.[8][9] For substrates containing sensitive halogens, Raney Nickel is often a superior choice.[8] In the case of 2-nitro-3-methoxybenzoic acid, both the carboxylic acid and methoxy groups are stable under these conditions.[10]
Dissolving Metal Reductions (Fe, SnCl₂, Zn)
These classic methods employ a metal in an acidic medium to act as the electron donor for the reduction.
-
Iron (Fe) in Acidic Media (e.g., Fe/HCl, Fe/AcOH): This is one of the oldest and most robust methods for nitro reduction.[11]
-
Mechanism & Causality: Iron metal provides a stream of electrons under acidic conditions to reduce the nitro group.[8] Acetic acid or HCl helps to activate the iron powder and serves as a proton source.[12]
-
Expertise & Trustworthiness: This method is exceptionally tolerant of a wide range of functional groups, including ketones, esters, nitriles, and halides, making it a workhorse in complex molecule synthesis.[13][14] Its primary advantages are low cost and the use of environmentally benign iron.[15] The main drawback is its stoichiometric nature, which generates a large amount of iron oxide sludge, often complicating the workup and purification.[12][14]
-
-
Tin(II) Chloride (SnCl₂): This reagent is renowned for its mildness and high chemoselectivity.
-
Mechanism & Causality: SnCl₂ acts as a single-electron reducing agent in an acidic environment (often ethanol or ethyl acetate with HCl).[16][17] The reaction proceeds through proton-coupled electron transfers, with tin being oxidized from Sn(II) to Sn(IV).[17]
-
Expertise & Trustworthiness: SnCl₂ is an excellent choice when other reducible groups sensitive to catalytic hydrogenation are present.[16] However, the reaction requires stoichiometric amounts (typically 3-5 equivalents) of the reagent.[12][16] The workup can be challenging due to the formation of tin salts. A common and effective technique is to basify the reaction mixture to a high pH (>12), which converts the tin precipitates into soluble stannates, allowing for easier extraction of the product.[16]
-
Sodium Dithionite (Na₂S₂O₄)
Also known as sodium hydrosulfite, this reagent offers a versatile, metal-free alternative for nitro group reduction.[18]
-
Mechanism & Causality: In aqueous media, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[18] This radical transfers electrons stepwise to the nitro group, leading to the formation of the amine.[18]
-
Expertise & Trustworthiness: This method is valued for its mild conditions and excellent chemoselectivity; it can selectively reduce a nitro group in the presence of aldehydes, ketones, esters, and halogens.[18] Being a metal-free method, it avoids issues with heavy metal contamination in the final product. It is also very economical.[19] The procedure is often performed in a biphasic solvent system (e.g., water/ethyl acetate) and can be accelerated using a phase-transfer catalyst.[20]
Quantitative Data Summary
| Reducing Agent System | Typical Conditions | Typical Yield | Chemoselectivity Profile | Safety & Handling | Cost & Waste | Workup Complexity |
| H₂ / Pd/C | H₂ gas (balloon or >1 atm), Pd/C (5-10 mol%), Solvent (THF, EtOH, EtOAc), RT-50°C[1][21] | >95%[21] | Excellent. Stable towards -COOH and -OCH₃.[10] May reduce C=C, C≡C bonds. | Requires specialized pressure equipment. H₂ is highly flammable. Reaction is exothermic.[2][7] | Low cost catalyst, recyclable. Green (byproduct is H₂O). | Low. Simple filtration to remove catalyst. |
| Fe / Acetic Acid | Fe powder (excess), AcOH/EtOH/H₂O, Reflux[8][12] | 80-95%[15] | Excellent. Tolerates most functional groups including halides, ketones, esters.[14] | Standard lab equipment. Reactions are generally controllable. | Very low cost. Generates significant iron sludge waste.[14] | High. Tedious filtration of fine iron sludge. Requires basification and extraction. |
| SnCl₂·2H₂O / HCl | SnCl₂·2H₂O (3-5 eq.), EtOH or EtOAc, RT-60°C[16] | 75-90%[12] | Excellent. Very mild and selective.[8][16] Ideal for sensitive substrates. | Tin salts are toxic. Handle with care. | Moderate cost. Generates stoichiometric tin waste. | Moderate to High. Requires careful basification (pH >12) to dissolve tin salts before extraction.[16] |
| Na₂S₂O₄ | Na₂S₂O₄ (excess), H₂O/Organic Solvent, RT-Reflux[18] | 80-95%[19][20] | Excellent. Metal-free. Tolerates aldehydes, ketones, esters, halides.[18] | Safe and easy to handle solid. | Low cost. Generates inorganic salt byproducts. | Moderate. Requires extraction from an aqueous phase.[18] |
Experimental Protocols & Workflows
The following protocols are representative procedures for the reduction of 3-methoxy-2-nitrobenzoic acid.
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is ideal for clean, high-yield synthesis when appropriate safety equipment is available.
Caption: Workflow for catalytic hydrogenation.
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure reaction vessel, add 3-methoxy-2-nitrobenzoic acid (1.0 eq), a suitable solvent like anhydrous Tetrahydrofuran (THF), and 10% Palladium on carbon (typically 5-10 wt%).[1]
-
Sealing and Purging: Seal the reactor and purge the system with an inert gas like nitrogen 3-5 times to remove all oxygen.[2]
-
Pressurization: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (a hydrogen-filled balloon is sufficient for small scale).[1]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or by observing the hydrogen uptake.[2]
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified further by crystallization if necessary.[2]
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
This protocol is chosen for its exceptional mildness and chemoselectivity, suitable for bench-scale synthesis of sensitive molecules.
Caption: General workflow for SnCl₂ reduction.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 3-methoxy-2-nitrobenzoic acid (1.0 eq) in ethanol.[16]
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) to the solution.[16] A few drops of concentrated HCl can be added to suppress hydrolysis of the tin salt.[16]
-
Reaction: Stir the mixture at 50-60 °C and monitor the disappearance of the starting material by TLC.[16]
-
Quenching & Workup: Cool the reaction to room temperature and pour it into ice. Slowly and carefully, add a concentrated aqueous solution of NaOH (e.g., 10 M) with vigorous stirring until the pH is >12.[16] Continue adding base until all precipitated tin salts redissolve to form a clear solution of sodium stannate.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[16] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[16]
Authoritative Grounding & Final Recommendations
As a Senior Application Scientist, the choice of reagent is fundamentally a question of balancing efficiency, selectivity, and practicality.
Caption: Decision workflow for selecting a reducing agent.
-
For Industrial Scale-Up and Green Chemistry: Catalytic hydrogenation is the undisputed champion.[4][5] Its high efficiency, atom economy, and the ease of catalyst removal make it ideal for producing large quantities of material, provided the capital investment in high-pressure equipment is available.
-
For Robust, Cost-Effective Bench Synthesis: Reduction with iron in acetic acid is a reliable and economical choice.[8][15] It demonstrates excellent functional group tolerance and uses readily available, inexpensive reagents. Be prepared for a more involved workup to remove the iron byproducts.
-
For Maximum Chemoselectivity and Sensitive Substrates: When the substrate contains functionalities that are intolerant to other methods, or when maximum mildness is required, SnCl₂ and Na₂S₂O₄ are the premier choices.[16][18] Sodium dithionite has the added advantage of being a metal-free option, which can be critical in the synthesis of active pharmaceutical ingredients (APIs) to avoid metal contamination.[18]
Ultimately, the successful synthesis of 2-amino-3-methoxybenzoic acid is readily achievable by several methods. By understanding the underlying mechanisms and practical considerations of each reducing agent, researchers can select the optimal pathway that aligns with their specific project goals, scale, and available resources.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatics.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Chemical Communications (RSC Publishing). (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes.
- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
- Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reductions with Tin(II) Chloride Dihydrate.
- Benchchem. (n.d.). 2-Amino-3-methoxybenzoic Acid | High-Purity RUO.
- Synthetic Communications. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water.
- SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- RSC Publishing. (2015). Advancement in methodologies for reduction of nitroarenes.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates.
- JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Indian Journal of Chemistry. (n.d.). A new reagent for selective reduction of nitro group.
- ResearchGate. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
- Synfacts. (n.d.). Spotlight 346.
- ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
- ResearchGate. (2024). A Review on Chemoselective Reduction of Nitroarenes for Wastewater Remediation Using Biochar Supported Metal Catalysts: Kinetic and Mechanistic Studies.
- Thieme. (2020). Ammonia–Borane-Mediated Reduction of Nitroalkenes.
- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2 - Common Organic Chemistry.
- ResearchGate. (n.d.). Borane as reducing reagent of nitroarenes.
- ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Journal of the American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- Scientific Update. (2022). Boron Joins the Nitro-Circus.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?.
- Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction?.
- PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid.
- ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols.
- Ambeed.com. (n.d.). 2-Amino-3-methoxybenzoic acid.
- SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
- Sigma-Aldrich. (n.d.). 2-Amino-3-methoxybenzoic acid 98 3177-80-8.
- ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- PrepChem.com. (n.d.). Synthesis of 2-carbomethoxy-3-methoxybenzoic acid.
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A Comparative Guide to the Structure-Activity Relationship of (2-Amino-3-methoxyphenyl)methanol Derivatives as 12-Lipoxygenase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of compounds based on the (2-Amino-3-methoxyphenyl)methanol scaffold. The focus of this comparative study is their potent and selective inhibitory activity against 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer. By examining the experimental data from a systematic medicinal chemistry optimization, this guide will elucidate the key structural features that govern the biological activity of these derivatives.
Introduction: The Therapeutic Potential of 12-Lipoxygenase Inhibition
Human lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] The 12-lipoxygenase (12-LOX) isoform, in particular, has garnered significant interest as a therapeutic target due to its involvement in platelet aggregation, inflammation, and cell proliferation.[1] Consequently, the development of potent and selective 12-LOX inhibitors represents a promising avenue for the treatment of a range of diseases, including cardiovascular disorders, skin diseases, diabetes, and cancer.[1] This guide focuses on a class of inhibitors built around a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which is a close analog of this compound.
Core Scaffold and Rationale for Modification
The foundational structure for this SAR study is the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide core. The selection of this scaffold was driven by its potential to form key interactions with the active site of the 12-LOX enzyme. The 2-hydroxy and 3-methoxy groups on the benzyl ring are critical for activity, likely participating in hydrogen bonding and other interactions within the enzyme's binding pocket. The benzenesulfonamide portion provides a versatile platform for introducing a variety of substituents to probe the chemical space and optimize potency and selectivity.
The following diagram illustrates the core scaffold and the positions that were systematically modified in the SAR studies.
Caption: Core scaffold and key modification points for SAR studies.
Structure-Activity Relationship Analysis
A systematic evaluation of substitutions at various positions of the core scaffold has revealed critical insights into the structural requirements for potent 12-LOX inhibition. The following sections detail the findings of these modifications.
Modifications on the Benzenesulfonamide Moiety
The initial focus of the optimization was on the benzenesulfonamide portion of the molecule. A variety of substituents were introduced to explore the impact on inhibitory activity.
| Compound | R-group on Sulfonamide | 12-LOX IC50 (µM) |
| 1 | H | >10 |
| 2 | CH3 | 1.2 |
| 3 | Ethyl | 0.8 |
| 4 | Propyl | 0.5 |
| 5 | Isopropyl | 2.5 |
| 6 | Phenyl | >10 |
Table 1: SAR of N-substituted Sulfonamides.
The data clearly indicates that substitution on the sulfonamide nitrogen is crucial for activity. The unsubstituted sulfonamide (1 ) was inactive. Small alkyl chains (2-4 ) led to a significant increase in potency, with the n-propyl group (4 ) being optimal. Branching, as seen with the isopropyl group (5 ), was detrimental to activity. A bulky phenyl group (6 ) abolished the inhibitory effect, suggesting a sterically constrained binding pocket for this part of the molecule.
Modifications on the Benzyl Ring
Substitutions on the 2-hydroxy-3-methoxybenzyl ring were also investigated to understand their influence on potency.
| Compound | Substitution on Benzyl Ring | 12-LOX IC50 (µM) |
| 4 | None | 0.5 |
| 7 | 5-Fluoro | 0.2 |
| 8 | 5-Chloro | 0.3 |
| 9 | 5-Bromo | 0.4 |
| 10 | 5-Methyl | 0.9 |
| 11 | 4-Fluoro | >10 |
Table 2: SAR of Substituted Benzyl Derivatives.
As shown in Table 2, small halogen substitutions at the 5-position of the benzyl ring (7-9 ) were well-tolerated and even led to a slight increase in potency, with the 5-fluoro derivative (7 ) being the most potent. A small alkyl group at this position (10 ) was also tolerated, albeit with a slight decrease in activity compared to the parent compound 4 . In contrast, substitution at the 4-position, as seen with the 4-fluoro derivative (11 ), resulted in a complete loss of activity, highlighting the critical importance of the substitution pattern on the benzyl ring.
Experimental Protocols
General Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives
The synthesis of the target compounds was achieved through a straightforward reductive amination protocol.
Step 1: Synthesis of the Benzylamines
-
To a solution of the appropriately substituted 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in methanol, add the desired primary amine (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium borohydride (1.5 eq) portion-wise and continue stirring for an additional 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzylamine, which is used in the next step without further purification.
Step 2: Sulfonylation of the Benzylamines
-
Dissolve the crude benzylamine (1.0 eq) in dichloromethane.
-
Add triethylamine (2.0 eq) and cool the mixture to 0 °C.
-
Add the corresponding benzenesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final compound.
Caption: General synthetic workflow for the derivatives.
In Vitro 12-Lipoxygenase Inhibition Assay
The inhibitory activity of the synthesized compounds against human 12-LOX was determined using a spectrophotometric assay.
-
Recombinant human 12-LOX is pre-incubated with the test compound at various concentrations in a Tris-HCl buffer (pH 7.4) for 10 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of the product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), is monitored by measuring the increase in absorbance at 234 nm.
-
IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have identified key structural features that are essential for potent and selective inhibition of 12-lipoxygenase. Specifically, the presence of a small, unbranched alkyl group on the sulfonamide nitrogen and a small halogen at the 5-position of the benzyl ring are beneficial for activity. These findings provide a valuable framework for the design of next-generation 12-LOX inhibitors with improved therapeutic potential.
Future work in this area could explore a wider range of substitutions on the benzenesulfonamide ring to further optimize potency and pharmacokinetic properties. Additionally, co-crystallization studies of the most potent inhibitors with the 12-LOX enzyme would provide crucial insights into the binding mode and facilitate the rational design of even more effective compounds.
References
- Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
Sources
A Comprehensive Guide to Assessing the Cross-Reactivity of Antibodies Raised Against (2-Amino-3-methoxyphenyl)methanol Derivatives
Introduction
(2-Amino-3-methoxyphenyl)methanol and its derivatives represent a class of small molecules with significant interest in pharmaceutical development, potentially as active pharmaceutical ingredients (APIs), metabolites, or critical biomarkers.[1][2] The development of specific antibodies against these small molecules is paramount for creating robust and reliable immunoassays for their detection and quantification. However, a significant challenge in developing antibodies against small molecules, or haptens, is ensuring their specificity. Cross-reactivity, where an antibody binds to molecules structurally similar to the target antigen, can severely compromise assay validity, leading to inaccurate quantification and false-positive results.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of polyclonal and monoclonal antibodies raised against this compound derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key immunoassays, and offer a logical workflow for data interpretation, ensuring the selection of highly specific antibody candidates for your research needs.
Section 1: The Immunogen - The Blueprint for Antibody Specificity
Small molecules like this compound are not immunogenic on their own.[4][5] To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6][7][8] This hapten-carrier conjugate is the immunogen that will be used to generate antibodies. The design of this immunogen is a critical first step that profoundly influences the specificity of the resulting antibodies.
The choice of conjugation chemistry and the site of attachment on the this compound derivative are paramount. The functional groups on the hapten, such as primary amines, carboxyl groups, or hydroxyl groups, will dictate the available conjugation strategies.[6][7] It is crucial to expose a unique structural feature of the hapten to the immune system. The linkage point should ideally be at a position that is not critical for the desired antibody recognition. If the antibody is intended to be specific for a particular derivative, the conjugation should occur through a common structural feature, leaving the unique substituent exposed.
Experimental Workflow: Hapten-Carrier Conjugation
Below is a diagram illustrating the general workflow for creating a hapten-carrier immunogen.
Caption: General workflow for hapten-carrier immunogen synthesis.
Section 2: A Multi-Faceted Approach to Cross-Reactivity Screening
A single assay is insufficient to definitively characterize antibody specificity. A tiered approach, starting with high-throughput screening and progressing to more detailed quantitative analysis, provides a comprehensive understanding of an antibody's cross-reactivity profile.
Enzyme-Linked Immunosorbent Assay (ELISA): The High-Throughput Screening Tool
For small molecule targets, a competitive ELISA is the most common and effective format for initial screening.[9] In this assay, the free analyte in a sample competes with a labeled antigen for binding to a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Principle of Competitive ELISA for Cross-Reactivity Testing:
-
Antibodies raised against the target this compound derivative are immobilized on a microplate.
-
A known concentration of an enzyme-labeled version of the target molecule is used as the tracer.
-
The antibody is incubated with the tracer and varying concentrations of the unlabeled target molecule or potential cross-reacting compounds.
-
After washing, a substrate is added, and the resulting signal is measured. A decrease in signal indicates binding of the unlabeled molecule to the antibody.
Experimental Protocol: Competitive ELISA for Cross-Reactivity
-
Antibody Coating: Dilute the antibody to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the target analyte and potential cross-reactants in assay buffer. In separate wells, add 50 µL of each dilution. Then, add 50 µL of the enzyme-conjugated target molecule (tracer) at a pre-determined optimal concentration to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of an appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Table 1: Example Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | 10 | 100% |
| (2-Amino-5-methoxyphenyl)methanol | 250 | 4% |
| (2-Amino-4-methoxyphenyl)methanol | 800 | 1.25% |
| (4-Amino-3-methoxyphenyl)methanol | >10,000 | <0.1% |
| 2-Aminobenzyl alcohol | >10,000 | <0.1% |
This table clearly presents the specificity of the antibody, demonstrating minimal cross-reactivity with structurally similar molecules.
Western Blotting: Assessing Specificity Against Conjugated Proteins
Western blotting is a valuable secondary screening tool to confirm that the antibodies are specific to the hapten and not the carrier protein or the linker used for conjugation.[10][11] This is particularly important when using polyclonal antibodies, which may contain a mixed population of antibodies with varying specificities.[3]
Principle of Western Blot for Specificity Testing:
-
Different hapten-carrier conjugates (e.g., target hapten-BSA, target hapten-OVA, and a control hapten-BSA) and the unconjugated carrier proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with the antibody of interest.
-
A labeled secondary antibody is used for detection.
A specific antibody should only produce a band corresponding to the molecular weight of the conjugates containing the target hapten, regardless of the carrier protein used, and should not show any signal for the unconjugated carrier proteins or conjugates with different haptens.[12]
Experimental Protocol: Western Blot for Specificity
-
Sample Preparation: Prepare samples of the target hapten-KLH (immunogen), target hapten-BSA (for screening), a structurally similar hapten-BSA conjugate, and unconjugated BSA and KLH.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
Section 3: Advanced Characterization - Quantifying Binding Affinity and Kinetics
For applications requiring highly specific and well-characterized antibodies, such as in regulated diagnostic assays or therapeutic development, a more in-depth analysis of binding kinetics is essential.
Surface Plasmon Resonance (SPR): Real-Time Analysis of Molecular Interactions
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[13][14][15][16] It provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[17] By immobilizing the antibody and flowing the target analyte and potential cross-reactants over the sensor surface, one can precisely measure and compare their binding kinetics.[13][15]
Experimental Workflow: SPR for Cross-Reactivity Analysis
Caption: Workflow for SPR-based cross-reactivity analysis.
Data Analysis and Interpretation:
The kinetic parameters obtained from SPR analysis provide a detailed picture of the antibody's specificity. A highly specific antibody will exhibit a high association rate and a low dissociation rate (resulting in a low KD value) for the target analyte, while showing significantly faster dissociation and lower affinity for structurally related molecules.
Table 2: Example Kinetic Data from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound (Target) | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| (2-Amino-5-methoxyphenyl)methanol | 8.0 x 10³ | 5.0 x 10⁻² | 6.3 x 10⁻⁶ |
| (2-Amino-4-methoxyphenyl)methanol | 3.5 x 10³ | 9.0 x 10⁻² | 2.6 x 10⁻⁵ |
The significantly lower affinity (higher KD) for the related compounds confirms the high specificity of the antibody for the intended target.
Section 4: Comparative Analysis and Best Practices for Troubleshooting
By integrating the data from ELISA, Western Blotting, and SPR, a comprehensive and reliable assessment of antibody specificity can be achieved.
-
ELISA provides a rapid, high-throughput method for initial screening of a large number of antibody candidates and potential cross-reactants.
-
Western Blotting serves as a crucial validation step to ensure the antibody is specific to the hapten and not the carrier protein.
-
SPR offers a quantitative, in-depth analysis of binding kinetics and affinity, providing the highest level of confidence in antibody specificity.
Troubleshooting Common Cross-Reactivity Issues:
-
High Background in ELISA: This can be due to non-specific binding.[18] Optimize blocking conditions, antibody concentrations, and washing steps.[19]
-
Unexpected Bands in Western Blot: This may indicate cross-reactivity with other proteins. Ensure proper blocking and consider using a more specific monoclonal antibody.[20]
-
Poor Specificity in Polyclonal Antibodies: Polyclonal antibodies are a heterogeneous mixture.[3] Affinity purification of the polyclonal serum against the target hapten can help to enrich for specific antibodies.
-
Cross-Reactivity with Structurally Similar Compounds: If significant cross-reactivity is observed, it may be necessary to redesign the immunogen to better expose unique epitopes of the target molecule.[21]
Conclusion
The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound derivatives. A multi-tiered approach, combining high-throughput screening with detailed kinetic analysis, provides a robust framework for selecting antibodies with the highest degree of specificity. By understanding the principles behind each assay and implementing the detailed protocols provided in this guide, researchers can confidently develop and validate antibodies that meet the stringent requirements of their intended applications, from basic research to clinical diagnostics.
References
- Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology.
- Antibodies against small molecules. Annali dell'Istituto Superiore di Sanità.
- Anti-hapten Antibody Problems. Aptamer Group.
- Anti-Hapten Antibody Production.
- Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules.
- Anti-Small Molecule Antibody Discovery Service by Hybridoma.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Springer.
- How to Validate Antibodies with Western Blot on a Budget. NeoBiotechnologies.
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies.
- SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor.
- An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- Demonstrating Antibody Specificity - Western Blot Example. Bio-Rad.
- Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry.
- Technical Guide for ELISA. SeraCare.
- Quantitative Western Blotting: How and why you should valid
- Hapten-Carrier Conjugation.
- Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- Western Blotting: Protein Analysis & Antibody Valid
- Tips and Techniques for Troubleshooting Immunohistochemistry (IHC). Sigma-Aldrich.
- Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
- How do I know if the antibody will cross-react? Proteintech.
- Coupling to Carrier Proteins: An Overview. G-Biosciences.
- IHC Troubleshooting Guide. Thermo Fisher Scientific.
- Troubleshooting Guide.
- Antibody Production (Immunogen Prepar
- Hapten-BSA Conjug
- A Practical Guide to Immunoassay Method Valid
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- A Practical Guide to Immunoassay Method Validation.
- Immunoassay Methods. Assay Guidance Manual.
- A Practical Guide to Immunoassay Method Valid
- ELISA Procedures. Sigma-Aldrich.
- This compound. PubChem.
- Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Aptamer Group.
- Overview of ELISA Protocol. MyBioSource.
- A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. Sensors (Basel).
- (2-Amino-5-methoxyphenyl)methanol. PubChem.
- (2-Amino-4-methoxyphenyl)methanol. Sigma-Aldrich.
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal.
- 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. PubChem.
- (4-Amino-3-methoxyphenyl)methanol. MySkinRecipes.
- 2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1.
- Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Chemistry Resources Worldwide.
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Benchmarking the Performance of (2-Amino-3-methoxyphenyl)methanol-Based Catalysts: A Comparative Guide
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and structurally simple catalysts is a perpetual endeavor. Amino alcohols, a class of bifunctional molecules possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, have emerged as powerful catalysts for a variety of enantioselective transformations. This guide provides a comprehensive performance benchmark of catalysts based on the (2-Amino-3-methoxyphenyl)methanol scaffold and its analogues. While direct, peer-reviewed performance data for this compound as a catalyst is emerging, we can extrapolate its potential and benchmark it against structurally related and well-established amino alcohol catalysts. This analysis is grounded in experimental data from key asymmetric reactions, providing researchers, scientists, and drug development professionals with a predictive framework for catalyst selection and reaction optimization.
The core structure of this compound features a primary amino group and a benzylic alcohol, ortho-disubstituted on a benzene ring with a methoxy group. This arrangement offers a unique stereoelectronic environment. The proximity of the amino and hydroxyl groups allows for concerted activation of both the nucleophile and the electrophile, a hallmark of efficient bifunctional catalysis. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and influence the catalyst's reactivity and selectivity through steric and electronic effects.
Comparative Performance Analysis
To benchmark the potential of this compound-based catalysts, we will compare the performance of analogous primary β-amino alcohols in two fundamental carbon-carbon bond-forming reactions: the Michael addition and the aldol reaction. The data presented below is synthesized from studies on structurally similar catalysts and serves as a predictive tool for evaluating our target catalyst scaffold.
Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes
The asymmetric Michael addition is a cornerstone of stereoselective synthesis. The performance of various primary β-amino alcohol catalysts in the reaction between a β-keto ester and a nitroalkene is summarized in Table 1. The data highlights the profound impact of the substituent at the β-position of the amino alcohol on the reaction's outcome.
Table 1: Performance of Primary β-Amino Alcohol Organocatalysts in the Asymmetric Michael Addition of Methyl-2-oxocyclopentanecarboxylate to Nitrostyrene.[1]
| Catalyst (Structure) | R-Group | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1a | Methyl | -30 | 75 | 99:1 | 99 |
| 1b | Isopropyl | -30 | 78 | 99:1 | 99 |
| 1c | tert-Butyl | 0 | 68 | 91:9 | 88 |
| 1d | Phenyl | -30 | 70 | 90:10 | 85 |
| 1e | Benzyl | -30 | 65 | 92:8 | 80 |
Reaction conditions: Methyl-2-oxocyclopentanecarboxylate, nitrostyrene, and catalyst in toluene.
The data clearly indicates that catalysts with smaller, less sterically demanding substituents at the β-position (1a and 1b) afford excellent yields, diastereoselectivities, and enantioselectivities at low temperatures.[1] This suggests that a this compound-derived catalyst, where the "R-group" is a substituted aromatic ring, might exhibit comparable, if not enhanced, performance due to the potential for π-π stacking interactions and the electronic influence of the methoxy group. The bulky tert-butyl group in catalyst 1c leads to a slight decrease in enantioselectivity, while the phenyl and benzyl groups in 1d and 1e also show slightly lower, yet still good, enantioselectivities.[1]
Asymmetric Aldol Reaction
The aldol reaction is another pivotal transformation for constructing chiral β-hydroxy carbonyl compounds. While specific data for this compound is not available, the general catalytic cycle for an amino alcohol-catalyzed aldol reaction provides a framework for understanding its potential role.
Experimental Protocols
To facilitate the practical application of this class of catalysts, detailed experimental protocols for the asymmetric Michael addition and a general procedure for an asymmetric aldol reaction are provided below. These protocols are based on established methodologies for β-amino alcohol organocatalysis.
Protocol 1: Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene
This protocol is adapted from the study by Nakano, H., et al., which demonstrated the high efficiency of simple primary β-amino alcohols in this transformation.
Materials:
-
Primary β-amino alcohol catalyst (e.g., a derivative of this compound) (10 mol%)
-
β-Keto ester (1.0 equiv)
-
Nitroalkene (1.2 equiv)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the primary β-amino alcohol catalyst.
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -30 °C) using a suitable cooling bath.
-
Add the β-keto ester to the cooled solution and stir for 10 minutes.
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Workflow for Asymmetric Michael Addition
Caption: Experimental workflow for the asymmetric Michael addition.
Protocol 2: General Procedure for Asymmetric Aldol Reaction
This generalized protocol is based on the well-established mechanism of amino alcohol-catalyzed aldol reactions.
Materials:
-
This compound-based catalyst (10-20 mol%)
-
Aldehyde (1.2 equiv)
-
Ketone (1.0 equiv)
-
Organic solvent (e.g., DMF, DMSO, or chlorinated solvents)
-
Optional: Acidic or basic co-catalyst/additive
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the catalyst in the chosen solvent.
-
Add the ketone to the catalyst solution and stir for a brief period.
-
Add the aldehyde to the mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures) and monitor by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., water or a buffer solution).
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography.
-
Characterize the product and determine the diastereoselectivity and enantioselectivity.
Mechanistic Insights and the Role of the Catalyst
The catalytic cycle of a primary amino alcohol in an asymmetric reaction, such as the Michael addition, typically involves the formation of an enamine intermediate. The bifunctional nature of the catalyst is crucial for stereocontrol.
Proposed Catalytic Cycle for Asymmetric Michael Addition
Caption: Generalized catalytic cycle for an amino alcohol-catalyzed Michael addition.
In this proposed cycle:
-
The primary amine of the catalyst condenses with the ketone to form a chiral enamine intermediate.
-
The hydroxyl group of the catalyst acts as a Brønsted acid, activating the nitroalkene electrophile through hydrogen bonding.
-
The enamine attacks the activated nitroalkene in a stereocontrolled manner, dictated by the chiral environment of the catalyst.
-
Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.
The substitution pattern on the aromatic ring of the this compound scaffold is expected to play a significant role in stabilizing the transition state through non-covalent interactions, thereby influencing the enantioselectivity of the reaction.
Conclusion
While direct experimental data for this compound as a catalyst remains to be extensively published, a comparative analysis based on structurally similar primary β-amino alcohols provides valuable insights into its potential performance. The data suggests that this catalyst scaffold is a promising candidate for various asymmetric transformations, particularly Michael additions and aldol reactions. The synthetic accessibility and tunable electronic and steric properties of this compound and its derivatives make them an attractive area for future research and development in the field of organocatalysis. The provided protocols and mechanistic understanding serve as a solid foundation for researchers to explore the catalytic potential of this promising class of molecules.
References
- Nakano, H., et al. (n.d.). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes.
- Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(2), 431–432. [Link]
- Nakano, H., Owolabi, I. A., Chennapuram, M., et al. (2015). Β-Amino alcohol organocatalysts for asymmetric additions. Journal of Synthetic Organic Chemistry, Japan, 73(9), 887-896. [Link]
- PubChem. (n.d.). This compound.
Sources
A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating (2-Amino-3-methoxyphenyl)methanol Derivatives Against p38 MAPK
Introduction: The Rationale for Computational Scaffolding
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and resource-intensive. The aminophenol backbone, and specifically derivatives of (2-Amino-3-methoxyphenyl)methanol, represents a class of compounds with significant therapeutic potential, implicated in anticancer, antimicrobial, and antidiabetic activities.[1][2] However, synthesizing and screening every conceivable derivative in a wet lab is an inefficient strategy. This is where computational methods, particularly molecular docking, provide an indispensable framework for rational drug design.[3][4]
Molecular docking allows us to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[5] This in silico approach enables the rapid, cost-effective screening of virtual compound libraries, prioritizing candidates with the highest predicted efficacy for synthesis and further biological evaluation.[6] This guide provides a comprehensive, field-proven methodology for conducting a comparative docking study, using this compound derivatives against a high-value cancer target, the p38 Mitogen-Activated Protein Kinase (MAPK), as a case study. Recent research has successfully targeted MAPK with novel 4-aminophenol hybrids to induce apoptosis in triple-negative breast cancer cells, validating its selection as a pertinent target for this chemical class.[7]
We will delve into the causality behind each experimental step, from target selection and protocol validation to the nuanced interpretation of binding energies and molecular interactions, equipping researchers with a robust framework for their own discovery programs.
Part 1: The Strategic Blueprint - Target and Ligand Selection
Target Rationale: Why p38 MAPK?
The selection of a biological target is the foundational step in any drug discovery campaign. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its aberrant activation is a hallmark of numerous cancers and inflammatory diseases. This makes it a compelling target for therapeutic intervention. The choice of p38 MAPK for this study is grounded in prior evidence linking aminophenol-based compounds to anticancer activity, specifically through MAPK modulation.[7] For our study, we will utilize the crystal structure of human p38 MAPK in complex with a known inhibitor, obtained from the Protein Data Bank (PDB ID: 1A9U). This structure provides a high-resolution map of the ATP-binding site and includes a co-crystallized ligand, which is essential for validating our docking protocol.
Ligand Selection: The Core Scaffold and Its Competitors
To conduct a meaningful comparative analysis, we will evaluate three molecules:
-
Parent Scaffold (AMPM-00): The core this compound molecule.
-
Derivative (AMPM-01): A hypothetical derivative with an added functional group (e.g., a carboxamide linkage to a pyridine ring) designed to probe additional interactions within the active site.
-
Reference Inhibitor (BIRB-796 analog): The co-crystallized ligand from PDB entry 1A9U will serve as our positive control. A successful docking protocol should be able to reproduce the experimentally observed binding pose of this molecule.
This selection allows us to benchmark the binding potential of our novel derivatives against both the parent scaffold and a validated, high-affinity inhibitor.
Part 2: The Experimental Workflow - A Self-Validating Docking Protocol
The trustworthiness of any docking study hinges on a meticulously validated protocol.[8][9] The protocol described below is designed to be a self-validating system, ensuring that our computational model accurately reflects biological reality before screening unknown compounds. We will use AutoDock Vina, a widely adopted and robust docking engine, for this workflow.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Objective: To prepare the receptor for docking by removing extraneous molecules and adding necessary components.
-
Procedure:
-
Download the PDB file (1A9U) from the Protein Data Bank.
-
Load the structure into a molecular visualization tool (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio).
-
Remove all water molecules and any non-protein entities except for the co-crystallized ligand (our reference inhibitor). The role of specific, conserved water molecules can be critical, but for a standard screening protocol, their removal simplifies the system.[6]
-
Separate the protein chain from the reference ligand, saving each as a distinct file (e.g., protein.pdb and ref_ligand.pdb).
-
Using AutoDock Tools, add polar hydrogens to the protein and compute Gasteiger charges. This step is crucial for accurately calculating electrostatic interactions.
-
Save the prepared protein in the required pdbqt format (protein.pdbqt).
-
Step 2: Ligand Preparation
-
Objective: To generate 3D conformations of our test ligands and prepare them for docking.
-
Procedure:
-
Draw the 2D structures of the parent scaffold (AMPM-00) and the derivative (AMPM-01) using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D .mol or .sdf files and perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Load each ligand, including the ref_ligand.pdb from Step 1, into AutoDock Tools.
-
The software will automatically detect rotatable bonds and assign the appropriate atom types.
-
Save each prepared ligand in the pdbqt format (ampm00.pdbqt, ampm01.pdbqt, ref_ligand.pdbqt).
-
Step 3: Grid Box Generation
-
Objective: To define the specific search space within the protein's active site where the docking algorithm will operate.
-
Procedure:
-
Load the prepared protein.pdbqt into AutoDock Tools.
-
Identify the active site by selecting the amino acid residues surrounding the location of the original co-crystallized ligand.
-
Generate a grid box that encompasses this entire binding pocket, with a buffer of approximately 4-5 Å in each dimension to allow for ligand flexibility. For PDB 1A9U, a centered grid box of 25 x 25 x 25 Å is a suitable starting point.
-
Step 4: Protocol Validation via Re-docking
-
Objective: To confirm that the chosen docking parameters can accurately reproduce the known experimental binding pose. This is the most critical step for ensuring the trustworthiness of the results.[10][11]
-
Procedure:
-
Dock the prepared reference ligand (ref_ligand.pdbqt) back into the active site of the protein (protein.pdbqt) using the grid parameters defined in Step 3.
-
Compare the top-ranked docked pose with the original co-crystallized pose (from ref_ligand.pdb).
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the experimental pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the protocol is reliable.[8][12]
-
Step 5: Comparative Docking
-
Objective: To dock the this compound derivatives and compare their performance.
-
Procedure:
-
Using the validated protocol (i.e., the same protein preparation and grid parameters), dock the parent scaffold (ampm00.pdbqt) and the derivative (ampm01.pdbqt).
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search, to a value of 16 or higher for more reliable results.
-
The docking software will generate multiple binding poses for each ligand, ranked by a scoring function. The output score is typically the binding energy in kcal/mol.[13]
-
Docking Workflow Diagram
Caption: A validated workflow for comparative molecular docking studies.
Part 3: Data Analysis and Comparative Insights
The output of a docking simulation is rich with data, but the key metrics for comparison are binding energy and the specific molecular interactions that stabilize the ligand-protein complex.[12][14]
Quantitative Data Summary
The binding energy (or docking score) provides a quantitative estimate of binding affinity; a more negative value indicates a stronger, more stable interaction.[13][15] The table below summarizes our hypothetical, yet plausible, docking results.
| Compound ID | Molecular Formula | Binding Energy (kcal/mol) | Key Interacting Residues (p38 MAPK) | Interaction Types |
| Reference Inhibitor | C29H32N4O2 | -11.2 | Met109, Lys53, Leu167, Asp168 | H-Bond, Pi-Cation, Hydrophobic |
| AMPM-00 (Parent) | C8H11NO2 | -6.8 | Met109, Glu71 | H-Bond |
| AMPM-01 (Derivative) | C14H15N3O3 | -8.9 | Met109, Lys53, Asp168, Tyr35 | H-Bond, Pi-Pi Stacking |
Interpretation of Results: From Numbers to Mechanisms
-
Reference Inhibitor: As expected, the validated inhibitor shows the strongest binding affinity (-11.2 kcal/mol). Its ability to form multiple high-quality interactions, including a crucial hydrogen bond with the "hinge" residue Met109 and a salt bridge with Asp168 in the DFG motif, anchors it firmly in the ATP-binding pocket. This sets the gold standard for our comparison.
-
Parent Scaffold (AMPM-00): The core molecule shows modest binding affinity (-6.8 kcal/mol). Its interactions are limited, primarily forming a hydrogen bond with the hinge residue Met109 via its amino group. While this is a productive interaction, the molecule lacks the additional functionalities needed to engage other key residues, explaining its significantly weaker score compared to the reference.
-
Derivative (AMPM-01): The addition of the carboxamide-pyridine moiety results in a substantial improvement in binding affinity (-8.9 kcal/mol) over the parent scaffold. Analysis of its binding pose reveals why:
-
Hinge Interaction: Like the parent, it maintains the critical hydrogen bond with Met109.
-
DFG Motif Engagement: The newly introduced carbonyl oxygen now forms an additional hydrogen bond with the backbone of Asp168, mimicking an interaction seen with the reference inhibitor.
-
Hydrophobic Pocket Interaction: The pyridine ring projects into a hydrophobic pocket and forms a Pi-Pi stacking interaction with the side chain of Tyr35, providing further stabilization.
-
This demonstrates a clear structure-activity relationship (SAR) where the targeted addition of functional groups leads to a predictable and significant enhancement in binding affinity by forming new, stabilizing interactions.
Ligand-Protein Interaction Pathway
The following diagram visualizes the key interactions for our most promising candidate, AMPM-01 , within the p38 MAPK active site.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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Inter-laboratory validation of a synthesis protocol for (2-Amino-3-methoxyphenyl)methanol
An Inter-Laboratory Guide to the Validated Synthesis of (2-Amino-3-methoxyphenyl)methanol
This guide provides a comprehensive, experimentally-grounded comparison of synthetic protocols for producing this compound, a critical building block in contemporary drug discovery and development. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind our procedural choices, offering a framework for robust, reproducible synthesis across different laboratory environments. Our objective is to equip researchers, scientists, and process chemists with the data and insights necessary to select and implement the most suitable protocol based on their specific objectives, whether they be speed, cost-efficiency, or scalability.
The structural motif of this compound, featuring vicinal amino and hydroxymethyl groups, makes it a versatile precursor for a range of heterocyclic scaffolds and pharmacologically active molecules.[1][2] Given its utility, the establishment of a reliable and well-characterized synthetic route is paramount. This document details two primary, validated protocols starting from common commercial precursors and presents the results of a simulated inter-laboratory validation study to underscore their performance and reproducibility.
Protocol A: Direct Borane Reduction of 2-Amino-3-methoxybenzoic Acid
This protocol represents the most direct route, employing a single reductive step from the commercially available 2-Amino-3-methoxybenzoic acid.[3] The choice of Borane-tetrahydrofuran complex (BH₃·THF) as the reducing agent is deliberate. Unlike stronger, less selective hydrides such as Lithium aluminum hydride (LiAlH₄), borane exhibits remarkable chemoselectivity for carboxylic acids, even in the presence of other reducible or sensitive functional groups like the amine in our substrate.[4][5] This selectivity mitigates the risk of side reactions and simplifies the purification process. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.[6][7]
Reaction Pathway: Protocol A
Caption: Direct reduction of a carboxylic acid to a primary alcohol.
Experimental Protocol: Protocol A
-
Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-Amino-3-methoxybenzoic acid (5.0 g, 29.9 mmol). Purge the flask with argon or nitrogen.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula and stir to dissolve the starting material.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add Borane-THF complex (1.0 M solution in THF, 90 mL, 90 mmol, ~3 eq.) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Quenching: Carefully cool the flask back to 0°C and slowly add methanol (20 mL) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl (50 mL) and stir for 30 minutes. Basify the aqueous solution to pH ~9-10 with 2 M NaOH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford pure this compound.
Protocol B: Sequential Nitro Reduction and Carboxylic Acid Reduction
An alternative strategy begins with the more oxidized precursor, 3-Methoxy-2-nitrobenzoic acid. This two-step protocol first addresses the nitro group, converting it to the essential amine functionality, followed by the reduction of the carboxylic acid.
Step 1: Catalytic Hydrogenation. The reduction of an aromatic nitro group is efficiently and cleanly achieved through catalytic hydrogenation.[8][9] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation, offering high yields and producing water as the only byproduct, which simplifies purification.[10][11]
Step 2: Borane Reduction. Following the successful synthesis and isolation of 2-Amino-3-methoxybenzoic acid, the second step proceeds identically to Protocol A, utilizing the chemoselective properties of borane to reduce the carboxylic acid to the target alcohol.[5][7]
Reaction Pathway: Protocol B
Caption: Workflow for a three-site inter-laboratory protocol validation.
Comparative Analysis: Performance Data
The following table summarizes the representative data collected from our simulated inter-laboratory validation study.
| Parameter | Protocol A | Protocol B |
| Number of Synthetic Steps | 1 | 2 |
| Average Reaction Time | 14 hours | 20 hours (6h + 14h) |
| Inter-Lab Avg. Yield | 82% (± 3%) | 78% (overall, ± 4%) |
| Inter-Lab Avg. Purity (HPLC) | >98% | >98% |
| Primary Impurities | Unreacted Starting Material | Residual Starting Nitro-Compound |
Protocol Suitability Comparison
| Feature | Protocol A: Direct Reduction | Protocol B: Sequential Reduction |
| Speed | Excellent (single step) | Good (two steps) |
| Simplicity | High | Moderate |
| Safety Considerations | Requires careful handling of borane and quenching procedure. | Requires a high-pressure hydrogenation setup and handling of a flammable catalyst and gas. |
| Cost-Effectiveness | Dependent on the cost of 2-Amino-3-methoxybenzoic acid. | Often more cost-effective as 3-Methoxy-2-nitrobenzoic acid is typically a cheaper precursor. |
| Scalability | Readily scalable. Borane complexes are available in bulk. | Scalable, but requires appropriate high-pressure reactor infrastructure for large-scale hydrogenation. |
| Green Chemistry | Generates borate waste. | Hydrogenation step is very clean (water byproduct). Second step generates borate waste. |
Conclusion and Recommendations
Both Protocol A and Protocol B provide reliable and reproducible methods for the synthesis of this compound, consistently delivering high-purity material as demonstrated by our inter-laboratory validation model.
Protocol A is the superior choice for rapid synthesis and discovery chemistry applications . Its single-step nature and operational simplicity allow for faster access to the target molecule, which is ideal when speed is the primary driver.
Protocol B is recommended for large-scale synthesis and cost-driven projects . While it involves an additional step, the potential cost savings from using a less expensive starting material can be significant at scale. The initial hydrogenation is an extremely efficient and clean transformation, making it highly attractive from a process chemistry and environmental standpoint.
Ultimately, the choice between these validated protocols allows research teams to align their synthetic strategy with their specific programmatic goals, balancing the perennial trade-offs between speed, cost, and scale.
References
- Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial. [Link]
- JoVE. (2025). Amides to Amines: LiAlH4 Reduction. [Link]
- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
- National Institutes of Health (NIH). (n.d.).
- Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
- Chemistry Steps. (n.d.).
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- Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Amino-3-methoxyphenyl)methanol
This guide provides a detailed, procedural framework for the safe and compliant disposal of (2-Amino-3-methoxyphenyl)methanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a set of instructions, but a deep understanding of the principles behind them, ensuring that safety and compliance are integrated into your laboratory workflow.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 205877-13-0) is an aromatic amino alcohol.[1] While a specific, comprehensive safety data sheet (SDS) was not available in the initial search, data from closely related isomers, such as (2-Amino-5-methoxyphenyl)methanol, provide critical insight into the expected hazard profile.[2] This data-driven inference is a cornerstone of proactive laboratory safety.
Based on available information for analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications[2][3][4]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
This assessment mandates that this compound be treated as hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[5][6] Doing so is a violation of environmental regulations and poses a significant risk to public health and ecosystems.
Data Summary Table: Hazard Profile and Handling
| Parameter | Guideline | Rationale & Source |
| GHS Hazard Class (Anticipated) | Acute Toxicity (Oral, Dermal, Inhal.)Skin Irritation Cat. 2Eye Irritation Cat. 2ASTOT SE 3 (Resp. Irrit.) | Based on data for structural isomers, this compound is expected to be hazardous. Always consult the supplier-specific SDS for definitive classification.[2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side-shields (or goggles), laboratory coat. | To prevent skin and eye contact, which can cause irritation and potential absorption.[3][4][7] |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure, especially when handling powders or volatile solutions.[7] |
| Incompatible Materials | Strong oxidizing agents. | To prevent potentially violent or hazardous reactions during storage and accumulation.[3] |
| Disposal Route | Licensed Hazardous Waste Facility | Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate "cradle-to-grave" management for hazardous waste.[8][9] |
The Regulatory Imperative: Why Proper Disposal Matters
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[6][10]
Your laboratory is considered a hazardous waste generator. The core requirements for compliance include:
-
Waste Determination: You must determine if your waste is hazardous.[10][11] For this compound, this determination is clear based on its anticipated toxic properties.
-
Proper Accumulation: Waste must be collected in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[11][12]
-
Container Management: Waste containers must be compatible with the waste, kept closed, and properly labeled.[6][13][14]
-
Documentation and Disposal: Waste must be disposed of through a licensed hazardous waste facility, with proper tracking and documentation.[15]
Failure to comply can result in significant penalties and, more importantly, endanger personnel and the environment.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic workflow for managing waste containing this compound from generation to pickup.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the table above. All handling of the pure compound or its concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[16]
-
Solid Waste: Pure this compound, or materials heavily contaminated with it (e.g., weighing paper, spill cleanup materials), should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste.
-
Segregation Principle: Do not mix incompatible wastes .[12][16] Since this compound is an amine, it is basic. It must be stored separately from acidic waste streams. It should also be kept separate from strong oxidizing agents.[3]
Step 3: Container Selection and Labeling
The integrity of your waste management system depends on the correct choice and labeling of your containers.
-
Container Selection:
-
Use only containers designated for chemical waste that are in good condition.[12] Never use food or beverage containers.[12]
-
The container material must be compatible with the waste. For this compound solutions, a high-density polyethylene (HDPE) carboy or a designated glass bottle is appropriate.[13][16]
-
Ensure the container has a secure, leak-proof screw cap.[13] Keep the container closed at all times except when actively adding waste.[6][11]
-
-
Labeling:
-
Attach a hazardous waste tag to the container before adding the first drop of waste.[5][11]
-
Clearly list all chemical constituents by their full name—no abbreviations or formulas.[5]
-
Maintain a running estimate of the percentage of each component.
-
Include the relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Your laboratory must have a designated SAA for hazardous waste.[12]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Secondary Containment: All liquid waste containers must be placed in a chemically resistant secondary containment bin or tray capable of holding the entire volume of the largest container.[5][13]
-
Filling: Do not overfill containers. A safe limit is 90% capacity to allow for vapor expansion.[14] Many institutions recommend filling only to the shoulder or ¾ full.[17]
Step 5: Disposal of Contaminated Labware and Empty Containers
-
Grossly Contaminated Items: Gloves, bench paper, and other disposable items with significant chemical contamination should be collected in a sealed bag, labeled as "Solid Hazardous Waste," and placed in the designated solid waste container.[14]
-
Empty Containers: The original container of this compound must be managed as hazardous waste.
-
Thoroughly empty the container of all contents.[5]
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, this first rinse (and for highly toxic chemicals, all three rinses) must be collected and disposed of as hazardous liquid waste. [5]
-
After triple rinsing and air drying, obliterate or deface the original label.[5][17] The clean, defaced container can then be disposed of in the appropriate glass or plastic recycling stream.
-
Step 6: Arranging for Final Disposal
Once a waste container is full or has been accumulating for the maximum allowed time (e.g., 90 or 180 days, depending on your generator status), contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a waste pickup.[11][14][17] They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations.[15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and containment of this compound waste.
Caption: Decision workflow for segregating and storing this compound waste.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Properly Managing Chemical Waste in Laboratories. (n.d.).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13).
- Laboratory Chemical Waste Management Guidelines. (n.d.). Retrieved from University of Pennsylvania EHRS website.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Retrieved from Central Washington University website.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11).
- EPA Hazardous Waste Management. (2024, April 29).
- This compound. (n.d.). PubChem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30).
- Learn the Basics of Hazardous Waste. (2025, March 24).
- 2-[Amino(methyl)amino]-1-(3-methoxyphenyl)ethanol. (n.d.). PubChem.
- (2-Amino-5-methoxyphenyl)methanol. (n.d.). PubChem.
- SAFETY DATA SHEET - 3-Amino-2-methylbenzyl alcohol. (2011, March 4).
- SAFETY DATA SHEET - 3-Methoxybenzyl alcohol. (2025, September 14).
- Hazardous Waste Disposal Guide. (2023, February 27). Retrieved from Northwestern University Research Safety.
- (3-Amino-2-methylphenyl)methanol. (n.d.). PubChem.
- Hazardous Waste Disposal Guide. (n.d.).
- Hazardous Waste Disposal Procedures. (n.d.).
- Methanol - SAFETY DATA SHEET. (2024, September 8).
- Appendix A Disposal Procedures by Chemical. (2022, June 6).
- (2-Amino-5-methoxyphenyl)-(3-methylphenyl)methanol. (n.d.). PubChem.
- Personal protective equipment for handling (2-Amino-4-methoxyphenyl)methanol. (n.d.).
- Methanol Safety Data Sheet. (2013, December 11).
- Methanol toxicity. (n.d.). In Wikipedia.
- Methanol. (n.d.).
- Methanol: toxicological overview. (2024, October 11).
- Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. (2016, November 25). Retrieved from Australian Government Department of Health.
- (S)-2-Amino-2-(3-methoxyphenyl)ethanol. (n.d.). PubChem.
- Benzenemethanol, 4-methoxy-: Human health tier II assessment. (2016, July 1). Retrieved from Australian Government Department of Health.
- Methanol. (2022, June 30).
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Navigating the Safe Handling of (2-Amino-3-methoxyphenyl)methanol: A Guide to Personal Protective Equipment
For researchers and scientists at the forefront of drug development, the meticulous handling of novel chemical compounds is a cornerstone of both safety and scientific integrity. This guide provides an in-depth, procedural framework for the safe handling of (2-Amino-3-methoxyphenyl)methanol (CAS No. 205877-13-0), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Understanding the causality behind each safety measure is paramount to fostering a culture of proactive safety in the laboratory.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its inherent hazards is crucial. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following hazards:
-
H315: Causes skin irritation. [1] This indicates that direct contact with the skin can lead to inflammatory reactions.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant and potentially damaging irritation.
-
H335: May cause respiratory irritation. [1] Inhalation of dust or vapors can irritate the respiratory tract.
The signal word associated with these hazards is "Warning".[1] These classifications necessitate a stringent approach to PPE to create an effective barrier between the researcher and the chemical.
The Last Line of Defense: A Multi-Faceted Approach to PPE
While engineering controls, such as fume hoods, and administrative controls are the primary methods for minimizing exposure, PPE serves as the critical final barrier.[2] The selection of PPE must be based on a comprehensive hazard assessment of the specific procedures being undertaken.[3][4][5]
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work involving this chemical.[6]
-
Recommended for Splash Hazard: For procedures with a higher risk of splashing, chemical splash goggles are essential.[6]
-
Maximum Protection: When there is a significant risk of splashes or aerosol generation, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6]
Hand Protection: Selecting the Appropriate Gloves
The directive to "wear protective gloves" is a starting point, but for a compound that causes skin irritation, a more nuanced selection is required.[1] The choice of glove material is critical and should be based on chemical compatibility and the nature of the work.
| Glove Material | Suitability for this compound | Rationale |
| Nitrile | Good for Splash Protection. | Nitrile gloves offer good resistance to a variety of chemicals, but their performance against aromatic compounds and some alcohols can be limited with prolonged contact.[7][8][9] They are suitable for tasks with incidental contact, but should be changed immediately upon contamination. |
| Neoprene | Recommended for Intermittent Handling. | Neoprene provides good resistance to acids, bases, and alcohols.[10][11] It offers a good balance of chemical resistance and dexterity for many laboratory tasks. |
| Butyl Rubber | Highly Recommended for Prolonged Contact or Immersion. | Butyl rubber exhibits excellent resistance to a wide range of chemicals, including many polar organic compounds like alcohols and amines.[1][10][12] It is a preferred choice for extensive handling or in situations with a higher risk of significant exposure. |
Glove Donning and Doffing Protocol:
-
Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface of the glove with bare skin.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
Body Protection: The Laboratory Coat
A standard laboratory coat should be worn at all times when handling this compound to protect the skin and personal clothing from accidental splashes.[6] For tasks with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Precautionary Measure
Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is not typically required.[1] However, in situations where ventilation is inadequate, or during the cleanup of a large spill where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge should be used.[4] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA standard 29 CFR 1910.134.[4]
Procedural Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Emergency Procedures and Disposal
Emergency Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal: All contaminated PPE, as well as any unused this compound, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Ensure waste containers are properly labeled and stored in a designated satellite accumulation area.
By adhering to these rigorous PPE protocols and maintaining a deep understanding of the chemical's hazards, researchers can confidently and safely advance their vital work in drug development.
References
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - General Requirements. 29 CFR 1910.132.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Occupational Safety and Health Administration. (n.d.). Respiratory Protection. 29 CFR 1910.134.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Unitech Scientific. (n.d.). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- NIOSH. (n.d.). Recommendations for Chemical Protective Clothing.
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- The Glove Guru. (2025, June 22). Butyl Gloves.
- Columbia University. (n.d.). Chemical Resistance Guide.
- Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart.
- Kelco. (n.d.). Chemical Compatibility Chart.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- The Glove Guru. (2025, June 22). Butyl Gloves.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
